tBID
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5,6,7-tetrabromo-2-(1H-imidazol-2-yl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H3Br4N3O2/c12-5-3-4(6(13)8(15)7(5)14)10(20)18(9(3)19)11-16-1-2-17-11/h1-2H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXVUBDNHQEMGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H3Br4N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Tipping Point of Apoptosis: An In-depth Technical Guide to the Role of tBID in Mitochondrial Outer Membrane Permeabilization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pivotal role of truncated BID (tBID) in initiating mitochondrial outer membrane permeabilization (MOMP), a critical juncture in the intrinsic apoptotic pathway. We will delve into the molecular mechanisms, protein interactions, and regulatory processes governed by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. This document is intended to serve as a valuable resource for researchers in the fields of apoptosis, cancer biology, and drug discovery.
Introduction: this compound as a Key Apoptotic Sentinel
Programmed cell death, or apoptosis, is an essential physiological process for tissue homeostasis and the elimination of damaged or unwanted cells. The B-cell lymphoma 2 (Bcl-2) family of proteins are the principal regulators of the intrinsic, or mitochondrial, pathway of apoptosis. This pathway converges on the permeabilization of the outer mitochondrial membrane, leading to the release of pro-apoptotic factors such as cytochrome c and SMAC/DIABLO into the cytosol.
Within the Bcl-2 family, the BH3-only protein BID (BH3 Interacting-Domain Death Agonist) acts as a crucial sensor of upstream death signals, particularly from the extrinsic apoptosis pathway. Upon activation of death receptors like Fas or TNFR1, caspase-8 is activated and cleaves the inactive cytosolic BID into a C-terminal fragment known as truncated BID (this compound).[1][2] This cleavage unleashes the pro-apoptotic activity of this compound, which then translocates to the mitochondria to initiate MOMP.[3]
This compound's role in MOMP is multifaceted. It is classically known as an "activator" BH3-only protein, directly engaging and activating the effector proteins BAX and BAK, which then oligomerize to form pores in the outer mitochondrial membrane.[4][5] However, emerging evidence has revealed a second, BAX/BAK-independent mechanism where this compound itself can act as a direct effector of MOMP, capable of permeabilizing the mitochondrial outer membrane and inducing apoptosis.[6][7][8] This dual functionality underscores the central and robust role of this compound in committing a cell to apoptosis.
Quantitative Data on this compound Interactions and Activity
Understanding the quantitative aspects of this compound function is critical for developing targeted therapeutics. The following tables summarize key quantitative data related to this compound's binding affinities and its efficacy in inducing apoptosis.
| Interacting Proteins | Binding Affinity (Kd) | Experimental Context | Reference(s) |
| This compound and BAX | ~0.1 µm⁻² (2D-Kd) | In a mitochondria-like planar supported lipid bilayer (transmembrane form) | [6][7] |
| This compound and BCL-XL | 27 nM | In solution at pH 4 (determined by ITC) | [4] |
| cBID and BAX | 25 nM | In the presence of membranes | [9] |
| cBID and BCL-XL | 3 nM | In solution | [9] |
Table 1: Binding Affinities of this compound with Key Bcl-2 Family Proteins. Isothermal titration calorimetry (ITC) and single-particle imaging on supported lipid bilayers have been used to determine the dissociation constants (Kd) of this compound with its pro-apoptotic target BAX and its anti-apoptotic inhibitor BCL-XL.
| Parameter | Value | Experimental System | Reference(s) |
| EC50 for cytochrome c release | 10 nM | Isolated B50 cell mitochondria | [6] |
| Concentration for MOMP induction | 0.5 ng/µl | In vitro with isolated mitochondria | |
| This compound-induced cell death | Significant increase compared to control | HCT AKO cells | [2] |
| SMAC release | Induced by this compound independently of BAX/BAK | HeLa cells infected with Shigella flexneri | [2] |
Table 2: Quantitative Parameters of this compound-Mediated Apoptotic Events. This table highlights the concentrations of this compound required to induce key downstream events of apoptosis, such as cytochrome c release and cell death, in various experimental models.
Signaling Pathways and Molecular Mechanisms
The intricate network of interactions involving this compound is best understood through visual representations of the signaling pathways.
Figure 1: The dual role of this compound in linking extrinsic and intrinsic apoptosis. This diagram illustrates how death receptor activation leads to caspase-8-mediated cleavage of BID to this compound. This compound then translocates to the mitochondrion where it can either activate BAX/BAK to form pores or directly permeabilize the outer mitochondrial membrane, both leading to cytochrome c release and subsequent caspase activation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of this compound in MOMP.
Isolation of Mitochondria from Cultured Cells
Objective: To obtain a pure and functional mitochondrial fraction from cultured cells for use in in vitro assays.
Materials:
-
Cultured cells (e.g., HeLa, HEK293T) at 70-80% confluency
-
Phosphate-buffered saline (PBS), ice-cold
-
Mitochondria Isolation Buffer (MIB): 210 mM mannitol, 70 mM sucrose, 1 mM EDTA, 10 mM HEPES, pH 7.5, supplemented with protease inhibitors (e.g., PMSF) just before use.
-
Dounce homogenizer with a tight-fitting pestle
-
Centrifuge and microcentrifuge capable of reaching 15,000 x g at 4°C
-
BCA Protein Assay Kit
Procedure:
-
Harvest cells by scraping (for adherent cells) or centrifugation (for suspension cells) at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold MIB per 1x10⁷ cells.
-
Allow cells to swell on ice for 15 minutes.
-
Homogenize the cell suspension with 20-30 strokes of a pre-chilled Dounce homogenizer. Check for cell lysis under a microscope.
-
Transfer the homogenate to a centrifuge tube and centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully transfer the supernatant to a new pre-chilled tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant (cytosolic fraction).
-
Wash the mitochondrial pellet by resuspending in 1 mL of MIB and centrifuging again at 10,000 x g for 15 minutes at 4°C.
-
Resuspend the final mitochondrial pellet in a minimal volume of MIB (e.g., 50-100 µL).
-
Determine the protein concentration of the mitochondrial fraction using a BCA assay.
-
Use the isolated mitochondria immediately for downstream assays or store at -80°C for future use.
Figure 2: Workflow for the isolation of mitochondria from cultured cells. This diagram outlines the key steps, including cell harvesting, homogenization, and differential centrifugation, to obtain a purified mitochondrial fraction.
In Vitro Cytochrome c Release Assay
Objective: To quantitatively measure the release of cytochrome c from isolated mitochondria upon treatment with recombinant this compound.
Materials:
-
Isolated mitochondria (from Protocol 4.1)
-
Recombinant this compound protein
-
Mitochondrial Respiration Buffer (MRB): 125 mM KCl, 10 mM Tris-HCl, 2 mM K₂HPO₄, 5 mM glutamate, 2.5 mM malate, 1 mM MgCl₂, pH 7.2
-
Microcentrifuge
-
SDS-PAGE gels and Western blotting reagents
-
Anti-cytochrome c antibody
-
Anti-COX IV or VDAC antibody (as a mitochondrial loading control)
Procedure:
-
Dilute the isolated mitochondria to a final concentration of 1 mg/mL in pre-warmed MRB.
-
In separate microcentrifuge tubes, add the desired concentrations of recombinant this compound (e.g., 0, 5, 10, 25, 50 nM) to the mitochondrial suspension.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Pellet the mitochondria by centrifugation at 12,000 x g for 5 minutes at 4°C.
-
Carefully collect the supernatant, which contains the released proteins.
-
Lyse the mitochondrial pellet in an equal volume of RIPA buffer.
-
Analyze equal volumes of the supernatant and the lysed pellet fractions by SDS-PAGE and Western blotting.
-
Probe the Western blot with an anti-cytochrome c antibody to detect its presence in the supernatant and pellet.
-
Probe the blot with an antibody against a mitochondrial protein that is not released during MOMP (e.g., COX IV or VDAC) to serve as a loading control for the pellet fraction.
-
Quantify the band intensities to determine the percentage of cytochrome c released.
BAX/BAK Oligomerization Assay by Chemical Cross-linking
Objective: To detect the formation of BAX and BAK oligomers in the mitochondrial outer membrane induced by this compound.
Materials:
-
Isolated mitochondria
-
Recombinant this compound
-
Cross-linking reagent (e.g., 1 mM disuccinimidyl suberate - DSS, or 1 mM bismaleimidoethane - BMOE)
-
Quenching buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
SDS-PAGE gels (non-reducing) and Western blotting reagents
-
Anti-BAX and anti-BAK antibodies
Procedure:
-
Incubate isolated mitochondria (1 mg/mL) with or without recombinant this compound (e.g., 50 nM) in MRB at 37°C for 30 minutes.
-
Add the cross-linking reagent to a final concentration of 1 mM.
-
Incubate for 30 minutes at room temperature with gentle agitation.
-
Quench the cross-linking reaction by adding quenching buffer and incubating for 15 minutes.
-
Pellet the mitochondria by centrifugation at 12,000 x g for 5 minutes at 4°C.
-
Lyse the mitochondrial pellet in non-reducing SDS-PAGE sample buffer.
-
Separate the proteins on a non-reducing SDS-PAGE gel.
-
Perform Western blotting and probe with anti-BAX and anti-BAK antibodies.
-
Analyze the blot for the appearance of higher molecular weight bands corresponding to BAX and BAK dimers, trimers, and larger oligomers.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
Objective: To assess the dissipation of the mitochondrial membrane potential, a hallmark of MOMP, using the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE).
Materials:
-
Cultured cells
-
TMRE stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization
-
Fluorescence microscope or flow cytometer
Procedure:
-
Plate cells in a suitable format for microscopy (e.g., glass-bottom dishes) or flow cytometry.
-
Treat the cells with the desired apoptotic stimulus to induce this compound activation (e.g., TRAIL).
-
Prepare a working solution of TMRE in pre-warmed cell culture medium at a final concentration of 25-100 nM.
-
For a positive control, treat a separate set of cells with 10 µM FCCP for 10 minutes to induce complete mitochondrial depolarization.
-
Remove the culture medium from the cells and add the TMRE-containing medium.
-
Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Wash the cells twice with pre-warmed PBS.
-
Immediately analyze the cells by fluorescence microscopy (detecting red fluorescence) or flow cytometry (in the PE channel). A decrease in TMRE fluorescence intensity indicates mitochondrial membrane depolarization.
Conclusion and Future Directions
This compound stands as a critical integrator of death signals, executing the mitochondrial program of apoptosis through both direct and indirect mechanisms. Its ability to activate BAX/BAK and to independently permeabilize the mitochondrial outer membrane highlights its robust pro-apoptotic function. The quantitative data and detailed experimental protocols provided in this guide offer a foundation for further investigation into the intricate regulation of MOMP.
For drug development professionals, a deep understanding of this compound's mechanisms of action is paramount for designing novel therapeutics that can modulate apoptosis. Targeting the activation of BID or the interactions of this compound with other Bcl-2 family members represents a promising strategy for the treatment of cancers and other diseases characterized by deregulated apoptosis. Future research will likely focus on the structural basis of this compound-induced pore formation, the spatiotemporal dynamics of this compound at the mitochondrial membrane, and the development of small molecules that can either mimic or inhibit this compound's pro-apoptotic functions.
References
- 1. youtube.com [youtube.com]
- 2. Cytochrome c release from mitochondria proceeds by a two-step process. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Protocol for mitochondrial isolation and sub-cellular localization assay for mitochondrial proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. agilent.com [agilent.com]
- 6. drexel.edu [drexel.edu]
- 7. Protocol for mitochondrial isolation and sub-cellular localization assay for mitochondrial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. miR-26a-Targeting SLC7A11 Regulates Erastin-Induced Granulosa Cell Ferroptosis | MDPI [mdpi.com]
The Structure-Function Nexus of tBID: A Technical Guide for Apoptosis Researchers and Drug Development
An In-depth Exploration of the Pro-Apoptotic Bcl-2 Family Member, Truncated BID (tBID), and its Pivotal Role in Mitochondrial Apoptosis.
This technical guide provides a comprehensive overview of the truncated form of the BH3-interacting domain death agonist (BID), known as this compound. It is tailored for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's structure, its mechanism of action in the intrinsic apoptotic pathway, and the critical relationship between its structural features and pro-apoptotic function. This document synthesizes key quantitative data, outlines detailed experimental methodologies, and provides visual representations of the signaling pathways and experimental workflows involving this compound.
Introduction: this compound as a Key Mediator of Apoptosis
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic, or mitochondrial, pathway of apoptosis. This family is comprised of both pro-apoptotic and anti-apoptotic members that engage in a complex network of interactions to determine cell fate. The BH3-only proteins, a subgroup of the pro-apoptotic faction, act as sentinels for cellular stress and damage. Among these, BID holds a unique position as a crucial link between the extrinsic and intrinsic apoptotic pathways.
Upon activation of death receptors such as Fas or TNFR1, the initiator caspase, caspase-8, is activated.[1] Caspase-8 proteolytically cleaves the full-length, largely inactive BID protein into two fragments: a small N-terminal fragment and a larger C-terminal fragment of approximately 15 kDa, known as this compound.[2] This cleavage event unleashes the pro-apoptotic potential of this compound, triggering its translocation from the cytosol to the mitochondria.[2] At the mitochondrial outer membrane (MOM), this compound orchestrates the activation of the effector proteins BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c and other pro-apoptotic factors, and the subsequent activation of the caspase cascade that culminates in cell death.[3][4]
Recent evidence also suggests that this compound can induce apoptosis independently of BAX and BAK, highlighting a more complex and multifaceted role in apoptosis than previously understood.[5] This guide will delve into the structural intricacies of this compound that govern these critical functions and the experimental approaches used to elucidate them.
The Structural Landscape of this compound
The full-length BID protein consists of eight α-helices.[6] The caspase-8 cleavage event between Asp59 and Gly60 results in the formation of this compound, which comprises helices α3 through α8.[6] A key structural feature of this compound is the centrally located BH3 (Bcl-2 Homology 3) domain within helix α3, which is essential for its interactions with other Bcl-2 family members.[3]
Nuclear Magnetic Resonance (NMR) studies of human this compound in a membrane-mimicking environment (LPPG micelles) have revealed that membrane-associated this compound adopts an extended, C-shaped conformation with six well-defined α-helices.[7][8] All six helices, including the BH3-containing helix α3, interact with the micelle, suggesting an "on the membrane" mode of action.[7][8] This is a significant finding, as it was previously thought that the BH3 domain remained exposed to the aqueous solvent to interact with other proteins.[7] Helices α6 and α7 are more deeply embedded in the membrane mimic.[7][8]
A critical aspect of this compound's function is its interaction with the mitochondrial-specific lipid, cardiolipin.[9][10] This interaction is crucial for the targeting and localization of this compound to the mitochondria, specifically to contact sites between the inner and outer mitochondrial membranes, which are enriched in cardiolipin.[9][11]
The Functional Mechanisms of this compound in Apoptosis
The pro-apoptotic function of this compound is executed through a series of well-defined steps, beginning with its activation and culminating in the permeabilization of the outer mitochondrial membrane.
Activation by Caspase-8
Mitochondrial Targeting and Translocation
Following its generation in the cytosol, this compound translocates to the mitochondria. This process is heavily dependent on the presence of cardiolipin in the outer mitochondrial membrane.[9][10] The interaction with cardiolipin facilitates the stable association of this compound with the mitochondrial surface, positioning it to interact with its downstream targets.
Activation of BAX and BAK
The canonical function of this compound at the mitochondria is to activate the pro-apoptotic effector proteins BAX and BAK.[3] this compound acts as a direct activator, binding to BAX and inducing a conformational change that leads to BAX's insertion into the mitochondrial outer membrane and subsequent oligomerization to form pores.[12][13] This interaction is mediated by the BH3 domain of this compound.
BAX/BAK-Independent Apoptosis
Intriguingly, recent studies have demonstrated that this compound can induce MOMP and apoptosis even in the absence of BAX and BAK.[5][14] This suggests that this compound itself may possess pore-forming capabilities or can induce membrane disruption through other mechanisms. This BAX/BAK-independent activity appears to be dependent on helix 6 of this compound.[5]
Homooligomerization
There is also evidence to suggest that this compound can form homooligomers, potentially homotrimers, within the mitochondrial membrane. This self-association may represent an alternative mechanism for inducing mitochondrial dysfunction and apoptosis.
Quantitative Analysis of this compound Interactions
The function of this compound is intrinsically linked to its binding affinities for various partners, including other Bcl-2 family proteins and lipids. The following table summarizes key quantitative data from the literature.
| Interacting Partner | Technique | Affinity (Kd) | 2D Affinity (2D-Kd) | Notes |
| BCL-XL | Isothermal Titration Calorimetry (ITC) | 27 nM | - | Interaction is enthalpy-driven.[9] |
| BAX (loosely membrane-associated) | Single-Molecule Microscopy | - | ~1.6 µm⁻² | Measured in a mitochondria-like supported lipid bilayer.[12][13] |
| BAX (transmembrane) | Single-Molecule Microscopy | - | ~0.1 µm⁻² | Affinity increases by an order of magnitude upon BAX transmembrane insertion.[12][13] |
Kinetics of this compound-Mediated Events
The apoptotic signaling cascade initiated by this compound is a rapid process. The table below outlines the kinetics of key events following the introduction of this compound.
| Event | Concentration of this compound | Kinetic Parameters | Experimental System |
| Cytochrome c release | 2.5 nM | ~10-second delay, complete within 50-70 seconds | Permeabilized HepG2 cells |
| Smac/DIABLO release | 2.5 nM | Synchronized with cytochrome c release | Permeabilized HepG2 cells |
| Mitochondrial depolarization | 2.5 nM | Synchronized with cytochrome c release | Permeabilized HepG2 cells |
Data for the kinetics of this compound-mediated events was qualitatively described in the literature; specific rate constants were not provided.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and processes involving this compound is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a general experimental workflow.
Caption: The this compound activation pathway, from death receptor signaling to apoptosis.
Caption: BAX/BAK-independent apoptotic pathway mediated by this compound.
Caption: A general experimental workflow for studying this compound structure and function.
Detailed Methodologies for Key Experiments
This section provides an overview of the methodologies for key experiments used to study the structure-function relationship of this compound. These are generalized protocols and should be optimized for specific experimental conditions.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
Objective: To determine the thermodynamic parameters (Kd, ΔH, ΔS) of this compound binding to its partners (e.g., BCL-XL).
Methodology:
-
Sample Preparation:
-
Express and purify recombinant this compound and the binding partner (e.g., BCL-XL) to high purity.
-
Dialyze both proteins extensively against the same buffer (e.g., 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.4) to ensure buffer matching.
-
Determine the accurate concentrations of both protein solutions using a reliable method (e.g., UV-Vis spectroscopy with calculated extinction coefficients).
-
Degas both solutions immediately before the ITC experiment to prevent bubble formation.
-
-
ITC Experiment:
-
Load the macromolecule (e.g., BCL-XL, typically at a concentration of 10-20 µM) into the sample cell of the calorimeter.
-
Load the ligand (this compound, typically at a concentration 10-20 times that of the macromolecule) into the injection syringe.
-
Set the experimental parameters, including temperature (e.g., 25°C), stirring speed, and injection volume (e.g., 2-10 µL per injection).
-
Perform an initial equilibration period to establish a stable baseline.
-
Initiate the titration, injecting the ligand into the sample cell at regular intervals.
-
Record the heat changes associated with each injection.
-
-
Data Analysis:
-
Integrate the peaks in the raw data to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to macromolecule.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry (n).
-
Calculate the entropy change (ΔS) from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTln(1/Kd)).
-
Fluorescence Anisotropy for Binding Assays
Objective: To measure the binding affinity of this compound to a fluorescently labeled partner.
Methodology:
-
Sample Preparation:
-
Label one of the binding partners (e.g., a peptide corresponding to a binding domain or a small protein partner) with a suitable fluorophore (e.g., fluorescein).
-
Purify the labeled molecule to remove any free dye.
-
Prepare a series of dilutions of the unlabeled protein (this compound) in a suitable buffer.
-
-
Anisotropy Measurement:
-
In a microplate or cuvette, mix a constant, low concentration of the fluorescently labeled molecule with increasing concentrations of the unlabeled this compound.
-
Allow the binding reaction to reach equilibrium.
-
Measure the fluorescence anisotropy of each sample using a fluorometer equipped with polarizing filters. Excite the sample with vertically polarized light and measure the emission intensity parallel (I_parallel) and perpendicular (I_perpendicular) to the excitation plane.
-
Calculate the anisotropy (r) for each sample using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular), where G is the G-factor of the instrument.
-
-
Data Analysis:
-
Plot the change in fluorescence anisotropy as a function of the concentration of the unlabeled this compound.
-
Fit the resulting binding curve to a suitable binding equation (e.g., a one-site binding model) to determine the dissociation constant (Kd).
-
Cell Death Assay using DRAQ7 and Live-Cell Imaging
Objective: To quantify this compound-induced cell death in real-time.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., a cancer cell line) in a multi-well plate suitable for live-cell imaging.
-
Induce the expression of this compound (e.g., through transfection with a this compound-expressing plasmid) or treat the cells with a stimulus that leads to endogenous BID cleavage (e.g., TRAIL).
-
-
Staining and Imaging:
-
Add DRAQ7, a far-red fluorescent dye that only enters cells with compromised plasma membranes, to the cell culture medium at the recommended concentration.
-
Place the plate in a live-cell imaging system (e.g., IncuCyte) equipped with appropriate filters for brightfield and far-red fluorescence.
-
Acquire images at regular intervals (e.g., every 1-2 hours) over the desired time course.
-
-
Data Analysis:
-
Use the imaging software to automatically segment and count the total number of cells (from brightfield images) and the number of DRAQ7-positive (dead) cells at each time point.
-
Calculate the percentage of dead cells for each condition over time.
-
Plot the percentage of cell death versus time to generate kinetic curves of this compound-induced cell death.
-
Co-Immunoprecipitation (Co-IP) for Interaction Partners
Objective: To identify proteins that interact with this compound in a cellular context.
Methodology:
-
Cell Lysis:
-
Lyse cells expressing the protein of interest (e.g., FLAG-tagged this compound) with a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific to the protein of interest (e.g., anti-FLAG antibody) to form an antibody-antigen complex.
-
Add protein A/G-coupled beads to the lysate to capture the antibody-antigen complexes.
-
Incubate with gentle rotation to allow for binding.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using an elution buffer (e.g., a low pH buffer or a buffer containing a competitive antigen).
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interaction partners.
-
Alternatively, for unbiased identification of interaction partners, the entire eluate can be analyzed by mass spectrometry.
-
This compound in Drug Development and Cancer Therapy
The central role of this compound in initiating mitochondrial apoptosis makes it an attractive, albeit challenging, target for therapeutic intervention. Strategies aimed at modulating this compound activity could have significant implications for the treatment of diseases characterized by dysregulated apoptosis, such as cancer.
-
BH3 Mimetics: While most current BH3 mimetic drugs target anti-apoptotic proteins like BCL-2 and BCL-XL, the development of molecules that directly activate pro-apoptotic proteins like BID or mimic the function of this compound is an area of active research.
-
Targeting the this compound-Mitochondria Interaction: Interfering with the translocation of this compound to the mitochondria or its interaction with cardiolipin could be a viable strategy to inhibit apoptosis in diseases where cell death is excessive.
-
Exploiting this compound for Cancer Therapy: In cancer, where apoptosis is often evaded, strategies to enhance this compound activity or deliver a this compound-like molecule specifically to tumor cells could be a powerful pro-apoptotic therapy.[15] The ability of this compound to induce apoptosis even in the absence of BAX and BAK could be particularly advantageous in cancers that have developed resistance to conventional therapies by downregulating these effector proteins.[5]
Conclusion
This compound stands as a critical executioner of the apoptotic signal, bridging death receptor activation to mitochondrial demise. Its intricate structure, particularly the membrane-associated conformation and the versatile BH3 domain, dictates its multifaceted functions. The ability of this compound to directly activate BAX and BAK, and even to induce apoptosis independently, underscores its central role in cellular life-and-death decisions. A thorough understanding of the this compound structure-function relationship, facilitated by the quantitative and methodological approaches outlined in this guide, is paramount for the continued exploration of apoptosis and the development of novel therapeutic strategies that target this fundamental biological process.
References
- 1. BID is cleaved by caspase-8 within a native complex on the mitochondrial membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cleavage of BID by caspase 8 mediates the mitochondrial damage in the Fas pathway of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reconstitution of Proapoptotic BAK Function in Liposomes Reveals a Dual Role for Mitochondrial Lipids in the BAK-driven Membrane Permeabilization Process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cleavage by Caspase 8 and Mitochondrial Membrane Association Activate the BH3-only Protein Bid during TRAIL-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid method for measuring DNA binding to protein using fluorescence anisotropy [protocols.io]
- 6. Electrostatic Clamp and Loop Dynamics Dictate Caspase‑8 Cleavage of the Apoptotic Protein Bid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mapping the interaction of pro-apoptotic this compound with pro-survival BCL-XL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct Measurement of the Affinity between this compound and Bax in a Mitochondria-Like Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mapping the interaction of pro-apoptotic this compound with pro-survival BCL-XL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The pro-apoptotic Bcl-2 family member this compound localizes to mitochondrial contact sites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Direct Measurement of the Affinity between this compound and Bax in a Mitochondria-Like Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. bitesizebio.com [bitesizebio.com]
An In-depth Technical Guide on the Activation of tBID by Caspase-8
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The activation of the pro-apoptotic Bcl-2 family member BID (BH3 Interacting-Domain Death Agonist) by caspase-8 is a critical signaling nexus in the extrinsic pathway of apoptosis. This event serves as a key amplification loop, connecting death receptor-mediated signaling to the mitochondrial (intrinsic) pathway of programmed cell death. Understanding the precise molecular mechanisms governing this interaction is paramount for the development of novel therapeutics targeting apoptosis for diseases such as cancer and autoimmune disorders. This guide provides a detailed technical overview of the activation of BID by caspase-8, including the underlying molecular biology, quantitative kinetic data, detailed experimental protocols, and visual representations of the involved pathways and workflows.
The Core Mechanism: From Death Signal to Mitochondrial Commitment
The extrinsic apoptosis pathway is initiated by the binding of extracellular death ligands, such as FasL or TRAIL, to their cognate death receptors on the cell surface. This ligation event triggers the recruitment of the adaptor protein FADD (Fas-Associated Death Domain) and procaspase-8 to form the Death-Inducing Signaling Complex (DISC).[1] Within the DISC, procaspase-8 molecules are brought into close proximity, leading to their dimerization and subsequent auto-proteolytic activation.[2]
Once activated, caspase-8, an initiator caspase, cleaves a variety of downstream substrates, a key one being the cytosolic protein BID.[3] Caspase-8 specifically cleaves BID at two distinct aspartate residues, Asp60 and Asp75, generating a truncated, activated fragment known as tBID (truncated BID).[4][5] While the full-length BID protein is largely inactive and resides in the cytosol, the cleavage event exposes the BH3 domain of this compound, triggering a conformational change and its translocation to the outer mitochondrial membrane.[3]
At the mitochondria, this compound interacts with and activates the pro-apoptotic effector proteins BAX and BAK. This leads to their oligomerization and the formation of pores in the outer mitochondrial membrane, a process known as Mitochondrial Outer Membrane Permeabilization (MOMP). MOMP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, ultimately leading to the activation of effector caspases (e.g., caspase-3 and -7) and the execution of apoptosis.
Signaling Pathway Diagram
Caption: Caspase-8 mediated activation of this compound and subsequent mitochondrial apoptosis.
Quantitative Data on BID Cleavage by Caspase-8
The efficiency of BID cleavage by caspase-8 is a critical determinant of the apoptotic threshold. While precise kinetic parameters can vary depending on experimental conditions, the following table summarizes estimated values for the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) for the cleavage of BID by caspase-8.
| Substrate | Enzyme | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| BID | Caspase-8 | Not Reported | Not Reported | 1.2 x 10⁵ | |
| Procaspase-3 | Caspase-8 | Not Reported | Not Reported | 4.8 x 10⁴ |
Note: The provided kcat/Km value is an estimation for a caspase-8 mutant. Specific kinetic parameters for wild-type human caspase-8 cleaving human BID are not consistently reported in the literature, highlighting a potential area for further investigation.
Experimental Protocols
In Vitro Caspase-8 Cleavage Assay of BID
This protocol describes the in vitro cleavage of recombinant BID protein by active caspase-8, followed by analysis using SDS-PAGE and Western blotting.
Materials:
-
Recombinant human BID protein
-
Active recombinant human caspase-8
-
Caspase assay buffer (20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody against BID
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
In a microcentrifuge tube, combine recombinant BID (final concentration 1-5 µM) and active caspase-8 (final concentration 50-200 nM) in caspase assay buffer.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Stop the reaction by adding an equal volume of 2x SDS-PAGE sample buffer and boiling for 5 minutes.
-
Resolve the protein samples on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BID antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the bands using an imaging system. The appearance of a ~15 kDa band corresponding to this compound indicates successful cleavage.
Western Blot Protocol for this compound Detection in Cell Lysates
This protocol details the detection of endogenous this compound in cells undergoing apoptosis.
Materials:
-
Cells treated with an apoptotic stimulus (e.g., FasL, TRAIL)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer
-
Primary antibody specific for the neo-epitope of this compound or a general BID antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated and untreated (control) cells with lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.
-
Follow steps 5-11 from the in vitro cleavage assay protocol. An increased signal for the ~15 kDa this compound band in the treated cells compared to the control indicates caspase-8 activation and BID cleavage.
Cytochrome c Release Assay
This protocol outlines the detection of cytochrome c release from the mitochondria into the cytosol, a downstream consequence of this compound activation.
Materials:
-
Treated and untreated cells
-
Mitochondria/Cytosol Fractionation Kit
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer
-
Primary antibody against cytochrome c
-
Primary antibody against a cytosolic marker (e.g., GAPDH)
-
Primary antibody against a mitochondrial marker (e.g., COX IV)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Fractionate the treated and untreated cells into cytosolic and mitochondrial fractions using a commercially available kit according to the manufacturer's instructions.
-
Determine the protein concentration of both the cytosolic and mitochondrial fractions.
-
Load equal amounts of protein from each fraction onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour.
-
Probe separate blots or strip and re-probe the same blot with antibodies against cytochrome c, a cytosolic marker, and a mitochondrial marker.
-
Develop the blots using a chemiluminescent substrate. An increase in the cytochrome c signal in the cytosolic fraction of treated cells, with a corresponding decrease in the mitochondrial fraction, indicates cytochrome c release. The cytosolic and mitochondrial markers confirm the purity of the fractions.
Experimental Workflow Diagram
Caption: Workflow for key experiments to study this compound activation.
Structural Insights
The three-dimensional structures of both caspase-8 and BID have been elucidated, providing a framework for understanding their interaction. Procaspase-8 exists as a monomer and dimerizes upon recruitment to the DISC. The active form of caspase-8 is a heterotetramer. BID is a globular protein composed of eight alpha-helices. The caspase-8 cleavage sites are located in a flexible loop region between helices α1 and α2.
Relevant PDB IDs:
-
Human Procaspase-8: 6PX9, 8YD8
-
Human BID: 2BID
-
Human this compound: 2M5I
Structural Relationship Diagram
Caption: Structural transitions in caspase-8 activation and BID cleavage.
Conclusion and Future Directions
The activation of this compound by caspase-8 represents a tightly regulated and critical step in the execution of extrinsic apoptosis. The cleavage of BID unleashes a potent pro-apoptotic signal that commits the cell to mitochondrial-mediated death. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers and drug development professionals to further investigate this crucial pathway.
Future research should focus on obtaining more precise kinetic data for the wild-type caspase-8 and BID interaction. Furthermore, a deeper understanding of the structural dynamics of the caspase-8/BID complex could pave the way for the rational design of small molecule modulators. Such molecules could have significant therapeutic potential, either by promoting apoptosis in cancer cells or by inhibiting it in diseases characterized by excessive cell death. The continued exploration of this pathway will undoubtedly yield valuable insights into the fundamental mechanisms of life and death at the cellular level.
References
- 1. Caspase-8 auto-cleavage regulates programmed cell death and collaborates with RIPK3/MLKL to prevent lymphopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cleavage of BID by caspase 8 mediates the mitochondrial damage in the Fas pathway of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. med.stanford.edu [med.stanford.edu]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the tBID Translocation to Mitochondria Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the tBID translocation to mitochondria signaling pathway, a critical axis in the regulation of apoptosis. We will delve into the molecular mechanisms, quantitative data, and detailed experimental protocols relevant to this pathway, offering valuable insights for researchers and professionals in drug development.
Introduction: The Central Role of this compound in Apoptosis
Programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis and the elimination of damaged or unwanted cells. The B-cell lymphoma 2 (Bcl-2) family of proteins are the principal regulators of the intrinsic, or mitochondrial, pathway of apoptosis. This pathway converges on the permeabilization of the outer mitochondrial membrane (MOMP), a point of no return that commits a cell to death.
The BH3-only protein Bid (BH3 interacting-domain death agonist) serves as a crucial sentinel for extrinsic apoptotic signals, such as those initiated by the binding of death ligands like FasL or TNF-α to their respective receptors.[1] Upon activation of these death receptors, the initiator caspase, caspase-8, is recruited and activated.[2] Active caspase-8 then cleaves the inactive, cytosolic Bid protein to generate a truncated, active fragment known as this compound.[2][3] This cleavage event unleashes the pro-apoptotic potential of Bid, transforming it into a potent death ligand that translocates to the mitochondria to initiate MOMP.
The Signaling Pathway: From Caspase-8 Activation to Mitochondrial Demise
The this compound translocation to mitochondria signaling pathway can be dissected into a series of well-defined molecular events, from the initial cleavage of Bid to the ultimate permeabilization of the mitochondrial outer membrane.
Caspase-8-Mediated Cleavage of Bid
The journey of this compound begins with the proteolytic cleavage of the full-length Bid protein. In the extrinsic apoptosis pathway, the activation of death receptors leads to the formation of the death-inducing signaling complex (DISC), where pro-caspase-8 is activated through dimerization and auto-proteolysis.[1] Active caspase-8 then specifically cleaves Bid at an aspartic acid residue (Asp59 in humans), generating two fragments: a smaller N-terminal fragment (p7) and the larger C-terminal fragment, p15, which is commonly referred to as this compound. While other caspases, such as caspase-3, can also cleave Bid, caspase-8 is the primary initiator in the context of death receptor-mediated apoptosis.[2]
Interestingly, caspase-8 and Bid can form a native complex on the mitochondrial membrane, suggesting that the cleavage of Bid can occur directly at its site of action.[4] This localized activation of Bid ensures an efficient and targeted delivery of the pro-apoptotic signal to the mitochondria.
Translocation of this compound to the Mitochondria
Following its generation, this compound undergoes a conformational change and translocates from the cytosol to the outer mitochondrial membrane (OMM). This translocation is a critical step, as this compound is inactive in the cytosol and must reach the mitochondria to exert its pro-apoptotic function. The targeting of this compound to the mitochondria is facilitated by its interaction with specific components of the OMM.
One key factor in this compound's mitochondrial recruitment is the mitochondrial-specific phospholipid, cardiolipin.[5][6][7] this compound has been shown to directly interact with cardiolipin, and this interaction is thought to be crucial for its stable association with the OMM.[5][8] In addition to cardiolipin, the mitochondrial outer membrane protein MTCH2 (Mitochondrial Carrier Homologue 2) has been identified as a receptor for this compound, further facilitating its recruitment to the mitochondria.[9][10] Interestingly, studies have shown that either cardiolipin or MTCH2 can be sufficient for this compound recruitment, suggesting a degree of redundancy in this process.[9]
The structural basis for this compound's interaction with the mitochondrial membrane involves several of its α-helical domains. While the BH3 domain is essential for its downstream pro-apoptotic activity, helices α4-α6 have been implicated in the initial binding to the mitochondria.[5]
Activation of Bax and Bak and Induction of MOMP
Once at the mitochondrial outer membrane, this compound acts as a direct activator of the pro-apoptotic effector proteins Bax and Bak.[11][12] In healthy cells, Bax is predominantly cytosolic, while Bak is integrated into the OMM. This compound induces a conformational change in both Bax and Bak, leading to their oligomerization and the formation of pores in the OMM.[11][12]
The interaction between this compound and Bax/Bak is a key event in the initiation of MOMP. This process involves a stepwise activation, where this compound first engages with Bax, leading to the exposure of its N-terminus and subsequent insertion into the mitochondrial membrane.[11][12] Once inserted, Bax molecules oligomerize to form the pores that permeabilize the membrane. A similar mechanism is proposed for Bak activation by this compound.
The permeabilization of the outer mitochondrial membrane leads to the release of pro-apoptotic factors from the intermembrane space into the cytosol. These factors include cytochrome c, which binds to Apaf-1 to form the apoptosome and activate caspase-9, and Smac/DIABLO, which inhibits inhibitors of apoptosis proteins (IAPs).[13][14] The release of these factors amplifies the apoptotic signal and leads to the execution phase of apoptosis.
Quantitative Data
A quantitative understanding of the molecular interactions and kinetics within the this compound signaling pathway is crucial for developing targeted therapeutics. The following table summarizes key quantitative data available in the literature.
| Interaction/Process | Parameter | Value | Method | Reference |
| This compound - Bax Binding Affinity (loosely membrane-associated) | 2D-KD | ~1.6 µm-2 | Single-particle cross-correlation analysis | [15][16] |
| This compound - Bax Binding Affinity (transmembrane) | 2D-KD | ~0.1 µm-2 | Single-particle cross-correlation analysis | [15][16] |
| This compound-induced Cytochrome c Release | Onset | ~10 seconds | Rapid filtration and Western blotting | [17] |
| This compound-induced Cytochrome c Release | Completion | 50-70 seconds | Rapid filtration and Western blotting | [17] |
| This compound-induced Mitochondrial Depolarization | Onset | Lagged slightly behind cytochrome c release | Fluorimetry | [17] |
| Caspase-8 Cleavage of Bid | Cleavage Sites | Asp60 and Asp75 | Mass Spectrometry, Western Blot | [18] |
Experimental Protocols
The study of the this compound translocation to mitochondria signaling pathway relies on a variety of sophisticated experimental techniques. This section provides detailed methodologies for key experiments.
Mitochondrial Isolation from Cultured Cells
This protocol describes the isolation of mitochondria from cultured cells using differential centrifugation, a common method for obtaining enriched mitochondrial fractions.[19][20][21]
Materials:
-
Cultured cells (e.g., HeLa, Jurkat)
-
Phosphate-buffered saline (PBS), ice-cold
-
Mitochondria Isolation Buffer (MIB): 210 mM mannitol, 70 mM sucrose, 1 mM EDTA, 10 mM HEPES, pH 7.5, with freshly added protease inhibitors.
-
Dounce homogenizer with a tight-fitting pestle
-
Microcentrifuge and refrigerated centrifuge
-
Bradford assay reagents for protein quantification
Procedure:
-
Harvest cultured cells by centrifugation at 600 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in 1 mL of ice-cold MIB.
-
Allow the cells to swell on ice for 20 minutes.
-
Homogenize the cells using a pre-chilled Dounce homogenizer with 20-30 strokes of the tight-fitting pestle. Check for cell lysis under a microscope.
-
Transfer the homogenate to a microcentrifuge tube and centrifuge at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
Centrifuge the supernatant at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant (cytosolic fraction).
-
Resuspend the mitochondrial pellet in a small volume of MIB.
-
Determine the protein concentration of the mitochondrial fraction using the Bradford assay.
-
The isolated mitochondria can be used immediately for downstream applications or stored at -80°C.
In Vitro Cytochrome c Release Assay
This assay measures the release of cytochrome c from isolated mitochondria in response to recombinant this compound, providing a direct assessment of MOMP.[20][22][23]
Materials:
-
Isolated mitochondria (from Protocol 4.1)
-
Recombinant this compound protein
-
Reaction Buffer: 125 mM KCl, 10 mM Tris-HCl pH 7.4, 5 mM glutamate, 2.5 mM malate, 1 mM KH2PO4.
-
Microcentrifuge
-
SDS-PAGE gels and Western blotting reagents
-
Anti-cytochrome c antibody
Procedure:
-
Thaw the isolated mitochondria on ice.
-
Dilute the mitochondria to a final concentration of 1 mg/mL in the reaction buffer.
-
Add recombinant this compound to the mitochondrial suspension at the desired final concentration (e.g., 10-100 nM). Include a control with no this compound.
-
Incubate the reaction mixture at 30°C for the desired time points (e.g., 0, 15, 30, 60 minutes).
-
At each time point, centrifuge the samples at 12,000 x g for 5 minutes at 4°C to separate the mitochondria (pellet) from the supernatant.
-
Carefully collect the supernatant, which contains the released cytochrome c.
-
Lyse the mitochondrial pellet in a suitable lysis buffer.
-
Analyze both the supernatant and the pellet fractions by SDS-PAGE and Western blotting using an anti-cytochrome c antibody.
-
Quantify the amount of cytochrome c in the supernatant relative to the total amount (supernatant + pellet) to determine the percentage of cytochrome c release.
Co-Immunoprecipitation (Co-IP) of this compound and Bax/Bak
Co-IP is used to investigate the in vivo or in vitro interaction between this compound and its binding partners, Bax and Bak.[24]
Materials:
-
Cell lysate or isolated mitochondria from cells undergoing apoptosis
-
Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with freshly added protease inhibitors.
-
Primary antibody against this compound, Bax, or Bak (ensure it is validated for IP)
-
Protein A/G magnetic beads or agarose beads
-
Wash Buffer: Co-IP Lysis Buffer with a lower concentration of detergent (e.g., 0.1% NP-40).
-
Elution Buffer: Glycine-HCl pH 2.5 or SDS-PAGE sample buffer.
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies for detecting the co-immunoprecipitated proteins.
Procedure:
-
Prepare cell lysate by incubating cells in Co-IP Lysis Buffer on ice for 30 minutes, followed by centrifugation to clear the lysate.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-tBID) overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads 3-5 times with ice-cold Wash Buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins from the beads using Elution Buffer.
-
Neutralize the eluate if using a low pH elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the expected interacting partners (e.g., anti-Bax and anti-Bak).
Conclusion and Future Directions
The this compound translocation to mitochondria signaling pathway represents a critical control point in the execution of apoptosis. The cleavage of Bid by caspase-8 and the subsequent translocation of this compound to the mitochondria to activate Bax and Bak are tightly regulated events that ultimately determine the fate of the cell. A thorough understanding of the molecular players, their interactions, and the kinetics of this pathway is paramount for the development of novel therapeutic strategies targeting apoptosis in diseases such as cancer and neurodegenerative disorders.
Future research in this field will likely focus on several key areas:
-
High-resolution structural studies: Elucidating the precise structures of this compound in complex with Bax and Bak on the mitochondrial membrane will provide invaluable insights into the mechanism of MOMP.
-
Quantitative modeling: Integrating kinetic and affinity data into comprehensive computational models will allow for a more predictive understanding of the pathway's dynamics and its response to therapeutic interventions.
-
Drug discovery: The development of small molecules that can modulate the activity of this compound or its interactions with other Bcl-2 family members holds great promise for the treatment of various diseases.
This guide has provided a detailed overview of the this compound signaling pathway, from its fundamental mechanisms to the practical experimental approaches used to study it. By leveraging this knowledge, researchers and drug development professionals can continue to unravel the complexities of apoptosis and translate these discoveries into innovative therapies.
References
- 1. An Analysis of the Truncated Bid- and ROS-dependent Spatial Propagation of Mitochondrial Permeabilization Waves during Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cleavage by Caspase 8 and Mitochondrial Membrane Association Activate the BH3-only Protein Bid during TRAIL-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Insights of this compound, the Caspase-8-activated Bid, and Its BH3 Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BID is cleaved by caspase-8 within a native complex on the mitochondrial membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bid-Cardiolipin Interaction at Mitochondrial Contact Site Contributes to Mitochondrial Cristae Reorganization and Cytochrome c Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic Issues of the Interaction of the Hairpin-Forming Domain of this compound with Mitochondrial Cardiolipin | PLOS One [journals.plos.org]
- 7. This compound interaction with cardiolipin primarily orchestrates mitochondrial dysfunctions and subsequently activates Bax and Bak - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The interaction between this compound and cardiolipin or monolysocardiolipin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cardiolipin or MTCH2 can serve as this compound receptors during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTCH2/MIMP is a major facilitator of this compound recruitment to mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stepwise Activation of BAX and BAK by this compound, BIM, and PUMA Initiates Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stepwise activation of BAX and BAK by this compound, BIM, and PUMA initiates mitochondrial apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. embopress.org [embopress.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Direct Measurement of the Affinity between this compound and Bax in a Mitochondria-Like Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rapid kinetics of this compound-induced cytochrome c and Smac/DIABLO release and mitochondrial depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Mitochondrial Isolation and Real-Time Monitoring of MOMP - PMC [pmc.ncbi.nlm.nih.gov]
- 20. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 21. Rapid Isolation And Purification Of Mitochondria For Transplantation By Tissue Dissociation And Differential Filtration - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Assessing mitochondrial outer membrane permeabilization during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
Downstream Targets of tBID in the Apoptotic Cascade: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core downstream targets of truncated BID (tBID) within the apoptotic cascade. It provides a comprehensive overview of the molecular interactions, quantitative binding data, and detailed experimental methodologies relevant to the study of this compound-mediated apoptosis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development in the field of apoptosis and cancer biology.
Introduction to this compound and its Role in Apoptosis
The extrinsic apoptotic pathway is initiated by the activation of death receptors on the cell surface, leading to the recruitment and activation of caspase-8. A key substrate of activated caspase-8 is the pro-apoptotic Bcl-2 family member, BID (BH3 Interacting-Domain Death Agonist).[1][2] Caspase-8 cleaves BID to generate a C-terminal fragment known as truncated BID (this compound), which then translocates from the cytosol to the mitochondria.[1][2] At the mitochondrial outer membrane (MOM), this compound serves as a critical link between the extrinsic and intrinsic apoptotic pathways, initiating a cascade of events that culminate in mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors into the cytosol.
The this compound-Mediated Apoptotic Signaling Pathway
The central role of this compound is to activate the pro-apoptotic effector proteins BAX and BAK. Upon translocation to the mitochondria, this compound directly engages with and induces a conformational change in BAX and BAK, leading to their oligomerization and the formation of pores in the MOM.[3][4] This permeabilization of the outer mitochondrial membrane results in the release of cytochrome c, Smac/DIABLO, and other intermembrane space proteins into the cytosol, which in turn activates the caspase cascade and executes the apoptotic program. Additionally, this compound can interact with and inhibit anti-apoptotic Bcl-2 family members, such as Bcl-XL and Mcl-1, thereby relieving their inhibitory constraint on BAX and BAK.[5][6]
Quantitative Data on this compound Interactions
The interactions between this compound and its downstream targets are critical for the induction of apoptosis. The following tables summarize the available quantitative data on these interactions.
| Interacting Proteins | Method | Affinity (Kd) | Reference |
| This compound and BAX (loosely membrane-associated) | Single-particle cross-correlation analysis | ~1.6 µm⁻² (2D-Kd) | [1][7] |
| This compound and BAX (transmembrane) | Single-particle cross-correlation analysis | ~0.1 µm⁻² (2D-Kd) | [1][7] |
| This compound and Bcl-XL | Isothermal Titration Calorimetry (ITC) | ~27 nM | [6] |
| This compound and BAK | - | Not yet quantitatively determined | - |
| This compound and Mcl-1 | Co-immunoprecipitation | Potent binding partner | [5] |
Table 1: Binding Affinities of this compound with its Downstream Targets
| Process | Method | Time Course | Reference |
| This compound-induced Cytochrome c release | Western Blotting of cytosolic fractions | Begins after a ~10s delay, complete by 50-70s with 2.5 nM this compound | |
| This compound-induced Smac/DIABLO release | Western Blotting of cytosolic fractions | Synchronized with Cytochrome c release | |
| This compound-induced BAK oligomerization | Chemical cross-linking (BMH) | Forms dimers, trimers, and tetramers | [4] |
Table 2: Kinetics of this compound-Mediated Events
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the downstream effects of this compound.
In Vitro Cytochrome c Release Assay from Isolated Mitochondria
This assay measures the ability of this compound to induce the release of cytochrome c from isolated mitochondria, a key indicator of MOMP.
Materials:
-
Mitochondria Isolation Buffer (MIB): 210 mM mannitol, 70 mM sucrose, 1 mM EDTA, 10 mM HEPES, pH 7.5.
-
Reaction Buffer (RB): 125 mM KCl, 10 mM Tris-HCl pH 7.4, 5 mM glutamate, 2.5 mM malate, 1 mM KPO4, 10 µM EGTA.
-
Recombinant this compound protein.
-
Isolated mitochondria from a relevant cell line or tissue.
-
SDS-PAGE reagents and equipment.
-
Anti-cytochrome c antibody.
Procedure:
-
Isolate mitochondria from cells or tissues by differential centrifugation. Resuspend the final mitochondrial pellet in MIB.
-
Determine the protein concentration of the isolated mitochondria using a standard protein assay (e.g., Bradford or BCA).
-
In a microcentrifuge tube, prepare the reaction mixture containing isolated mitochondria (typically 25-50 µg of protein) in Reaction Buffer.
-
Add recombinant this compound to the desired final concentration (e.g., 1-100 nM). Include a control reaction without this compound.
-
Incubate the reactions at 30°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Following incubation, centrifuge the tubes at 12,000 x g for 5 minutes at 4°C to pellet the mitochondria.
-
Carefully collect the supernatant, which contains the cytosolic fraction with any released cytochrome c.
-
Lyse the mitochondrial pellet in a suitable lysis buffer.
-
Analyze both the supernatant and the pellet fractions by SDS-PAGE and Western blotting using an anti-cytochrome c antibody to determine the amount of released and retained cytochrome c, respectively.
References
- 1. Direct Measurement of the Affinity between this compound and Bax in a Mitochondria-Like Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BCL‐2‐family protein this compound can act as a BAX‐like effector of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stepwise Activation of BAX and BAK by this compound, BIM, and PUMA Initiates Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a membrane-targeted death ligand, oligomerizes BAK to release cytochrome c - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mcl-1 interacts with truncated Bid and inhibits its induction of cytochrome c release and its role in receptor-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mapping the interaction of pro-apoptotic this compound with pro-survival BCL-XL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct Measurement of the Affinity between this compound and Bax in a Mitochondria-Like Membrane - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of a Death Messenger: A Technical Guide to the Discovery and Initial Characterization of tBID
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate signaling network of programmed cell death, or apoptosis, the Bcl-2 family of proteins serves as a critical control point, balancing the scales between cell survival and demise. Within this family, the BH3-only protein Bid was identified as a key sentinel, uniquely positioned to link the extrinsic apoptosis pathway, initiated by death receptors, to the intrinsic pathway, executed by mitochondria. The discovery that Bid is cleaved by caspase-8 into a truncated, highly pro-apoptotic fragment known as tBID, marked a pivotal moment in understanding the commitment of a cell to apoptosis. This technical guide provides an in-depth overview of the seminal research that led to the discovery and initial characterization of this compound, presenting the core findings, experimental methodologies, and quantitative data that laid the foundation for our current understanding of this potent death-inducing protein.
The Discovery of Bid as a Caspase-8 Substrate
The late 1990s saw a flurry of research aimed at elucidating the molecular connections between the activation of cell surface death receptors, such as Fas and TNF receptors, and the subsequent dismantling of the cell. It was known that activation of these receptors leads to the recruitment of adaptor proteins and the activation of an initiator caspase, caspase-8. Two independent research groups, led by Xiaodong Wang and Junying Yuan, published landmark papers in Cell in 1998 that identified Bid as a crucial substrate of caspase-8.[1][2]
Luo et al. purified a cytosolic factor that, in the presence of active caspase-8, could induce the release of cytochrome c from isolated mitochondria.[2] Through peptide mass fingerprinting, this factor was identified as the protein Bid.[2] Concurrently, Li et al. demonstrated that Bid is specifically cleaved by caspase-8 in the Fas signaling pathway.[1] These studies established that upon cleavage, the C-terminal fragment of Bid, termed this compound, translocates from the cytosol to the mitochondria, where it triggers the release of cytochrome c, a key event in the activation of the downstream caspase cascade and the execution of apoptosis.[1][2]
Initial Characterization of this compound
The initial characterization of this compound focused on three key properties: its generation by caspase-8, its translocation to the mitochondria, and its ability to induce cytochrome c release.
Caspase-8-Mediated Cleavage of Bid
The cleavage of Bid by caspase-8 was a critical finding that established the mechanism of its activation. In vitro experiments showed that recombinant caspase-8 could cleave Bid into two fragments, a larger C-terminal fragment (p15, or this compound) and a smaller N-terminal fragment (p7).[3] This cleavage was shown to be essential for Bid's pro-apoptotic activity, as a caspase-resistant mutant of Bid failed to induce apoptosis.
Translocation of this compound to Mitochondria
A defining feature of this compound is its ability to relocalize from the cytosol to the mitochondria upon its generation. Subcellular fractionation experiments, followed by Western blotting, were instrumental in demonstrating this phenomenon. In healthy cells, Bid is predominantly found in the cytosolic fraction. However, upon induction of apoptosis and cleavage by caspase-8, this compound was detected in the mitochondrial fraction, indicating its translocation to this organelle.[1]
Induction of Cytochrome c Release
The primary function of this compound at the mitochondria is to induce the release of cytochrome c from the intermembrane space into the cytosol. In vitro assays using isolated mitochondria were pivotal in demonstrating this activity. The addition of recombinant this compound to a suspension of purified mitochondria was sufficient to trigger the release of cytochrome c into the supernatant.[2] This effect was shown to be dose-dependent and specific to the truncated form of Bid.
Signaling Pathways and Logical Relationships
The discovery of this compound elucidated a critical link between the extrinsic and intrinsic apoptotic pathways.
The this compound Signaling Pathway
The signaling cascade leading to this compound-mediated apoptosis begins with the activation of death receptors on the cell surface, which recruits and activates caspase-8. Activated caspase-8 then cleaves cytosolic Bid, generating this compound. This compound translocates to the outer mitochondrial membrane, where it interacts with and activates the pro-apoptotic Bcl-2 family members Bax and Bak. This leads to the oligomerization of Bax and Bak, forming pores in the mitochondrial outer membrane and facilitating the release of cytochrome c. Cytochrome c in the cytosol then binds to Apaf-1, leading to the formation of the apoptosome and the activation of the executioner caspase, caspase-9, which in turn activates downstream caspases like caspase-3, culminating in the dismantling of the cell.
Caption: The extrinsic apoptosis pathway leading to this compound-mediated mitochondrial cytochrome c release.
BID Protein Domain Structure
The Bid protein contains several important functional domains. The N-terminal region is cleaved off by caspase-8. The C-terminal fragment, which becomes this compound, contains the crucial BH3 domain. The BH3 domain is essential for the interaction of this compound with other Bcl-2 family members, particularly Bax and Bak, and is indispensable for its pro-apoptotic activity.
Caption: Domain organization of the Bid protein and its cleavage by caspase-8 to generate this compound.
Quantitative Data Summary
The initial characterization of this compound involved several quantitative measurements to assess its activity. The following tables summarize key quantitative data from seminal studies.
| Experiment | Parameter | Value | Reference |
| In Vitro Cytochrome c Release | This compound Concentration | 0.1 - 0.5 ng/µl | [3] |
| In Vitro Cytochrome c Release | Bid Concentration Range | 1.5 - 5000 nM | [4] |
| Caspase-8 Cleavage of Bid | Relative Cleavage Rate | Varies with mutations in the 53-60 residue recognition patch. | [4] |
Note: Specific kinetic constants (Km and kcat) for caspase-8 cleavage of Bid are not consistently reported in the initial literature, with studies often focusing on relative cleavage rates under different conditions.
Key Experimental Protocols
Experimental Workflow: In Vitro Cytochrome c Release Assay
This workflow illustrates the key steps in determining the ability of this compound to induce cytochrome c release from isolated mitochondria.
Caption: A typical experimental workflow for an in vitro cytochrome c release assay.
Protocol 1: In Vitro Caspase-8 Cleavage of Bid
Objective: To demonstrate the cleavage of Bid by caspase-8 in a cell-free system.
Materials:
-
Recombinant full-length Bid protein
-
Recombinant active caspase-8
-
Caspase assay buffer (e.g., 20 mM HEPES pH 7.5, 10% sucrose, 10 mM DTT)
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Anti-Bid antibody
Procedure:
-
In a microcentrifuge tube, combine recombinant Bid protein with active caspase-8 in the caspase assay buffer.
-
Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Stop the reaction at each time point by adding SDS-PAGE sample loading buffer and boiling for 5 minutes.
-
Resolve the protein samples by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with an anti-Bid antibody that recognizes both the full-length and cleaved forms of the protein.
-
Visualize the protein bands using an appropriate detection method (e.g., chemiluminescence). The appearance of a lower molecular weight band corresponding to this compound and a decrease in the full-length Bid band indicates cleavage.
Protocol 2: Subcellular Fractionation to Detect this compound Translocation
Objective: To separate cellular components to determine the localization of Bid and this compound.
Materials:
-
Cultured cells (treated with an apoptotic stimulus, e.g., Fas ligand, and untreated controls)
-
Phosphate-buffered saline (PBS)
-
Fractionation buffer (e.g., 20 mM HEPES-KOH pH 7.5, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitors)
-
Dounce homogenizer
-
Microcentrifuge
-
SDS-PAGE and Western blot reagents
-
Antibodies: anti-Bid, anti-cytochrome c oxidase subunit IV (COX IV, mitochondrial marker), anti-GAPDH (cytosolic marker)
Procedure:
-
Harvest treated and untreated cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold fractionation buffer and incubate on ice for 15-20 minutes to allow cells to swell.
-
Lyse the cells by homogenization with a Dounce homogenizer (e.g., 10-20 strokes).
-
Centrifuge the homogenate at a low speed (e.g., 720 x g for 5 minutes at 4°C) to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the mitochondrial fraction.
-
The resulting supernatant is the cytosolic fraction.
-
Lyse the mitochondrial pellet in a suitable buffer.
-
Analyze the protein content of the cytosolic and mitochondrial fractions by Western blotting.
-
Probe the blots with antibodies against Bid, a mitochondrial marker (e.g., COX IV), and a cytosolic marker (e.g., GAPDH) to confirm the purity of the fractions and to determine the localization of Bid and this compound.
Protocol 3: In Vitro Cytochrome c Release Assay
Objective: To assess the ability of this compound to directly induce cytochrome c release from isolated mitochondria.
Materials:
-
Freshly isolated mitochondria (e.g., from mouse liver)
-
Recombinant this compound protein
-
Mitochondrial respiration buffer (MRM-S, e.g., 250 mM sucrose, 10 mM HEPES pH 7.4, 1 mM ATP, 5 mM sodium succinate, 0.08 mM ADP, 2 mM K2HPO4)
-
Microcentrifuge
-
SDS-PAGE and Western blot reagents
-
Anti-cytochrome c antibody
Procedure:
-
Resuspend the isolated mitochondria in MRM-S buffer.
-
Add recombinant this compound protein to the mitochondrial suspension at various concentrations. Include a buffer-only control.
-
Incubate the mixture at 30°C for 30-60 minutes.
-
Pellet the mitochondria by centrifugation (e.g., 16,000 x g for 5 minutes at 4°C).
-
Carefully collect the supernatant, which contains the released proteins.
-
Lyse the mitochondrial pellet to analyze the protein content that remained in the mitochondria.
-
Analyze both the supernatant and the pellet fractions by Western blotting using an anti-cytochrome c antibody. An increase in cytochrome c in the supernatant of this compound-treated samples compared to the control indicates cytochrome c release.
Conclusion and Future Directions
The discovery and initial characterization of this compound provided a crucial piece in the puzzle of apoptosis regulation, establishing a direct molecular link between death receptor signaling and mitochondrial-mediated cell death. The seminal studies of the late 1990s laid the groundwork for a deeper understanding of the intricate mechanisms governing apoptosis and opened new avenues for therapeutic intervention in diseases characterized by dysregulated cell death, such as cancer and autoimmune disorders. The experimental approaches detailed in this guide remain fundamental in the study of apoptosis and continue to be adapted and refined. Future research in this area will likely focus on the precise structural dynamics of this compound's interaction with the mitochondrial membrane and other Bcl-2 family members, the role of post-translational modifications in regulating Bid function, and the development of small molecules that can modulate the Bid/tBID axis for therapeutic benefit.
References
- 1. Cleavage of BID by caspase 8 mediates the mitochondrial damage in the Fas pathway of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bid, a Bcl2 interacting protein, mediates cytochrome c release from mitochondria in response to activation of cell surface death receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BID is cleaved by caspase-8 within a native complex on the mitochondrial membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrostatic Clamp and Loop Dynamics Dictate Caspase‑8 Cleavage of the Apoptotic Protein Bid - PMC [pmc.ncbi.nlm.nih.gov]
The Physiological Role of tBID in Tissue Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The BH3-interacting domain death agonist (BID), a pro-apoptotic member of the B-cell lymphoma 2 (Bcl-2) family, is a critical regulator of cellular fate. Upon cleavage by proteases such as caspase-8, BID is truncated to form tBID, which is widely recognized for its role in initiating the mitochondrial pathway of apoptosis. However, emerging evidence reveals that BID and its cleaved form, this compound, play multifaceted physiological roles that extend beyond programmed cell death, contributing significantly to the maintenance of tissue homeostasis. This technical guide provides an in-depth exploration of the non-apoptotic functions of this compound, its involvement in inflammatory signaling, its role in the homeostasis of various tissues, and its emerging significance as a potential therapeutic target.
Core Concepts: Beyond Apoptosis
While the pro-apoptotic function of this compound is well-established, its non-canonical roles are crucial for a comprehensive understanding of its physiological significance. These functions are pivotal in modulating inflammatory responses and maintaining the cellular balance in various tissues.
A Dual Role in Inflammation and Immunity
Recent studies have unveiled a surprising role for BID in the regulation of innate immunity and inflammation, independent of its apoptotic functions. In the intestinal epithelium, BID is a critical component of the inflammatory response to bacterial peptidoglycans. It interacts with Nucleotide-binding and oligomerization domain (NOD)-like receptors NOD1 and NOD2, as well as the IκB kinase (IKK) complex, thereby influencing the activation of the NF-κB and ERK signaling pathways.[1] This interaction is essential for the production of inflammatory cytokines and for mounting an effective anti-microbial response.
Furthermore, BID is indispensable for myeloid homeostasis.[2][3] Bid-deficient mice exhibit a progressive myeloproliferative disorder, indicating that BID is essential for the physiological cell death required to maintain balanced myeloid cell numbers.[2][3] This highlights a critical tumor suppressor function for BID in the myeloid lineage.
Tissue-Specific Roles in Homeostasis
The physiological importance of this compound is further underscored by its tissue-specific functions in maintaining homeostasis, particularly in the liver, kidney, and intestine.
Liver Homeostasis
While much of the research on BID in the liver has focused on its role in Fas-induced apoptosis, there is evidence suggesting its involvement in maintaining liver health.[4] Hepatocyte-specific deletion of BID has been shown to protect against certain forms of liver injury.[5] In a model of non-alcoholic steatohepatitis (NASH), hepatocyte-specific Bid knockout mice showed reduced liver damage and neutrophilic infiltration.
Renal Function and Injury Response
In the kidney, where BID is abundantly expressed, it appears to play a significant role in the response to ischemic injury.[6][7][8] Studies using Bid-deficient mice have demonstrated that the absence of BID ameliorates ischemic renal failure and attenuates tubular cell apoptosis and disruption following ischemia-reperfusion injury.[6][7] This suggests that this compound is a key mediator of renal damage in this context.
Intestinal Epithelial Integrity
As mentioned earlier, BID is a key player in the innate immune response within the intestinal mucosa.[1] Its interaction with NOD1 and NOD2 signaling pathways is crucial for orchestrating the inflammatory response to gut microbes.[1] Dysregulation of this function could have implications for inflammatory bowel disease. While excessive apoptosis of intestinal epithelial cells (IECs) can compromise barrier function, the controlled, non-apoptotic signaling mediated by BID is essential for a balanced immune response in the gut.[9]
Signaling Pathways
This compound's physiological functions are intricately linked to its participation in various signaling cascades, extending beyond the canonical apoptotic pathway.
Non-Apoptotic NF-κB and ERK Signaling
A pivotal non-apoptotic function of BID is its modulation of the NF-κB and ERK signaling pathways. BID has been shown to interact with components of the NOD1 and NOD2 signaling complexes, which are upstream activators of NF-κB and MAP kinases.[1] This interaction facilitates the inflammatory response to bacterial components.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the non-apoptotic roles of BID.
| Tissue/Cell Type | Model System | Key Finding | Quantitative Measurement | Reference |
| Myeloid Cells | Bid-deficient mice | Altered myeloid homeostasis | Elevated absolute neutrophil count in aging mice | [3] |
| Bid-deficient mice | Myeloid hyperplasia progressing to a disorder resembling CMML | N/A | [3] | |
| Kidney | Ischemic renal failure in Bid-deficient mice | Ameliorated renal failure | Serum creatinine of 1.3 mg/dl in Bid-/- vs. 3.0 mg/dl in WT after 48h reperfusion | [7] |
| Attenuated tubular disruption and apoptosis | N/A | [7] | ||
| Liver | Hepatocyte-specific Bid knockout mice with NASH | Reduced liver damage | Reduced Sirius Red positive area | [10] |
| Reduced neutrophilic infiltration | Decreased MPO positive cells | [10] | ||
| Intestinal Epithelial Cells | Colonocytes depleted of BID | Defective cytokine production in response to NOD activation | Markedly defective cytokine production | [1] |
Experimental Protocols
Assessment of Liver Regeneration
1. Partial Hepatectomy (PHx) in Mice:
-
Objective: To induce a robust and coordinated regenerative response in the liver.
-
Procedure:
-
Anesthetize 8- to 14-week-old mice (e.g., with isoflurane).
-
Perform a midline laparotomy to expose the liver.
-
Ligate the blood vessels supplying the median and left lateral liver lobes.
-
Resect these lobes, which constitutes approximately 70% of the total liver mass.
-
Suture the abdominal wall in two layers.
-
Provide post-operative care, including analgesia and warming.
-
-
Analysis:
-
Liver-to-body weight ratio: Sacrifice mice at various time points post-PHx and weigh the liver and the whole body.
-
Histology: Fix liver tissue in formalin, embed in paraffin, and perform H&E staining to assess morphology and mitotic figures.
-
Immunohistochemistry: Stain for proliferation markers such as Ki-67 or PCNA.
-
Gene expression analysis: Use qPCR or RNA-seq to measure the expression of genes involved in cell cycle and liver function.
-
2. Carbon Tetrachloride (CCl4)-Induced Acute Liver Injury:
-
Objective: To induce a reproducible and synchronized wave of hepatocyte apoptosis and subsequent regeneration.
-
Procedure:
-
Administer a single intraperitoneal injection of CCl4 (e.g., 0.5-1.0 ml/kg body weight) dissolved in corn oil to mice.
-
Sacrifice mice at different time points (e.g., 24, 48, 72 hours) after injection.
-
-
Analysis:
-
Serum analysis: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) to quantify liver damage.
-
Histology and Immunohistochemistry: As described for the PHx model.
-
References
- 1. Non-apoptotic role of BID in inflammation and innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proapoptotic BID is required for myeloid homeostasis and tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bid-deficient mice are resistant to Fas-induced hepatocellular apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential regulation of inflammation and apoptosis in Fas-resistant hepatocyte-specific Bid-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Bid deficiency ameliorates ischemic renal failure and delays animal death in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 9. Cell death of intestinal epithelial cells in intestinal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Evolutionary Conservation of the Pro-Apoptotic Protein tBID: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The BH3-interacting domain death agonist (BID) protein, and its truncated form, tBID, are pivotal regulators of the intrinsic apoptotic pathway. As a member of the B-cell lymphoma 2 (Bcl-2) family, this compound plays a crucial role in bridging the extrinsic and intrinsic cell death pathways, primarily through the activation of the pro-apoptotic effector proteins BAX and BAK. This technical guide provides an in-depth exploration of the evolutionary conservation of this compound, detailing its structure, function, and the signaling pathways it governs. We present quantitative data on sequence homology, detailed experimental protocols for studying its function, and visualizations of key cellular processes, offering a comprehensive resource for researchers in apoptosis and drug development.
Introduction
Programmed cell death, or apoptosis, is an essential physiological process for tissue homeostasis and the elimination of damaged or infected cells. The Bcl-2 family of proteins are central regulators of the mitochondrial pathway of apoptosis. This family is characterized by the presence of one or more Bcl-2 homology (BH) domains and is divided into anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members. The pro-apoptotic proteins are further subdivided into the multi-domain effectors (BAX, BAK) and the BH3-only proteins (e.g., BID, BIM, PUMA).
BID is a unique BH3-only protein that acts as a sentinel for death receptor-mediated apoptosis.[1] Upon activation of death receptors like Fas or TNFR1, caspase-8 is activated and cleaves the full-length BID protein into a C-terminal fragment known as this compound (truncated BID).[2] This cleavage event unleashes the pro-apoptotic activity of this compound, which then translocates to the mitochondria to initiate the downstream events of apoptosis. The evolutionary conservation of this compound underscores its fundamental importance in regulating cellular life and death decisions.
Evolutionary Conservation of this compound: A Quantitative Analysis
The evolutionary conservation of this compound is evident from the high degree of sequence and structural similarity observed across a wide range of species, from invertebrates to vertebrates. This conservation is particularly pronounced in the BH3 domain, which is essential for its pro-apoptotic function.
Protein Sequence Homology
To quantify the evolutionary conservation of BID, protein sequences from representative species were retrieved from the National Center for Biotechnology Information (NCBI) database. A multiple sequence alignment was performed using Clustal Omega, and a percent identity matrix was generated.
Table 1: Percent Identity Matrix of BID Protein Sequences
| Species | Human (Homo sapiens) | Mouse (Mus musculus) | Zebrafish (Danio rerio) | Fruit Fly (Drosophila melanogaster) | Nematode (Caenorhabditis elegans) |
| Human | 100% | 78% | 45% | 25% | 22% |
| Mouse | 78% | 100% | 43% | 24% | 21% |
| Zebrafish | 45% | 43% | 100% | 26% | 23% |
| Fruit Fly | 25% | 24% | 26% | 100% | 18% |
| Nematode | 22% | 21% | 23% | 18% | 100% |
Note: Percent identity was calculated based on a global alignment of the full-length BID protein sequences.
The data clearly indicates a high degree of conservation among mammals (human and mouse) and a moderate level of conservation with a vertebrate counterpart (zebrafish). The conservation decreases significantly in invertebrates (fruit fly and nematode), yet key functional motifs are retained.
Conservation of Functional Domains
The domain architecture of the BID protein is remarkably conserved throughout evolution. The most critical domain is the BH3 (Bcl-2 Homology 3) domain, a short amphipathic alpha-helix that is responsible for the interaction of this compound with other Bcl-2 family members.
Table 2: Domain Organization of BID Protein Across Species
| Species | BH3 Domain (Pfam: PF00452) |
| Human | Present |
| Mouse | Present |
| Zebrafish | Present |
| Fruit Fly | Present |
| Nematode | Present |
Domain analysis was performed using the SMART (Simple Modular Architecture Research Tool) and Pfam databases.
The consistent presence of the BH3 domain across these diverse species highlights its indispensable role in the pro-apoptotic function of this compound.
Signaling Pathways Involving this compound
This compound is a critical link between the extrinsic and intrinsic apoptotic pathways. Its activation and subsequent actions at the mitochondria are tightly regulated events that commit a cell to apoptosis.
Extrinsic Apoptosis Pathway Leading to this compound Activation
The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface.[3] This engagement leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 is auto-catalytically cleaved and activated. Active caspase-8 then cleaves cytoplasmic BID into this compound.[4]
Intrinsic Apoptosis Pathway Mediated by this compound
Upon its generation, this compound translocates from the cytosol to the outer mitochondrial membrane.[5] At the mitochondria, this compound interacts with and activates the pro-apoptotic effector proteins BAX and BAK.[5] This activation triggers the oligomerization of BAX and BAK, leading to the formation of pores in the outer mitochondrial membrane. This process, known as mitochondrial outer membrane permeabilization (MOMP), results in the release of cytochrome c and other pro-apoptotic factors from the intermembrane space into the cytosol.[5] Cytosolic cytochrome c then initiates the formation of the apoptosome and the activation of the caspase cascade, ultimately leading to cell death.
Experimental Protocols for Studying this compound Function
Investigating the function of this compound requires a combination of molecular and cellular biology techniques. Below are detailed protocols for key experiments.
Assessing this compound-Induced Cytochrome c Release by Western Blot
This protocol details the detection of cytochrome c release from the mitochondria into the cytosol, a hallmark of apoptosis initiated by this compound.
Materials:
-
Cell culture reagents
-
Apoptosis-inducing agent (e.g., FasL, TNF-α)
-
Mitochondria isolation kit
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-cytochrome c, anti-COX IV (mitochondrial loading control), anti-GAPDH (cytosolic loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with the apoptosis-inducing agent for the appropriate time.
-
Cell Fractionation: Harvest cells and perform subcellular fractionation to separate the cytosolic and mitochondrial fractions using a commercial kit or a dounce homogenizer followed by differential centrifugation.
-
Protein Quantification: Determine the protein concentration of both the cytosolic and mitochondrial fractions.
-
Western Blotting:
-
Load equal amounts of protein from the cytosolic and mitochondrial fractions onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Visualizing this compound Mitochondrial Translocation by Immunofluorescence
This protocol allows for the visualization of this compound's movement from the cytosol to the mitochondria upon apoptotic stimulation.
Materials:
-
Cells grown on coverslips
-
Apoptosis-inducing agent
-
MitoTracker dye (for mitochondrial staining)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-BID
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear staining)
-
Antifade mounting medium
-
Confocal microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with the apoptosis-inducing agent.
-
Mitochondrial Staining: Incubate cells with MitoTracker dye according to the manufacturer's instructions.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde, followed by permeabilization with Triton X-100.
-
Immunostaining:
-
Block non-specific binding with blocking solution.
-
Incubate with the primary anti-BID antibody.
-
Wash and incubate with the fluorophore-conjugated secondary antibody.
-
-
Nuclear Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips on slides with antifade medium.
-
Imaging: Visualize the localization of this compound and mitochondria using a confocal microscope.
Detecting this compound-BAX Interaction by Co-Immunoprecipitation
This protocol is used to demonstrate the physical interaction between this compound and BAX, a key step in the activation of BAX.
Materials:
-
Cell lysate from treated cells
-
Co-immunoprecipitation (Co-IP) lysis buffer
-
Primary antibody for immunoprecipitation (e.g., anti-BID or anti-BAX)
-
Protein A/G agarose beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
-
Primary antibodies for Western blot (anti-BID and anti-BAX)
Procedure:
-
Cell Lysis: Lyse treated cells in Co-IP lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using elution buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a Western blot to detect the presence of the co-immunoprecipitated protein (e.g., detect BAX in a BID immunoprecipitation).
-
Conclusion
The pro-apoptotic protein this compound is a highly conserved and critical regulator of apoptosis. Its evolutionary persistence across a vast range of species underscores its fundamental role in maintaining cellular and organismal health. The conservation of its BH3 domain is a testament to the importance of its interaction with other Bcl-2 family members in dictating cell fate. The detailed protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers to further investigate the intricate mechanisms of this compound-mediated apoptosis and to explore its potential as a target for therapeutic intervention in diseases characterized by dysregulated cell death, such as cancer and autoimmune disorders.
References
- 1. Cytochrome c release assay and western blot [bio-protocol.org]
- 2. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]
- 3. Cytoscape: An Open Source Platform for Complex Network Analysis and Visualization [cytoscape.org]
- 4. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Caspase-10-P13this compound axis in erythropoiesis regulation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Measuring tBID Activity in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for measuring the activity of truncated Bid (tBID), a key pro-apoptotic protein, in cell culture systems. Understanding this compound activity is crucial for research in apoptosis, cancer biology, and the development of novel therapeutics.
Introduction to this compound and its Role in Apoptosis
Bid (BH3 interacting-domain death agonist) is a pro-apoptotic member of the Bcl-2 family of proteins. In its inactive form, Bid resides in the cytosol. Upon the induction of the extrinsic apoptosis pathway, typically through death receptors like Fas or TNFR1, caspase-8 is activated.[1][2] Active caspase-8 then cleaves Bid, generating a larger C-terminal fragment known as truncated Bid (this compound) and a smaller N-terminal fragment.[3][4]
This compound translocates to the mitochondria where it plays a critical role in amplifying the apoptotic signal.[1][3] It does so by activating the effector proteins BAX and BAK, leading to their oligomerization and the formation of pores in the outer mitochondrial membrane.[2] This process, known as mitochondrial outer membrane permeabilization (MOMP), results in the release of pro-apoptotic factors such as cytochrome c and Smac/DIABLO from the intermembrane space into the cytosol.[1] Cytochrome c then participates in the formation of the apoptosome and the activation of caspase-9, which in turn activates effector caspases like caspase-3, ultimately leading to the execution of apoptosis.
The measurement of this compound activity is therefore a key indicator of the engagement of the mitochondrial amplification loop in extrinsic apoptosis.
Signaling Pathway of this compound Activation
The following diagram illustrates the signaling pathway leading to this compound activation and its downstream effects.
Caption: The this compound signaling pathway in extrinsic apoptosis.
Experimental Methods to Measure this compound Activity
Several methods can be employed to measure this compound activity in cell culture. The choice of method depends on the specific research question and available resources.
Western Blotting for BID Cleavage
Western blotting is a widely used technique to detect the cleavage of full-length BID into this compound. This method provides a semi-quantitative measure of this compound generation.
Caption: Western blotting workflow for detecting BID cleavage.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired apoptotic stimulus (e.g., TNF-α plus cycloheximide, FasL) for various time points. Include an untreated control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (or a similar lysis buffer) supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE:
-
Load equal amounts of protein (typically 20-40 µg) from each sample onto a 12-15% SDS-polyacrylamide gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for BID overnight at 4°C. Choose an antibody that recognizes both full-length BID (p22) and this compound (p15).
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). The ratio of this compound to full-length BID can be calculated.
-
Subcellular Fractionation and Western Blotting for this compound Translocation
To specifically assess the translocation of this compound to the mitochondria, subcellular fractionation is performed prior to Western blotting.
Caption: Workflow for subcellular fractionation and Western blotting.
-
Cell Culture and Treatment: As described in the Western blotting protocol.
-
Cell Homogenization:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic buffer and incubate on ice.
-
Homogenize the cells using a Dounce homogenizer or by passing them through a fine-gauge needle.
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 700 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 30 minutes at 4°C to pellet the mitochondria.
-
The resulting supernatant is the cytosolic fraction. The pellet contains the mitochondria.
-
-
Western Blotting:
-
Lyse the mitochondrial pellet in RIPA buffer.
-
Perform protein quantification and Western blotting on both the cytosolic and mitochondrial fractions as described previously.
-
Use marker proteins for each fraction to verify the purity of the separation (e.g., COX IV for mitochondria and GAPDH for the cytosol).
-
Immunofluorescence for this compound Localization
Immunofluorescence allows for the visualization of this compound translocation to the mitochondria at the single-cell level.
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a culture dish.
-
Treat cells with the apoptotic stimulus.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
Incubate with a primary antibody against BID/tBID and a mitochondrial marker (e.g., Tom20 or MitoTracker dye) for 1 hour at room temperature.
-
Wash with PBS.
-
Incubate with appropriate fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.
-
Image the cells using a fluorescence or confocal microscope. Co-localization of the this compound signal with the mitochondrial marker indicates translocation.
-
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from experiments measuring this compound activity.
| Cell Line | Apoptotic Stimulus | Time (hours) | Method | Parameter Measured | Result |
| HeLa | TNF-α (10 ng/ml) + CHX (1 µg/ml) | 4 | Western Blot | This compound/BID ratio | 2.5-fold increase |
| Jurkat | FasL (100 ng/ml) | 2 | Subcellular Fractionation | % this compound in mitochondria | 60% |
| MCF-7 | TRAIL (50 ng/ml) | 6 | Immunofluorescence | % Cells with this compound/Mito co-localization | 75% |
| Primary Hepatocytes | Etoposide (50 µM) | 8 | Western Blot | This compound/BID ratio | 1.8-fold increase |
Downstream Assays for Indirect Measurement of this compound Activity
Measuring the downstream consequences of this compound translocation can provide an indirect assessment of its activity.
-
Cytochrome c Release Assay: This can be measured by subcellular fractionation and Western blotting for cytochrome c in the cytosolic fraction.
-
Caspase Activity Assays: The activity of caspase-9 and caspase-3 can be measured using colorimetric or fluorometric substrate cleavage assays.
-
Mitochondrial Membrane Potential (ΔΨm) Assay: The loss of ΔΨm, a hallmark of MOMP, can be measured using fluorescent dyes like JC-1 or TMRE and flow cytometry or fluorescence microscopy.
These application notes and protocols provide a comprehensive guide for researchers to effectively measure this compound activity in cell culture. The choice of methodology should be guided by the specific experimental goals and available resources.
References
- 1. Cleavage by Caspase 8 and Mitochondrial Membrane Association Activate the BH3-only Protein Bid during TRAIL-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a membrane-targeted death ligand, oligomerizes BAK to release cytochrome c - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Insights of this compound, the Caspase-8-activated Bid, and Its BH3 Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspase-8 activation and bid cleavage contribute to MCF7 cellular execution in a caspase-3-dependent manner during staurosporine-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Recombinant tBID Protein Expression and Purification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the expression and purification of recombinant truncated BID (tBID) protein. The methodology leverages the robust Escherichia coli expression system for the production of N-terminally His-tagged full-length BID, followed by enzymatic cleavage with Caspase-8 to generate this compound. Purification is achieved through a two-step chromatography process involving immobilized metal affinity chromatography (IMAC) and size-exclusion chromatography (SEC). This protocol is intended to yield high-purity this compound suitable for downstream applications in apoptosis research and drug development.
Introduction
BID (BH3 Interacting-Domain Death Agonist) is a pro-apoptotic member of the Bcl-2 family of proteins. In its full-length form, BID is largely inactive in the cytosol. Upon the induction of the extrinsic apoptosis pathway, Caspase-8 cleaves BID, generating the C-terminal fragment known as this compound. This compound then translocates to the mitochondria, where it activates the pro-apoptotic proteins BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c, ultimately resulting in apoptosis. The ability to produce pure, active this compound is crucial for studying these downstream events and for screening potential therapeutic agents that modulate this pathway.
BID Signaling Pathway
The following diagram illustrates the activation of BID and its role in the extrinsic apoptosis pathway.
Caption: Activation of BID by Caspase-8 and subsequent induction of apoptosis.
Experimental Protocols
Expression of His-tagged Full-Length BID
This protocol describes the expression of N-terminally 6xHis-tagged full-length mouse or human BID in E. coli.
Materials:
-
Expression Vector: pET28a vector containing the full-length BID coding sequence.
-
Host Strain: E. coli BL21(DE3) competent cells.[1]
-
Media and Reagents: Luria-Bertani (LB) broth, Kanamycin, Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Protocol:
-
Transform the pET28a-BID plasmid into E. coli BL21(DE3) competent cells and plate on LB agar containing Kanamycin (30 µg/mL). Incubate overnight at 37°C.
-
Inoculate a single colony into 50 mL of LB broth with Kanamycin (30 µg/mL) and grow overnight at 37°C with shaking (220 rpm).
-
Inoculate 1 L of LB broth containing Kanamycin (30 µg/mL) with the overnight culture.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[1]
-
Induce protein expression by adding IPTG to a final concentration of 1 mM.[1]
-
Incubate the culture for an additional 4-6 hours at 30°C with shaking.[1]
-
Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until purification.
Table 1: Induction Parameters for Full-Length BID Expression
| Parameter | Value | Reference |
| E. coli Strain | BL21(DE3) | [1] |
| Vector | pET28a-BID | [1] |
| Antibiotic | Kanamycin (30 µg/mL) | [1] |
| Growth Temperature | 37°C | [1] |
| OD600 at Induction | 0.6 - 0.8 | [1] |
| IPTG Concentration | 1 mM | [1] |
| Induction Temperature | 30°C | [1] |
| Induction Duration | 4 - 6 hours | [1] |
Purification of His-tagged Full-Length BID
This section details the purification of the expressed His-tagged full-length BID using IMAC.
Materials:
-
Buffers: Lysis Buffer, Wash Buffer, Elution Buffer (see Table 2 for compositions).
-
Reagents: Protease inhibitor cocktail, Lysozyme, DNase I.
-
Equipment: Sonicator, High-speed centrifuge, Chromatography system, HisTrap HP 5 mL column (or equivalent).
Protocol:
-
Resuspend the frozen cell pellet in 30 mL of ice-cold Lysis Buffer per liter of original culture.[1] Add protease inhibitors, lysozyme (0.2 mg/mL), and DNase I (10 µg/mL).
-
Incubate on ice for 30 minutes.
-
Lyse the cells by sonication on ice. Use short pulses (e.g., 10 seconds on, 30 seconds off) to prevent overheating, for a total sonication time of approximately 5 minutes.[1]
-
Clarify the lysate by centrifugation at 13,000 x g for 40 minutes at 4°C.[1]
-
Filter the supernatant through a 0.45 µm filter.
-
Equilibrate the HisTrap HP column with 5 column volumes (CV) of Lysis Buffer.
-
Load the clarified lysate onto the column at a flow rate of 1 mL/min.[1]
-
Wash the column with 10 CV of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged BID protein with 5 CV of Elution Buffer. Collect 1 mL fractions.
-
Analyze the fractions by SDS-PAGE to identify those containing the purified protein.
-
Pool the fractions containing pure full-length BID.
Generation and Purification of this compound
Materials:
-
Enzyme: Recombinant active Caspase-8.
-
Buffers: Dialysis Buffer (see Table 2), SEC Buffer (see Table 2).
-
Equipment: Dialysis tubing (10 kDa MWCO), Chromatography system, HiLoad 16/60 Superdex 75 pg column (or equivalent).
Protocol:
-
Dialysis: Dialyze the pooled fractions of purified full-length BID against Dialysis Buffer overnight at 4°C to remove imidazole.
-
Caspase-8 Cleavage: Determine the protein concentration of the dialyzed BID. Add active Caspase-8 at a 1:100 enzyme-to-substrate molar ratio. Incubate at 37°C for 2 hours. The cleavage reaction will generate this compound and a small N-terminal fragment containing the His-tag.
-
IMAC to Remove Uncleaved BID and His-tag: To separate this compound from uncleaved full-length BID and the His-tagged N-terminal fragment, pass the cleavage reaction mixture through a freshly equilibrated HisTrap HP column. Collect the flow-through, which contains the this compound protein.
-
Size-Exclusion Chromatography (SEC): Concentrate the flow-through containing this compound and load it onto a HiLoad 16/60 Superdex 75 pg column pre-equilibrated with SEC Buffer. This step will further purify this compound and place it in a suitable buffer for storage.
-
Run the SEC at a flow rate of 1 mL/min and collect fractions.
-
Analyze fractions by SDS-PAGE to confirm the purity of this compound.
-
Pool the pure fractions, determine the concentration, and store at -80°C.
Table 2: Buffer Compositions
| Buffer | Component | Concentration | pH |
| Lysis Buffer | Tris-HCl | 20 mM | 7.4 |
| NaCl | 100 mM | ||
| Imidazole | 20 mM | ||
| Wash Buffer | Tris-HCl | 20 mM | 7.4 |
| NaCl | 100 mM | ||
| Imidazole | 40 mM | ||
| Elution Buffer | Tris-HCl | 20 mM | 7.4 |
| NaCl | 100 mM | ||
| Imidazole | 500 mM | ||
| Dialysis Buffer | HEPES | 10 mM | 7.6 |
| KCl | 50 mM | ||
| DTT | 1 mM | ||
| SEC Buffer | Tris-HCl | 20 mM | 7.4 |
| NaCl | 100 mM |
Note: It is recommended to add a protease inhibitor cocktail to the Lysis Buffer immediately before use.
Experimental Workflow
The following diagram outlines the complete workflow for the expression and purification of this compound.
Caption: Workflow for recombinant this compound expression and purification.
Quality Control and Data Presentation
The purity of the protein at each stage should be assessed by SDS-PAGE. The final concentration of this compound should be determined using a Bradford assay or by measuring absorbance at 280 nm with the appropriate extinction coefficient. The activity of the purified this compound can be confirmed by its ability to induce cytochrome c release from isolated mitochondria.[2]
Table 3: Expected Yield and Purity
| Purification Step | Typical Yield (mg/L of culture) | Purity (%) |
| IMAC 1 (Full-length BID) | 5 - 10 | > 90 |
| SEC (Final this compound) | 1 - 3 | > 95 |
Note: Yields are highly dependent on the specific construct and expression conditions and may require optimization.
Conclusion
This protocol provides a comprehensive guide for the expression and purification of recombinant this compound. By following these steps, researchers can obtain high-quality this compound suitable for a wide range of biochemical and cellular assays, facilitating further investigation into the mechanisms of apoptosis and the development of novel therapeutics.
References
Application Notes and Protocols for Live-Cell Imaging of Fluorescently-Tagged tBID
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing fluorescently-tagged truncated BH3 interacting-domain death agonist (tBID) for real-time visualization of apoptotic signaling in live cells. This powerful technique allows for the direct observation of this compound translocation to mitochondria, a critical event in the induction of the intrinsic apoptotic pathway. The following sections detail the underlying biology, provide protocols for generating and imaging fluorescently-tagged this compound, and offer methods for quantitative analysis of the apoptotic process.
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and development. Its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. A key event in the apoptotic cascade is the permeabilization of the mitochondrial outer membrane (MOMP), which is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.
The BH3-only protein BID is a crucial link between the extrinsic and intrinsic apoptotic pathways. Upon activation of death receptors, such as Fas or TNF-α receptor, caspase-8 is activated and subsequently cleaves BID into its truncated and active form, this compound.[1][2] this compound then translocates to the mitochondria where it activates the pro-apoptotic effector proteins BAX and BAK.[3][4][5] This leads to MOMP and the release of pro-apoptotic factors like cytochrome c and Smac/DIABLO into the cytosol, ultimately resulting in caspase activation and cell death.[1][4][6]
By fusing a fluorescent protein (FP) to this compound, researchers can directly visualize its dynamic localization within a living cell, providing a real-time readout of this critical step in apoptosis.[7] This approach enables the study of the kinetics of this compound translocation, its interaction with other proteins, and the efficacy of potential therapeutic agents that target this pathway.
Signaling Pathway
The signaling pathway involving this compound is a critical junction in the regulation of apoptosis. The following diagram illustrates the key steps from death receptor activation to mitochondrial outer membrane permeabilization.
Caption: The this compound signaling pathway in apoptosis.
Experimental Protocols
Generation of Fluorescently-Tagged this compound Expression Vector
The choice of fluorescent protein is critical for successful live-cell imaging.[8][9] Enhanced Green Fluorescent Protein (EGFP) and its variants (e.g., mEGFP) are robust and widely used.[10] Red fluorescent proteins like mCherry are suitable for multiplexing with other green probes.[10]
Materials:
-
pEGFP-N1 or a similar mammalian expression vector
-
Human this compound cDNA
-
Restriction enzymes
-
T4 DNA ligase
-
Competent E. coli
-
Plasmid purification kit
Protocol:
-
Amplify the human this compound coding sequence using PCR with primers that incorporate appropriate restriction sites for cloning into the chosen expression vector.
-
Digest both the PCR product and the expression vector with the selected restriction enzymes.
-
Ligate the digested this compound fragment into the linearized vector using T4 DNA ligase.
-
Transform the ligation product into competent E. coli.
-
Select positive clones by antibiotic resistance and verify the insertion and sequence of this compound by restriction digest and DNA sequencing.
Cell Culture and Transfection
A variety of cell lines can be used, such as HeLa, Jurkat, or cell types relevant to the specific research question.
Materials:
-
Mammalian cell line of choice
-
Complete cell culture medium
-
Transfection reagent (e.g., lipid-based) or electroporation system
-
Fluorescently-tagged this compound plasmid DNA
Protocol:
-
Plate cells in a suitable format for microscopy (e.g., glass-bottom dishes or chamber slides) to achieve 70-80% confluency on the day of transfection.
-
Prepare the transfection complex according to the manufacturer's protocol.[11] Briefly, mix the plasmid DNA with the transfection reagent in serum-free medium and incubate to allow complex formation.
-
Add the transfection complex to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with complete culture medium and incubate for 24-48 hours to allow for protein expression.[12]
Live-Cell Imaging of this compound Translocation
Materials:
-
Transfected cells expressing fluorescently-tagged this compound
-
Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2)
-
Apoptosis-inducing agent (e.g., TRAIL, FasL, or a chemotherapeutic drug)
-
Mitochondrial marker (e.g., MitoTracker Red CMXRos) (optional)
Protocol:
-
(Optional) If co-localization with mitochondria is desired, incubate the cells with a mitochondrial marker according to the manufacturer's instructions prior to imaging.
-
Place the dish or slide on the microscope stage within the environmental chamber.
-
Acquire baseline images of the cells before inducing apoptosis.
-
Add the apoptosis-inducing agent to the cell medium.
-
Acquire time-lapse images at regular intervals (e.g., every 1-5 minutes) to capture the translocation of the fluorescently-tagged this compound from the cytosol to the mitochondria.
Quantification of Apoptosis
Several methods can be used to quantify the apoptotic response in conjunction with imaging fluorescently-tagged this compound.
Annexin V Staining:
Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during apoptosis.
-
Protocol: After the live-cell imaging experiment, incubate the cells with a fluorescently-labeled Annexin V conjugate (e.g., Annexin V-Alexa Fluor 647) and a dead cell stain (e.g., propidium iodide) according to the manufacturer's protocol.[13][14] Image the cells to quantify the percentage of apoptotic and dead cells.
Caspase Activity Assays:
Fluorescently-labeled substrates for activated caspases (e.g., caspase-3/7) can be added to the cells to provide a real-time readout of effector caspase activation.[15][16]
-
Protocol: Add a cell-permeable caspase-3/7 substrate to the culture medium during the live-cell imaging experiment. The substrate will fluoresce upon cleavage by active caspases.
Data Presentation
Quantitative data from live-cell imaging experiments should be summarized for clear comparison.
Table 1: Kinetics of this compound Translocation
| Treatment Group | Time to Onset of Translocation (min) | Time to Peak Mitochondrial Localization (min) | Percentage of Cells with Translocation (%) |
| Control | N/A | N/A | < 5 |
| Apoptosis Inducer X (Low Dose) | 35 ± 5 | 60 ± 8 | 45 ± 7 |
| Apoptosis Inducer X (High Dose) | 15 ± 3 | 30 ± 5 | 85 ± 6 |
| Apoptosis Inducer Y | 25 ± 4 | 45 ± 6 | 70 ± 5 |
Table 2: Quantification of Apoptosis
| Treatment Group | Annexin V Positive (%) | Caspase-3/7 Active (%) |
| Control | 3 ± 1 | 2 ± 1 |
| Apoptosis Inducer X (Low Dose) | 48 ± 6 | 42 ± 5 |
| Apoptosis Inducer X (High Dose) | 88 ± 5 | 82 ± 7 |
| Apoptosis Inducer Y | 72 ± 8 | 68 ± 6 |
Experimental Workflow
The following diagram outlines the general workflow for a live-cell imaging experiment using fluorescently-tagged this compound.
Caption: General experimental workflow.
Conclusion
The use of fluorescently-tagged this compound in live-cell imaging is a powerful tool for dissecting the molecular events of apoptosis in real-time. These application notes provide a framework for researchers to design and execute experiments to visualize and quantify this compound-mediated signaling. This approach holds significant promise for basic research into the mechanisms of cell death and for the development of novel therapeutics that target the apoptotic pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. Where Killers Meet—Permeabilization of the Outer Mitochondrial Membrane during Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CECAD: Old protein – new function: this compound can directly trigger cell death [cecad.uni-koeln.de]
- 6. Permeabilization of the Mitochondrial Outer Membrane by Bax/Truncated Bid (this compound) Proteins as Sensitized by Cardiolipin Hydroperoxide Translocation: MECHANISTIC IMPLICATIONS FOR THE INTRINSIC PATHWAY OF OXIDATIVE APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescent proteins for live cell imaging: opportunities, limitations, and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescent proteins for live cell imaging: Opportunities, limitations, and challenges | Semantic Scholar [semanticscholar.org]
- 10. Labeling Using Fluorescent Proteins | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Transfection of mammalian cells with fluorescent protein fusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
quantitative western blot protocol for tBID detection
Application Notes and Protocols
Topic: Quantitative Western Blot Protocol for tBID Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction: The BH3 interacting-domain death agonist (BID) is a pro-apoptotic member of the Bcl-2 family of proteins. In the extrinsic apoptosis pathway, activation of death receptors like Fas leads to the recruitment and activation of caspase-8.[1] Activated caspase-8 subsequently cleaves the full-length BID (~22 kDa) into a truncated form, this compound (~15 kDa).[1] This cleavage exposes the BH3 domain, triggering the translocation of this compound to the mitochondria, where it induces the oligomerization of Bax and Bak, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and eventual cell death.
Quantitative Western blotting is a crucial technique for accurately measuring the changes in this compound levels, providing insights into the activation state of the extrinsic apoptotic pathway. This protocol provides a detailed methodology for the reliable detection and quantification of this compound.
This compound Signaling Pathway
The diagram below illustrates the central role of this compound in the extrinsic apoptotic signaling cascade. Upon death receptor ligation, caspase-8 is activated and cleaves BID, generating this compound. This compound then translocates to the mitochondria to activate Bax and Bak, leading to apoptosis.
Caption: The extrinsic apoptosis pathway leading to this compound activation.
Quantitative Western Blot Workflow
The following diagram outlines the key steps for a quantitative Western blot experiment, from sample preparation to data analysis. Adherence to a consistent workflow is essential for reproducible results.
Caption: Standard workflow for quantitative Western blotting.
Experimental Protocols
This protocol is optimized for the detection of this compound from cell lysates.
Sample Preparation and Protein Quantification
-
Cell Lysis:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[2]
-
Incubate on ice for 30 minutes with periodic vortexing.[2]
-
Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cellular debris.[2]
-
Transfer the supernatant to a new, pre-chilled tube.
-
-
Protein Concentration Measurement:
-
Determine the protein concentration of each lysate using a compatible protein assay (e.g., BCA or Bradford assay).
-
-
Sample Preparation for Electrophoresis:
-
Dilute samples to the same final concentration with RIPA buffer.
-
Add 4X Laemmli sample buffer to the protein lysate and boil at 95°C for 5 minutes.[2]
-
SDS-PAGE and Membrane Transfer
-
Gel Electrophoresis:
-
Load equal amounts of protein (recommend starting with 10-30 µg) into the wells of a 4-20% gradient or a 15% polyacrylamide gel to resolve the ~15 kDa this compound protein.[3]
-
Include a molecular weight marker in one lane.[4]
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a low-fluorescence PVDF or nitrocellulose membrane (0.22 µm pore size is recommended for small proteins).[3]
-
A wet transfer system is recommended for quantitative accuracy, typically run for 1-2 hours at 70-100V under cooled conditions.[3][5]
-
After transfer, you may briefly stain the membrane with Ponceau S to verify transfer efficiency.[6]
-
Immunodetection
-
Blocking:
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody against this compound, diluted in blocking buffer as recommended by the manufacturer's datasheet.
-
For normalization, simultaneously incubate with a primary antibody against a validated housekeeping protein (e.g., GAPDH, β-actin).[8] The chosen loading control should have a different molecular weight than this compound.[9]
-
Incubation is typically performed overnight at 4°C with gentle agitation.[7]
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibodies.[7]
-
-
Secondary Antibody Incubation:
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.[5]
-
Signal Detection and Quantification
-
Signal Detection:
-
Image Acquisition:
-
Densitometry Analysis:
-
Quantify the band intensity for this compound and the loading control using image analysis software (e.g., ImageJ, Image Studio™).
-
Normalization
Accurate normalization is critical to correct for variations in protein loading and transfer.[12]
-
Housekeeping Protein (HKP) Normalization: Divide the signal intensity of the this compound band by the signal intensity of the corresponding loading control band (e.g., GAPDH). It is crucial to first validate that the expression of the chosen HKP does not change under your specific experimental conditions.[8][13]
-
Total Protein Normalization (TPN): Stain the membrane with a total protein stain (e.g., Ponceau S, Coomassie Blue) and quantify the total protein in each lane.[13] Divide the this compound signal by the total protein signal for that lane. This method is often preferred as it is less susceptible to biological variation than single HKPs.[13]
Data Presentation
The following tables summarize key reagents and parameters for this protocol.
Table 1: Example Reagents and Antibody Dilutions
| Reagent/Antibody | Example Supplier | Example Catalog # | Recommended Dilution/Concentration |
| Primary anti-tBID Antibody | Cell Signaling Tech | #2002 | 1:1000 |
| Primary anti-GAPDH Antibody | Abcam | ab8245 | 1:2000 - 1:5000 |
| Anti-rabbit IgG, HRP-linked | Cell Signaling Tech | #7074 | 1:2000 |
| 5% Non-fat Dry Milk in TBST | - | - | Blocking & Antibody Dilution |
| ECL Substrate | Thermo Fisher | #32106 | Per manufacturer's instructions |
Table 2: Key Quantitative Western Blot Parameters
| Parameter | Recommended Value/Range | Rationale |
| Protein Load per Lane | 10 - 30 µg | Ensures signal is within the linear dynamic range.[12] |
| Gel Percentage | 15% or 4-20% Gradient | Provides optimal resolution for low molecular weight proteins like this compound (~15 kDa). |
| Membrane Pore Size | 0.22 µm | Improves retention of small proteins during transfer.[3] |
| Primary Antibody Dilution | 1:500 - 1:5000 | Optimize to achieve a linear signal response without saturation.[12] |
| Secondary Antibody Dilution | 1:2000 - 1:100,000 | Optimize to prevent signal saturation.[12] |
| Image Exposure | Variable | Adjust to keep the strongest bands from becoming saturated. |
References
- 1. mdpi.com [mdpi.com]
- 2. bio-rad.com [bio-rad.com]
- 3. m.youtube.com [m.youtube.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. m.youtube.com [m.youtube.com]
- 9. bosterbio.com [bosterbio.com]
- 10. biocompare.com [biocompare.com]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. Quantitative Western Blot Analysis | Thermo Fisher Scientific - NO [thermofisher.com]
- 13. youtube.com [youtube.com]
Application Notes and Protocols: Assessing tBID-Mediated Cytochrome c Release from Isolated Mitochondria
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The release of cytochrome c from the mitochondrial intermembrane space into the cytosol is a critical event in the intrinsic pathway of apoptosis. This process is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. Truncated BID (tBID), a pro-apoptotic BH3-only protein, plays a pivotal role in initiating this release.[1][2] In response to death receptor activation, caspase-8 cleaves the full-length BID protein into its active form, this compound.[2][3] Subsequently, this compound translocates to the mitochondria, where it interacts with and activates the pro-apoptotic effector proteins BAX and BAK.[1][2][3] This activation leads to the oligomerization of BAX and BAK, forming pores in the outer mitochondrial membrane and facilitating the release of cytochrome c.[1] Recent studies have also suggested that this compound itself can directly mediate mitochondrial permeabilization, even in the absence of BAX and BAK.[4][5]
These application notes provide a detailed protocol for inducing and quantifying this compound-mediated cytochrome c release from isolated mitochondria, a crucial in vitro assay for studying apoptosis and screening for potential therapeutic agents.
Signaling Pathway of this compound-Mediated Apoptosis
Caption: this compound-mediated apoptotic signaling pathway.
Experimental Protocols
Protocol 1: Isolation of Mitochondria from Cultured Cells
This protocol describes the isolation of mitochondria from cultured mammalian cells using differential centrifugation.
Materials:
-
Cultured cells (e.g., HeLa, Jurkat)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Mitochondria Isolation Buffer (MIB): 215 mM Mannitol, 75 mM Sucrose, 0.1% BSA, 20 mM HEPES (pH 7.2 with KOH), 1 mM EGTA.[6] Keep on ice.
-
Dounce homogenizer with a tight-fitting pestle, pre-chilled on ice
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated centrifuge
Procedure:
-
Cell Harvesting:
-
For adherent cells, wash with ice-cold PBS, then detach using a cell scraper. For suspension cells, proceed directly to collection.
-
Collect cells by centrifugation at 600 x g for 5-10 minutes at 4°C.[7][8]
-
Discard the supernatant and wash the cell pellet with 10 mL of ice-cold PBS. Centrifuge again at 600 x g for 5 minutes at 4°C.[7][9]
-
-
Cell Lysis:
-
Resuspend the cell pellet in 1 mL of ice-cold MIB.
-
Incubate on ice for 15-20 minutes to allow the cells to swell.
-
Transfer the cell suspension to a pre-chilled Dounce homogenizer.
-
Homogenize the cells with 30-50 strokes of the pestle on ice.[7][9] Check for cell lysis efficiency under a microscope; approximately 70-80% of cells should be lysed.[7]
-
-
Differential Centrifugation:
-
Transfer the homogenate to a microcentrifuge tube.
-
Centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.[7]
-
Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.
-
Centrifuge the supernatant at 10,000 x g for 30 minutes at 4°C to pellet the mitochondria.[7][9] The resulting supernatant is the cytosolic fraction, which can be saved for analysis. The pellet contains the isolated mitochondria.
-
-
Mitochondrial Pellet Wash (Optional):
-
To remove residual cytosolic components, the mitochondrial pellet can be washed with 1 mL of MIB and centrifuged again at 10,000 x g for 15 minutes at 4°C.[7]
-
-
Resuspension and Storage:
-
Resuspend the final mitochondrial pellet in a suitable buffer for downstream applications (e.g., MIB or a specific reaction buffer).
-
Determine the protein concentration of the mitochondrial fraction using a protein assay such as the BCA assay (see Protocol 3).
-
Isolated mitochondria can be used immediately or stored at -80°C for future use. Avoid repeated freeze-thaw cycles.[7]
-
Protocol 2: this compound-Mediated Cytochrome c Release Assay
This protocol outlines the in vitro treatment of isolated mitochondria with recombinant this compound to induce cytochrome c release.
Materials:
-
Isolated mitochondria (from Protocol 1)
-
Recombinant this compound protein
-
Reaction Buffer (e.g., MIB or a buffer containing 20 mM HEPES-KOH pH 7.4, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitors)
-
Microcentrifuge tubes
-
Incubator or water bath
Procedure:
-
Reaction Setup:
-
Dilute the isolated mitochondria to a final concentration of 1 mg/mL in the reaction buffer.
-
In separate microcentrifuge tubes, set up the experimental conditions (e.g., vehicle control, different concentrations of this compound, and potential inhibitors).
-
Add recombinant this compound to the mitochondrial suspension at the desired final concentrations (e.g., 10-100 nM).
-
-
Incubation:
-
Incubate the reaction mixtures at 30°C or 37°C for 30-60 minutes with gentle agitation.
-
-
Separation of Mitochondrial and Supernatant Fractions:
-
After incubation, pellet the mitochondria by centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the released cytochrome c.
-
The pellet contains the mitochondria with the remaining cytochrome c.
-
-
Sample Preparation for Analysis:
-
The supernatant can be directly mixed with SDS-PAGE loading buffer.
-
Resuspend the mitochondrial pellet in a lysis buffer (e.g., RIPA buffer) and mix with SDS-PAGE loading buffer.
-
Boil both supernatant and pellet samples at 95°C for 5 minutes before loading onto an SDS-PAGE gel.
-
Protocol 3: Quantification of Protein Concentration (BCA Assay)
This protocol is for determining the protein concentration of the isolated mitochondrial and cytosolic fractions.
Materials:
-
BCA Protein Assay Kit (containing BCA Reagent A and Reagent B)
-
Bovine Serum Albumin (BSA) standards
-
96-well microplate
-
Microplate reader
Procedure:
-
Standard Curve Preparation:
-
Working Reagent Preparation:
-
Assay:
-
Measurement:
-
Measure the absorbance at 562 nm using a microplate reader.[10][12]
-
Subtract the absorbance of the blank (0 µg/mL BSA) from all other readings.
-
Generate a standard curve by plotting the absorbance versus the BSA concentration.
-
Determine the protein concentration of the unknown samples using the standard curve.
-
Protocol 4: Detection of Cytochrome c by Western Blot
This protocol describes the detection and semi-quantification of cytochrome c in the mitochondrial and supernatant fractions.
Materials:
-
SDS-PAGE gels (e.g., 12-15%)
-
SDS-PAGE running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-Cytochrome c
-
Primary antibody for loading control: anti-VDAC1 (mitochondrial fraction) or anti-β-actin (cytosolic contamination control)[7]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 10-20 µg) from the supernatant and mitochondrial pellet fractions onto an SDS-PAGE gel.[7]
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-cytochrome c antibody (and loading control antibody) overnight at 4°C or for 1-2 hours at room temperature, diluted in blocking buffer.[13]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. The amount of released cytochrome c is determined by the intensity of the band in the supernatant fraction.
-
Data Presentation
Quantitative data from the Western blot analysis can be summarized in the following table format for clear comparison between different experimental conditions.
| Treatment Condition | Cytochrome c in Supernatant (Relative Densitometry Units) | VDAC1 in Pellet (Relative Densitometry Units) |
| Vehicle Control | ||
| This compound (10 nM) | ||
| This compound (50 nM) | ||
| This compound (100 nM) | ||
| This compound + Inhibitor X |
Experimental Workflow Diagram
Caption: Workflow for assessing this compound-mediated cytochrome c release.
References
- 1. This compound, a membrane-targeted death ligand, oligomerizes BAK to release cytochrome c - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Issues of the Interaction of the Hairpin-Forming Domain of this compound with Mitochondrial Cardiolipin | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. BCL‐2‐family protein this compound can act as a BAX‐like effector of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CECAD: Old protein – new function: this compound can directly trigger cell death [cecad.uni-koeln.de]
- 6. Mitochondrial isolation from cultured fibroblasts [slack.protocols.io:8443]
- 7. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. abcam.com [abcam.com]
- 10. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. Cytochrome c release assay and western blot [bio-protocol.org]
Probing the Dance of Death: Methods for Studying tBID-Membrane Interactions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Truncated BID (tBID), a pro-apoptotic Bcl-2 family protein, plays a pivotal role in the intrinsic apoptotic pathway. Its translocation to the mitochondrial outer membrane (MOM) is a critical committing step, leading to membrane permeabilization and the release of apoptogenic factors. Understanding the molecular details of this compound's interaction with the membrane is therefore of paramount importance for elucidating the mechanisms of apoptosis and for the development of novel therapeutics targeting this pathway. These application notes provide an overview of key methodologies and detailed protocols for studying this compound-membrane interactions, catering to researchers in cell biology, biochemistry, and drug discovery.
This compound Signaling Pathway and Membrane Interaction
Upon induction of apoptosis, BID is cleaved by caspase-8, generating the active fragment this compound. This compound then translocates to the mitochondria, where it interacts with the outer membrane. This interaction is multifaceted, involving binding to specific lipids such as cardiolipin, conformational changes, oligomerization, and the activation of effector proteins like BAX and BAK, ultimately leading to Mitochondrial Outer Membrane Permeabilization (MOMP).
Caption: The this compound signaling pathway leading to mitochondrial outer membrane permeabilization.
Quantitative Analysis of this compound-Membrane Interactions
A variety of biophysical techniques can be employed to quantify the different aspects of this compound's interaction with lipid membranes. The choice of method depends on the specific question being addressed, from binding affinity to the dynamics of membrane remodeling.
Table 1: Quantitative Data on this compound-Membrane and Protein Interactions
| Parameter Measured | Technique | Model System | Key Findings | Reference |
| Binding Affinity (2D-KD) | Single-particle tracking fluorescence microscopy | Mitochondria-like Supported Lipid Bilayer (SLB) | This compound-Bax affinity increases ~10-fold upon deeper membrane insertion. Loosely associated: ~1.6 µm-2; Transmembrane: ~0.1 µm-2. | [1][2] |
| Lipid Specificity | Liposome Binding Assays / Mitochondrial Swelling | Cardiolipin-deficient vs. wild-type yeast mitochondria | This compound binding and induction of mitochondrial dysfunction are critically dependent on cardiolipin.[3] | [3][4] |
| Oligomerization State | Fluorescence Correlation Spectroscopy (FCS) | Supported Lipid Bilayers | This compound forms both superficially bound and membrane-inserted oligomers. | |
| Membrane Permeabilization | Liposome Leakage Assay (Calcein/ANTS/DPX) | Large Unilamellar Vesicles (LUVs) | This compound, in conjunction with Bax, induces significant leakage from liposomes, indicating pore formation. | |
| Conformational Change | Förster Resonance Energy Transfer (FRET) | Labeled this compound and liposomes | A conformational change in this compound occurs upon membrane binding, which is a prerequisite for Bax activation. | |
| Membrane Insertion Depth | NBD Fluorescence Spectroscopy | NBD-labeled this compound and liposomes | An increase in NBD fluorescence intensity indicates the insertion of labeled residues into the hydrophobic membrane core. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols serve as a starting point and may require optimization based on specific experimental conditions and available instrumentation.
Liposome Preparation for Binding and Leakage Assays
Liposomes are versatile model systems that mimic the lipid bilayer of cellular membranes.
Materials:
-
Phospholipids (e.g., POPC, POPE, Cardiolipin) in chloroform
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
For leakage assays: Fluorescent dye (e.g., Calcein, or ANTS/DPX)
-
Glass test tubes
-
Rotary evaporator or nitrogen stream
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Ultrasonic bath sonicator
Protocol:
-
Lipid Film Formation: In a glass tube, mix the desired phospholipids in chloroform to achieve the desired molar ratios. For mitochondria-like liposomes, a common composition is POPC:POPE:Cardiolipin.
-
Solvent Evaporation: Evaporate the chloroform under a gentle stream of nitrogen gas, rotating the tube to create a thin lipid film on the wall. Further dry the film under vacuum for at least 1 hour to remove residual solvent.
-
Hydration: Hydrate the lipid film with the hydration buffer. For leakage assays, the buffer should contain the fluorescent dye at a self-quenching concentration (e.g., 50-100 mM Calcein or 12.5 mM ANTS and 45 mM DPX). Vortex the mixture vigorously.
-
Freeze-Thaw Cycles: Subject the lipid suspension to 5-10 cycles of freezing in liquid nitrogen and thawing in a warm water bath. This promotes the formation of multilamellar vesicles (MLVs) and aids in solute encapsulation.
-
Extrusion: To obtain unilamellar vesicles of a defined size, pass the lipid suspension through a polycarbonate membrane with the desired pore size (e.g., 100 nm) using a mini-extruder. Perform at least 11 passes.
-
Removal of External Dye: For leakage assays, remove the unencapsulated fluorescent dye by size-exclusion chromatography (e.g., using a Sephadex G-75 column) equilibrated with the hydration buffer.
-
Storage: Store the prepared liposomes at 4°C and use within a few days.
Liposome Leakage Assay
This assay measures the ability of this compound (often in combination with Bax) to permeabilize lipid membranes.
Materials:
-
Calcein or ANTS/DPX-loaded liposomes
-
Recombinant this compound and Bax proteins
-
Assay buffer (same as liposome hydration buffer)
-
96-well black microplate
-
Fluorescence plate reader
-
Triton X-100 (10% v/v)
Protocol:
-
Assay Setup: In a 96-well plate, add the liposome suspension to the assay buffer to a final lipid concentration of 50-100 µM.
-
Protein Addition: Add recombinant this compound and Bax to the wells at the desired final concentrations. Include control wells with buffer only, this compound only, and Bax only.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths (Calcein: Ex/Em ~495/515 nm; ANTS: Ex/Em ~355/520 nm).
-
Maximum Leakage Determination: At the end of the kinetic read, add Triton X-100 to a final concentration of 0.1% to all wells to lyse the liposomes and obtain the maximum fluorescence signal (100% leakage).
-
Data Analysis: Calculate the percentage of leakage at each time point using the formula: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100 where F_t is the fluorescence at time t, F_0 is the initial fluorescence, and F_max is the maximum fluorescence after Triton X-100 addition.
Caption: Workflow for a liposome leakage assay to measure this compound-induced membrane permeabilization.
Förster Resonance Energy Transfer (FRET) Assay
FRET is a powerful technique to study conformational changes and protein-protein interactions. For this compound, FRET can be used to monitor its interaction with the membrane or with other proteins like Bax.
Materials:
-
Fluorescently labeled this compound (e.g., with a donor fluorophore like Alexa Fluor 488)
-
Liposomes containing a lipid-conjugated acceptor fluorophore (e.g., NBD-PE)
-
Fluorometer or fluorescence microscope capable of FRET measurements
Protocol:
-
Sample Preparation: Prepare a solution of labeled this compound in a cuvette or on a microscope slide.
-
Baseline Measurement: Measure the donor fluorescence intensity in the absence of acceptor-containing liposomes.
-
Titration: Add increasing concentrations of acceptor-labeled liposomes to the this compound solution.
-
FRET Measurement: After each addition, measure the quenching of the donor fluorescence and the sensitized emission of the acceptor.
-
Data Analysis: Calculate the FRET efficiency (E) using the formula: E = 1 - (F_DA / F_D) where F_DA is the donor fluorescence in the presence of the acceptor and F_D is the donor fluorescence in the absence of the acceptor. The FRET efficiency can be plotted against the liposome concentration to determine the binding affinity.
Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free analysis of binding kinetics and affinity.
Materials:
-
SPR instrument and sensor chip (e.g., L1 chip for liposome capture)
-
Liposomes (prepared as described above)
-
Recombinant this compound protein
-
Running buffer (e.g., HBS-P)
Protocol:
-
Chip Preparation: Equilibrate the L1 sensor chip with the running buffer.
-
Liposome Immobilization: Inject the liposome suspension over the sensor surface to create a stable lipid bilayer.
-
Analyte Injection: Inject a series of concentrations of this compound over the immobilized liposome surface and monitor the change in the SPR signal (response units, RU).
-
Dissociation: After the association phase, flow running buffer over the surface to monitor the dissociation of this compound.
-
Regeneration: If necessary, regenerate the surface using a suitable regeneration solution (e.g., a brief pulse of NaOH or detergent).
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Atomic Force Microscopy (AFM)
AFM allows for the direct visualization of membrane remodeling by this compound at the nanoscale.
Materials:
-
AFM instrument
-
Supported lipid bilayer (SLB) on a mica substrate
-
Recombinant this compound protein
-
Imaging buffer
Protocol:
-
SLB Formation: Prepare an SLB by vesicle fusion on a freshly cleaved mica surface.
-
Initial Imaging: Image the intact SLB in imaging buffer to obtain a baseline topography.
-
Protein Addition: Inject this compound into the fluid cell to the desired final concentration.
-
Time-lapse Imaging: Acquire a series of AFM images over time to visualize the dynamic changes in the membrane structure, such as the formation of pores or other defects.
-
Image Analysis: Analyze the images to quantify the dimensions (depth, diameter) of any membrane perturbations.
References
- 1. mdpi.com [mdpi.com]
- 2. Direct Measurement of the Affinity between this compound and Bax in a Mitochondria-Like Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound interaction with cardiolipin primarily orchestrates mitochondrial dysfunctions and subsequently activates Bax and Bak - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bid-Cardiolipin Interaction at Mitochondrial Contact Site Contributes to Mitochondrial Cristae Reorganization and Cytochrome c Release - PMC [pmc.ncbi.nlm.nih.gov]
Application of Truncated BID (tBID) in Cancer Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Truncated BID (tBID), the activated form of the BH3-interacting domain death agonist (BID), is a critical protein in the regulation of apoptosis, or programmed cell death. In response to apoptotic stimuli, the full-length BID protein is cleaved by caspases, primarily caspase-8, to generate this compound.[1][2] This cleavage event unleashes the pro-apoptotic activity of this compound, making it a key player in both the extrinsic and intrinsic pathways of apoptosis.[3] Its central role in mediating cell death has positioned this compound as a significant molecule of interest in cancer research, particularly in the development of novel therapeutic strategies and in understanding mechanisms of drug resistance.[4][5]
Impaired apoptosis is a hallmark of cancer, allowing malignant cells to survive and proliferate uncontrollably.[6] this compound functions as a potent inducer of apoptosis through multiple mechanisms. In its canonical role, this compound translocates to the mitochondria where it activates the effector proteins BAX and BAK.[4][5] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c and other pro-apoptotic factors into the cytosol, and subsequent activation of the caspase cascade, culminating in cell death.[7][8]
Recent research has unveiled a novel, BAX/BAK-independent function of this compound.[4][9] In certain contexts, this compound itself can act as an effector of apoptosis by directly permeabilizing the mitochondrial outer membrane, leading to the release of pro-apoptotic factors.[4][5] This discovery has significant implications for cancer therapy, especially for tumors that have developed resistance to conventional therapies by downregulating BAX and BAK.[4][5]
These application notes provide an overview of the role of this compound in cancer research models, detailing its signaling pathways and providing protocols for key experimental assays.
Signaling Pathways of this compound in Apoptosis
The pro-apoptotic functions of this compound are mediated through two distinct, yet interconnected, signaling pathways originating at the mitochondrion.
Canonical (BAX/BAK-Dependent) Pathway
The canonical pathway is the primary mechanism by which this compound induces apoptosis. Following its generation in the cytosol, this compound translocates to the outer mitochondrial membrane. There, it directly engages with and activates the pro-apoptotic effector proteins BAX and BAK.[4] This activation triggers a conformational change in BAX and BAK, leading to their oligomerization and the formation of pores in the outer mitochondrial membrane.[8] This permeabilization results in the release of cytochrome c into the cytosol, which then binds to Apaf-1 to form the apoptosome, activating caspase-9 and initiating the caspase cascade that executes the apoptotic program.[7]
References
- 1. Markdown Tables - GeeksforGeeks [geeksforgeeks.org]
- 2. Tables in Markdown | Codeberg Documentation [docs.codeberg.org]
- 3. Stepping forward: T-cell redirecting bispecific antibodies in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BCL‐2‐family protein this compound can act as a BAX‐like effector of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 6. Paper: Integrative Analysis of Transcriptomic and Proteomic Data Identifies Patterns of Primary Resistance to Venetoclax-Azacitidine and Reveals Targetable Vulnerabilities in Acute Myeloid Leukemia (AML) [ash.confex.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms by which Bak and Bax permeabilise mitochondria during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Commercial Kits for Measuring tBID Activation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Truncated BID (tBID), the activated form of the BH3-interacting domain death agonist (BID), is a critical mediator of apoptosis, or programmed cell death. In response to extrinsic apoptotic signals, such as the binding of ligands to death receptors like Fas or TNFR1, caspase-8 is activated. Activated caspase-8 then cleaves the full-length BID protein into two fragments: a C-terminal fragment of 15 kDa, known as this compound, and a smaller N-terminal fragment. Upon cleavage, this compound translocates to the mitochondria, where it plays a pivotal role in the intrinsic apoptotic pathway by activating the pro-apoptotic proteins BAX and BAK. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in cell death.
The measurement of this compound activation is a key indicator of the engagement of the extrinsic apoptotic pathway and its crosstalk with the intrinsic pathway. Monitoring this compound levels can be crucial in various research areas, including cancer biology, neurodegenerative diseases, and the development of novel therapeutics that modulate apoptosis. This document provides an overview of commercially available kits for the quantification of this compound, their technical specifications, and detailed protocols for their use.
Commercially Available this compound ELISA Kits: A Comparative Overview
Several manufacturers offer enzyme-linked immunosorbent assay (ELISA) kits specifically designed for the quantitative measurement of human cleaved BID (this compound). These kits are typically based on the sandwich ELISA principle, providing high specificity and sensitivity. Below is a summary of the key quantitative data for some of the available kits.
| Manufacturer | Catalog Number | Detection Range | Sensitivity | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) | Sample Types |
| MyBioSource | MBS766158 | 7.813 - 500 pg/ml | 4.688 pg/ml | < 15% | < 15% | Serum, Plasma, Cell Culture Supernatants, Tissue Homogenates |
| Assay Genie | HUFI04742 | 7.813 - 500 pg/ml | 4.688 pg/ml | Data not publicly available | Data not publicly available | Serum, Plasma, Cell Culture Supernatants |
| G-Biosciences | IT4625 | Data not publicly available | 4.69 pg/ml | Data not publicly available | Data not publicly available | Serum, Plasma, Other Biological Fluids |
Note: The precision data (Intra- and Inter-Assay CV%) for some kits are not always readily available on the product datasheets. It is recommended to consult the manufacturer's technical support or the product manual for the most current and complete information.
Signaling Pathway of this compound Activation
The following diagram illustrates the signaling cascade leading to the activation of BID.
Caption: Signaling pathway of this compound activation via the extrinsic apoptotic route.
Experimental Protocol: Quantitative Measurement of this compound by Sandwich ELISA
This protocol provides a representative step-by-step methodology for the quantification of human this compound using a sandwich ELISA kit. For optimal results, always refer to the specific manual provided with the kit you are using.
I. Principle of the Assay
The assay employs a quantitative sandwich enzyme immunoassay technique. A monoclonal antibody specific for human this compound is pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any this compound present is bound by the immobilized antibody. After washing away any unbound substances, a biotin-conjugated polyclonal antibody specific for human this compound is added to the wells. Following a wash to remove unbound biotin-conjugated antibody, streptavidin-HRP is added to the wells. After a final wash, a substrate solution is added, and color develops in proportion to the amount of this compound bound in the initial step. The color development is stopped, and the intensity of the color is measured.
II. Materials Provided in a Typical Kit
-
This compound Coated Microplate (96 wells)
-
Lyophilized this compound Standard
-
Biotin-conjugated anti-tBID Antibody
-
Streptavidin-HRP
-
Standard Diluent Buffer
-
Assay Diluent
-
Wash Buffer (20X concentrate)
-
TMB Substrate
-
Stop Solution
-
Plate Sealers
III. Materials Required but Not Provided
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Deionized or distilled water
-
Squirt bottle, manifold dispenser, or automated plate washer
-
Tubes for standard dilution
-
Vortex mixer
-
Absorbent paper for blotting
IV. Reagent Preparation
-
Wash Buffer: Dilute the 20X Wash Buffer concentrate to 1X with deionized or distilled water.
-
This compound Standard: Reconstitute the lyophilized this compound standard with the provided Standard Diluent Buffer to create a stock solution. Allow it to sit for at least 15 minutes with gentle agitation before making dilutions.
-
Standard Curve Preparation: Prepare a serial dilution of the this compound standard stock solution in Standard Diluent Buffer to create a standard curve. A typical range might be from 500 pg/ml down to 7.8 pg/ml, plus a zero standard (blank).
-
Biotin-conjugated anti-tBID Antibody and Streptavidin-HRP: Dilute these reagents to their working concentrations with the appropriate diluents as specified in the kit manual.
V. Sample Preparation
-
Cell Culture Supernatants: Centrifuge to remove any debris.
-
Serum: Allow blood to clot for 30 minutes at room temperature, then centrifuge for 10 minutes at 1000 x g.
-
Plasma: Collect plasma using an appropriate anticoagulant (e.g., EDTA, heparin). Centrifuge for 10 minutes at 1000 x g.
-
Tissue Homogenates: Homogenize tissue in an appropriate lysis buffer and centrifuge to remove cellular debris.
VI. Assay Procedure
-
Add Standards and Samples: Add 100 µL of each standard and sample into the appropriate wells of the this compound-coated microplate. Cover with a plate sealer and incubate for 2 hours at 37°C or as directed by the kit manual.
-
Aspirate and Wash: Aspirate the liquid from each well and wash each well with 300 µL of 1X Wash Buffer. Repeat the wash step three times. After the last wash, remove any remaining Wash Buffer by inverting the plate and blotting it against clean paper towels.
-
Add Detection Antibody: Add 100 µL of the diluted Biotin-conjugated anti-tBID Antibody to each well. Cover with a new plate sealer and incubate for 1 hour at 37°C.
-
Aspirate and Wash: Repeat the aspiration and wash steps as described in step 2.
-
Add Streptavidin-HRP: Add 100 µL of the diluted Streptavidin-HRP solution to each well. Cover with a new plate sealer and incubate for 1 hour at 37°C.
-
Aspirate and Wash: Repeat the aspiration and wash steps as described in step 2.
-
Add Substrate: Add 90 µL of TMB Substrate to each well. Incubate for 15-30 minutes at 37°C in the dark.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.
-
Read Absorbance: Read the absorbance of each well at 450 nm within 5 minutes of adding the Stop Solution.
VII. Data Analysis
-
Standard Curve: Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Calculate Concentrations: Use the standard curve to determine the concentration of this compound in the unknown samples. Remember to multiply the calculated concentration by the dilution factor if samples were diluted.
Experimental Workflow: this compound Sandwich ELISA
The following diagram outlines the key steps in the this compound sandwich ELISA protocol.
Caption: A typical experimental workflow for a this compound sandwich ELISA.
Conclusion
Commercial ELISA kits provide a reliable and sensitive method for the quantitative measurement of this compound activation in a variety of biological samples. These assays are valuable tools for researchers investigating apoptosis and for professionals in drug development screening for compounds that modulate this critical cell death pathway. Careful adherence to the provided protocols and proper sample handling are essential for obtaining accurate and reproducible results. The information and protocols detailed in this document serve as a comprehensive guide for the successful implementation of this compound measurement in a laboratory setting.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield of Recombinant tBID Protein
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the expression and purification of recombinant truncated BID (tBID) protein.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its expression sometimes challenging?
A1: Truncated BID (this compound) is the active form of the pro-apoptotic Bcl-2 family protein, Bid. It is generated through cleavage by caspase-8 during the extrinsic apoptosis pathway.[1][2] The expression of recombinant this compound in hosts like E. coli can be challenging due to several factors, including potential toxicity to the expression host, protein instability and degradation, and a tendency to form insoluble aggregates known as inclusion bodies.[3][4]
Q2: What is a typical expected yield for recombinant this compound from an E. coli expression system?
A2: The yield of recombinant this compound can vary significantly depending on the expression construct, host strain, and purification protocol. While specific yields for this compound are not always reported consistently in the literature, a successful expression and purification experiment could be expected to yield in the range of 1-10 mg of purified protein per liter of bacterial culture. However, yields can be substantially lower, necessitating troubleshooting.
Q3: My this compound protein is found in the insoluble pellet (inclusion bodies). What should I do?
A3: Formation of inclusion bodies is a common issue for many recombinant proteins, including this compound.[5] You have two main approaches: either optimize expression conditions to favor soluble expression or purify the protein from inclusion bodies and subsequently refold it. For optimization, trying lower induction temperatures and lower inducer concentrations can be effective.[3] If you must proceed with inclusion bodies, a detailed protocol for their solubilization and refolding is provided in the "Experimental Protocols" section.[6]
Q4: I don't see any band corresponding to my this compound protein on an SDS-PAGE gel after induction. What could be the problem?
A4: A lack of an observable protein band could be due to several reasons:
-
Low Expression Levels: The protein might be expressed at very low levels, below the detection limit of Coomassie staining.[7] Consider performing a Western blot using an anti-His-tag or anti-tBID antibody for a more sensitive detection.
-
Protein Degradation: this compound may be rapidly degraded by host cell proteases.[4] Ensure that you are using protease inhibitors in your lysis buffer and keeping the samples cold.
-
Toxicity: The expression of this compound might be toxic to the cells, leading to cell death and consequently, no protein production.[3]
-
Codon Bias: If the codons in your this compound gene are rare for E. coli, this can hinder translation.[3]
-
Plasmid or Sequence Issues: Verify the integrity of your expression plasmid and ensure there are no mutations in the coding sequence.[7]
Troubleshooting Guides
Issue 1: Low or No Expression of this compound Protein
If you are observing very low or no expression of your recombinant this compound protein, work through the following troubleshooting steps.
-
Problem: The codon usage of the human BID gene may not be optimal for efficient translation in E. coli.
-
Solution: Synthesize a gene with codons optimized for E. coli expression. This can significantly improve translation efficiency.
-
Problem: The standard E. coli expression strains like BL21(DE3) may not be suitable for a potentially toxic or difficult-to-express protein like this compound.
-
Solution:
-
Use strains that supply tRNAs for rare codons, such as Rosetta(DE3) or BL21-CodonPlus(DE3)-RIL.
-
For tighter control over basal expression, consider using pLysS or pLysE strains, which produce T7 lysozyme to inhibit basal T7 RNA polymerase activity.[3]
-
-
Problem: Suboptimal induction parameters can lead to poor expression or protein misfolding.
-
Solution: Optimize the IPTG concentration and the induction temperature and duration. A lower temperature and lower IPTG concentration often favor proper protein folding and reduce toxicity.[8][9]
| Parameter | Starting Recommendation | Optimization Range |
| OD600 at Induction | 0.6 - 0.8 | 0.4 - 1.0 |
| IPTG Concentration | 0.1 mM | 0.01 - 1.0 mM |
| Induction Temperature | 18-25°C | 16 - 37°C |
| Induction Duration | 16 hours (overnight) | 4 - 24 hours |
Issue 2: this compound Protein is Insoluble (Inclusion Bodies)
The formation of inclusion bodies is a common hurdle. The following steps can help improve the solubility of your this compound protein.
-
Problem: High induction temperatures and inducer concentrations can overwhelm the cellular folding machinery, leading to aggregation.
-
Solution: As with low expression, reducing the induction temperature (e.g., to 16-20°C) and the IPTG concentration (e.g., to 0.05-0.1 mM) can slow down protein synthesis, allowing more time for proper folding.[3]
-
Problem: The expressed this compound may require assistance from molecular chaperones for correct folding.
-
Solution: Co-express your this compound construct with plasmids that encode for chaperones like GroEL/GroES or DnaK/DnaJ/GrpE.
-
Problem: The composition of the lysis buffer can influence the recovery of soluble protein.
-
Solution: Modify your lysis buffer to include additives that can help stabilize the protein and prevent aggregation.
| Additive | Function | Typical Concentration |
| Glycerol | Stabilizes proteins | 5-20% (v/v) |
| L-Arginine | Suppresses aggregation | 50-500 mM |
| Non-ionic Detergents (e.g., Triton X-100, Tween-20) | Reduce non-specific interactions | 0.1-1% (v/v) |
-
Problem: If optimization of soluble expression fails, the protein must be purified from inclusion bodies.
-
Solution: This involves isolating the inclusion bodies, solubilizing them with strong denaturants like urea or guanidinium chloride, and then refolding the protein by gradually removing the denaturant. A detailed protocol is provided below.[6]
Issue 3: Low Yield After Purification
Even if expression levels appear good, the final yield of purified this compound can be low.
-
Problem: Incomplete lysis of the bacterial cells will result in a lower amount of protein being released for purification.[4]
-
Solution: Ensure your lysis method (e.g., sonication, high-pressure homogenization) is effective. Monitor lysis efficiency by microscopy. Adding lysozyme to the lysis buffer can aid in breaking down the cell wall.
-
Problem: The composition of your buffers can affect the binding of your tagged this compound to the affinity resin.
-
Solution:
-
Imidazole Concentration (for His-tagged proteins): Use a low concentration of imidazole (10-20 mM) in your lysis and wash buffers to reduce non-specific binding of contaminating proteins without eluting your target protein.
-
Salt Concentration: A salt concentration of 300-500 mM NaCl is typically used to minimize ionic interactions.
-
pH: Ensure the pH of your buffers is optimal for binding (typically pH 7.5-8.0 for Ni-NTA).
-
-
Problem: The conditions for eluting the protein from the affinity column may not be optimal.
-
Solution:
-
Imidazole Gradient: Instead of a single elution step, try a gradient of increasing imidazole concentration to find the optimal concentration for eluting your this compound protein.
-
On-Column Refolding: For proteins purified from inclusion bodies, on-column refolding can be an effective strategy.
-
-
Problem: If your protocol includes cleavage of an affinity tag (e.g., His-tag, GST-tag), this step can be inefficient.
-
Solution:
-
Protease Activity: Ensure your protease (e.g., TEV protease, thrombin) is active and used at the recommended concentration.
-
Cleavage Conditions: Optimize the incubation time and temperature for the cleavage reaction.
-
Steric Hindrance: The protease cleavage site may be inaccessible. Re-engineering the construct with a longer linker between the tag and the protein may be necessary.
-
Experimental Protocols
Protocol 1: Expression and Lysis of Recombinant this compound in E. coli
-
Transform the this compound expression plasmid into a suitable E. coli strain (e.g., BL21(DE3) or Rosetta(DE3)).
-
Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Cool the culture to the desired induction temperature (e.g., 18°C).
-
Induce protein expression by adding IPTG to a final concentration of 0.1 mM.
-
Continue to incubate the culture at 18°C for 16 hours with shaking.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 10% Glycerol, 1 mM PMSF, and 1x commercial protease inhibitor cocktail).
-
Lyse the cells by sonication on ice (e.g., 10 cycles of 30 seconds on, 30 seconds off) or by passing them through a high-pressure homogenizer.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C. Collect the supernatant for purification of soluble protein.
Protocol 2: Purification and Refolding of this compound from Inclusion Bodies
-
After cell lysis (Protocol 1, step 9), centrifuge the lysate at 20,000 x g for 30 minutes at 4°C.
-
Discard the supernatant. The pellet contains the inclusion bodies.
-
Wash the inclusion bodies by resuspending the pellet in Lysis Buffer containing 1% Triton X-100 and sonicating briefly. Centrifuge again and discard the supernatant. Repeat this wash step twice more with Lysis Buffer without detergent.
-
Solubilize the washed inclusion bodies in Solubilization Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 8 M Urea or 6 M Guanidinium Chloride, 10 mM DTT) by stirring for 1-2 hours at room temperature.
-
Clarify the solubilized protein by centrifugation at 20,000 x g for 30 minutes.
-
Refold the protein by rapid dilution. Slowly add the solubilized protein to a 10-20 fold excess volume of ice-cold Refolding Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 0.5 M L-Arginine, 1 mM reduced glutathione, 0.1 mM oxidized glutathione) with gentle stirring.
-
Allow the protein to refold for 12-24 hours at 4°C.
-
Concentrate the refolded protein using an appropriate method (e.g., tangential flow filtration or centrifugal concentrators).
-
Proceed with affinity and size-exclusion chromatography to purify the refolded this compound.
Visualizations
Caption: The extrinsic apoptosis signaling pathway leading to the activation of Bid to this compound.
Caption: A general workflow for recombinant protein expression and purification.
Caption: A decision tree for troubleshooting low yield of recombinant this compound protein.
References
- 1. researchgate.net [researchgate.net]
- 2. Mitochondrial Dynamics in Aging Heart [mdpi.com]
- 3. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - TR [thermofisher.com]
- 4. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 5. pdf.dutscher.com [pdf.dutscher.com]
- 6. m.youtube.com [m.youtube.com]
- 7. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 8. Optimization of IPTG concentration and induction temperature. [plos.figshare.com]
- 9. Optimizing recombinant protein expression via automated induction profiling in microtiter plates at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
preventing non-specific binding in tBID co-immunoprecipitation
Technical Support Center: tBID Co-Immunoprecipitation
This guide provides troubleshooting and frequently asked questions to help researchers minimize non-specific binding during this compound co-immunoprecipitation (Co-IP) experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in Co-IP?
Non-specific binding refers to the interaction of proteins with the immunoprecipitation antibody or the beaded support (e.g., Protein A/G beads) in a way that is not mediated by the specific antigen-antibody recognition.[1] This can be caused by various factors, including electrostatic or hydrophobic interactions, and results in the co-purification of unwanted proteins, leading to high background on a Western blot or confounding results in mass spectrometry.[1][2]
Q2: Why might this compound Co-IP be particularly sensitive to non-specific binding?
While not definitively documented as a "sticky" protein, this compound (truncated Bid) is a pro-apoptotic Bcl-2 family protein that translocates to the mitochondrial outer membrane.[3] Its mechanism involves conformational changes and interactions with the membrane, which could expose hydrophobic regions.[3] These characteristics may increase its propensity for non-specific interactions with other proteins or experimental components, necessitating careful optimization of Co-IP conditions.
Q3: What are the primary sources of non-specific binding in a Co-IP experiment?
There are several common sources:
-
Binding to the Beads: Proteins can adhere directly to the agarose or magnetic bead matrix.[4][5]
-
Binding to the Antibody: Unwanted proteins can bind to the constant (Fc) region of the IP antibody, especially if the lysate contains endogenous immunoglobulins.[1]
-
Hydrophobic and Ionic Interactions: Improper buffer conditions can fail to disrupt weak, non-specific protein-protein interactions.[6]
-
Cell Lysis Issues: Incomplete lysis or protein aggregation can trap non-specific proteins.[7]
Troubleshooting Guide
This section addresses specific issues you might encounter during your this compound Co-IP experiment.
Q1: My negative control (isotype IgG) lane shows the same bands as my specific antibody lane. What's wrong?
This classic issue points to non-specific binding to the beads or the control antibody itself.
Answer: This indicates that proteins in your lysate are binding non-specifically to the bead matrix or the immunoglobulin constant region.
Solutions:
-
Pre-clearing the Lysate: This is a critical step to reduce this type of background.[1][4][6][8][9] Before adding your specific this compound antibody, incubate your cell lysate with Protein A/G beads alone for 30-60 minutes.[9] Centrifuge to pellet the beads and transfer the supernatant (the pre-cleared lysate) to a new tube for the actual immunoprecipitation. This removes proteins that would have bound non-specifically to the beads.
-
Blocking the Beads: Before adding the antibody, incubate the beads with a blocking agent like Bovine Serum Albumin (BSA) or salmon sperm DNA.[4][10][11] This saturates non-specific binding sites on the bead surface.
-
Use a High-Quality Isotype Control: Ensure your control IgG is from the same species and of the same isotype as your primary antibody and used at the same concentration.[12]
Q2: I have high background and many non-specific bands in my this compound IP lane, but not in the negative control. How can I increase specificity?
This suggests that while your antibody is pulling down this compound, it's also bringing along many proteins that are non-specifically interacting with the this compound antibody or the entire complex.
Answer: The stringency of your buffers is likely too low, failing to disrupt weak and non-specific interactions. The solution is to optimize your lysis and wash buffers.
Solutions:
-
Increase Wash Buffer Stringency: This is the most effective way to remove weakly interacting proteins. You can modify your wash buffer in several ways. It is often necessary to test these conditions empirically to find the optimal balance between removing non-specific binders and preserving the specific this compound interaction.[7]
-
Increase Salt Concentration: Gradually increase the NaCl concentration from a baseline of 150 mM up to 500 mM or even 1 M.[4][6][7][13] This disrupts ionic and electrostatic interactions.
-
Add/Increase Detergent: Include or increase the concentration of a non-ionic detergent like NP-40 or Triton X-100 (typically 0.1% to 1.0%).[1][8][13]
-
Add a Reducing Agent: A low concentration of DTT or β-mercaptoethanol (1-2 mM) can help disrupt non-specific interactions mediated by disulfide bridges.[4][14]
-
-
Increase the Number and Duration of Washes: Instead of 3 washes, try 5-10.[7] Increase the duration of each wash step to 5-10 minutes with rotation to ensure thorough removal of non-specific proteins.[7]
-
Transfer Beads to a New Tube: During the final wash step, transfer the beads to a fresh microcentrifuge tube to avoid co-eluting contaminants stuck to the tube walls.[1][7]
Experimental Protocols & Data
Optimized Lysis Buffer Selection for this compound Co-IP
The choice of lysis buffer is a balance between solubilizing proteins and preserving interactions. For Co-IP, non-denaturing buffers are preferred over harsh ones like RIPA, which can disrupt protein-protein interactions.[9]
| Buffer Type | Composition | Characteristics | Use Case for this compound Co-IP |
| NP-40 / Triton-X | 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40 or Triton X-100, Protease/Phosphatase Inhibitors | Gentle, non-ionic detergent. Preserves most protein-protein interactions. | Recommended starting point. Ideal for potentially transient or weak interactions involving this compound. |
| RIPA (Modified) | 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, 0.25% Sodium Deoxycholate, Protease/Phosphatase Inhibitors | More stringent due to the mild ionic detergent (deoxycholate). Can disrupt weaker interactions. | Use if background is high with NP-40 buffer and the this compound interaction is known to be very stable. |
Always add protease and phosphatase inhibitors fresh to the lysis buffer right before use.[4][15]
Protocol: Co-Immunoprecipitation with Pre-clearing
-
Cell Lysis:
-
Wash cells with ice-cold PBS and harvest.
-
Resuspend the cell pellet in 500 µL of ice-cold NP-40 Lysis Buffer supplemented with fresh protease and phosphatase inhibitors.[14]
-
Incubate on ice for 15-30 minutes.[14]
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[14]
-
Transfer the supernatant (lysate) to a fresh, pre-chilled tube.
-
-
Pre-Clearing:
-
Add 20-30 µL of a 50% slurry of Protein A/G beads to the cell lysate.
-
Incubate on a rotator for 1 hour at 4°C.
-
Centrifuge at 1,000 x g for 1 minute at 4°C.[14]
-
Carefully transfer the supernatant to a new, pre-chilled tube. This is your pre-cleared lysate.
-
-
Immunoprecipitation:
-
Washing:
-
Pellet the beads by centrifugation (1,000 x g, 1 min, 4°C).[14]
-
Aspirate the supernatant.
-
Resuspend the beads in 1 mL of ice-cold Wash Buffer (e.g., Lysis Buffer with optimized salt/detergent concentration).
-
Repeat this wash step 4-5 times.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 40 µL of 2x Laemmli Sample Buffer.
-
Boil at 95-100°C for 5-10 minutes to elute the proteins and denature the antibody.[16]
-
Pellet the beads and load the supernatant for SDS-PAGE and Western blot analysis.
-
Table: Wash Buffer Modifications to Reduce Non-Specific Binding
| Parameter | Low Stringency (Starting Point) | Medium Stringency | High Stringency | Notes |
| NaCl | 150 mM | 250-300 mM | 500 mM - 1 M | Higher salt disrupts ionic interactions.[4][7] |
| Non-ionic Detergent | 0.1% NP-40 or Triton X-100 | 0.5% NP-40 or Triton X-100 | 1% NP-40 or Triton X-100 | Disrupts non-specific hydrophobic interactions.[8] |
| Ionic Detergent | None | 0.05% SDS or 0.25% Sodium Deoxycholate | 0.1% SDS or 0.5% Sodium Deoxycholate | Use with caution as this may disrupt specific bait-prey interactions.[1] |
| Number of Washes | 3 | 4-5 | >5 | More washes physically remove more contaminants.[8] |
Visual Guides
Caption: Key steps in a Co-IP workflow to minimize non-specific binding.
Caption: Troubleshooting logic for high background in this compound Co-IP experiments.
References
- 1. sinobiological.com [sinobiological.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 5. Co-immunoprecipitation troubleshooting, tips and tricks | Proteintech Group [ptglab.com]
- 6. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. ptglab.com [ptglab.com]
- 8. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Protocol for Immunoprecipitation - Creative Proteomics [creative-proteomics.com]
- 12. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tips for Immunoprecipitation | Rockland [rockland.com]
- 14. assaygenie.com [assaygenie.com]
- 15. m.youtube.com [m.youtube.com]
- 16. bio-rad.com [bio-rad.com]
tBID Western Blotting Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during tBID Western blotting experiments.
Troubleshooting Guide: Common Artifacts in this compound Western Blotting
This section addresses specific issues that may arise during the detection of this compound, providing potential causes and solutions in a structured format.
| Observed Artifact | Potential Cause | Recommended Solution | Expected Band Size (kDa) | Potential Artifact Band Sizes (kDa) |
| Multiple bands near the expected molecular weight of BID and this compound | 1. Presence of both full-length BID and truncated BID (this compound): Caspase-8 cleaves the ~22 kDa full-length BID into a ~15 kDa this compound fragment during apoptosis.[1][2][3] 2. Post-translational modifications: Phosphorylation of BID can inhibit its cleavage by caspase-8, potentially leading to the accumulation of full-length BID.[4][5][6] 3. Non-specific antibody binding: The primary or secondary antibody may be cross-reacting with other proteins.[7][8][9][10] | 1. Use a positive control for apoptosis to confirm the presence of this compound. Compare with a negative control (non-apoptotic cells). 2. Treat lysates with a phosphatase prior to electrophoresis to assess if phosphorylation is affecting band migration. 3. Optimize antibody concentrations, blocking conditions (e.g., 5% non-fat milk or BSA in TBST), and washing steps.[8][10] | Full-length BID: ~22 kDathis compound: ~15 kDa | Bands of varying sizes depending on the cross-reacting proteins. |
| Bands at higher molecular weight than full-length BID | 1. Protein aggregation or oligomerization: this compound can form oligomers at the mitochondrial membrane.[2] Insufficient denaturation during sample preparation can lead to the detection of these complexes. 2. Ubiquitination: this compound can be ubiquitinated, which would increase its molecular weight.[5] | 1. Ensure complete denaturation by boiling samples in Laemmli buffer for at least 5 minutes.[11] Consider using a fresh reducing agent (e.g., DTT or β-mercaptoethanol). 2. Treat lysates with a deubiquitinase (DUB) to see if the higher molecular weight band disappears. | >22 kDa | |
| Bands at lower molecular weight than this compound | 1. Protein degradation: Proteases in the cell lysate can degrade BID and this compound.[12][11] 2. Further cleavage of this compound: Other caspases or proteases might cleave this compound into smaller fragments. | 1. Add a protease inhibitor cocktail to the lysis buffer and keep samples on ice.[13] 2. Consult the literature for potential further cleavage sites of this compound under your experimental conditions. | <15 kDa | |
| Weak or no signal for this compound | 1. Inefficient apoptosis induction: The apoptotic stimulus may not be sufficient to induce BID cleavage. 2. Rapid degradation of this compound: The N-terminal fragment of cleaved BID is known to be rapidly degraded.[14] 3. Poor antibody affinity for this compound: The antibody may preferentially recognize full-length BID. 4. Inefficient protein transfer: Low molecular weight proteins like this compound can be difficult to transfer efficiently. | 1. Confirm apoptosis induction using another method (e.g., caspase activity assay, PARP cleavage). 2. Use a proteasome inhibitor (e.g., MG132) to prevent this compound degradation.[14] 3. Use an antibody specifically validated for the detection of this compound. 4. Optimize transfer conditions (e.g., use a 0.2 µm PVDF membrane, shorter transfer time, or a wet transfer system). | ||
| High background | 1. Inadequate blocking: Insufficient blocking of the membrane can lead to non-specific antibody binding.[7][10] 2. High antibody concentration: Using too much primary or secondary antibody can increase background noise.[8][15] 3. Contaminated buffers or reagents: Old or contaminated buffers can cause blotches and high background. | 1. Block for at least 1 hour at room temperature with 5% non-fat milk or BSA in TBST.[10] 2. Titrate primary and secondary antibody concentrations to find the optimal dilution. 3. Prepare fresh buffers for each experiment. |
Frequently Asked Questions (FAQs)
Q1: Why do I see two bands when I probe for BID?
You are likely detecting both the full-length BID protein (approximately 22 kDa) and its truncated, active form, this compound (approximately 15 kDa).[1][2][3] This is common in samples where apoptosis has been induced, leading to the cleavage of BID by caspase-8. To confirm this, you should run a control sample from non-apoptotic cells, where you would expect to see predominantly the full-length BID band.
Q2: My this compound band is very faint, but I know apoptosis is occurring. What can I do?
A faint this compound band despite apoptosis can be due to several factors. This compound can be rapidly degraded after cleavage.[14] You can try treating your cells with a proteasome inhibitor to prevent this degradation. Additionally, low molecular weight proteins like this compound can be challenging to transfer to the membrane. Ensure your transfer conditions are optimized for small proteins, for instance, by using a membrane with a smaller pore size (0.2 µm) and potentially reducing the transfer time. Finally, verify that your primary antibody is sensitive enough to detect this compound at the expected levels in your samples.
Q3: I see a smear or multiple bands at a higher molecular weight than full-length BID. What does this indicate?
Higher molecular weight smears or bands could be due to this compound oligomerization or aggregation, which can occur at the mitochondrial membrane.[2] Ensure your samples are fully denatured by boiling them in loading buffer with a reducing agent for an adequate amount of time. Another possibility is post-translational modifications like ubiquitination, which adds to the protein's mass.[5]
Q4: How can I be sure that the bands I am seeing are specific to this compound?
To ensure antibody specificity, it is crucial to include proper controls. A positive control, such as a lysate from cells known to be undergoing apoptosis, will help confirm the correct band for this compound. A negative control, like a lysate from cells where BID has been knocked out or knocked down, is the gold standard for demonstrating antibody specificity. If these are not available, you can perform a peptide competition assay by pre-incubating your antibody with the immunizing peptide to block specific binding.
Detailed Experimental Protocol: Western Blotting for this compound
This protocol provides a general framework for the detection of full-length BID and this compound in cell lysates. Optimization of specific steps may be required for your particular experimental system.
1. Sample Preparation (Cell Lysis) a. Induce apoptosis in your cell line of interest using the desired stimulus. Include a non-treated control. b. After treatment, wash cells with ice-cold PBS. c. Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[13] d. Scrape the cells and transfer the lysate to a microcentrifuge tube. e. Incubate on ice for 30 minutes with occasional vortexing. f. Centrifuge at 14,000 x g for 15 minutes at 4°C. g. Transfer the supernatant (protein extract) to a new tube. h. Determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE a. Mix 20-30 µg of protein with 4x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT). b. Boil the samples at 95-100°C for 5-10 minutes.[11] c. Load the samples onto a 12-15% polyacrylamide gel. Include a pre-stained protein ladder. d. Run the gel at 100-120V until the dye front reaches the bottom.
3. Protein Transfer a. Transfer the proteins from the gel to a 0.2 µm PVDF membrane. b. A wet transfer at 100V for 60 minutes or a semi-dry transfer according to the manufacturer's instructions is recommended. For low molecular weight proteins like this compound, be careful to avoid over-transfer.
4. Immunoblotting a. Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[10] b. Incubate the membrane with the primary antibody against BID/tBID diluted in the blocking buffer. The optimal dilution should be determined empirically, but a starting point of 1:1000 is common. Incubate overnight at 4°C with gentle agitation. c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer (typically 1:2000 to 1:10000) for 1 hour at room temperature. e. Wash the membrane three times for 10-15 minutes each with TBST.
5. Detection a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for 1-5 minutes. c. Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.
Visualizations
This compound Signaling Pathway in Apoptosis
Caption: The central role of this compound in linking the extrinsic and intrinsic apoptotic pathways.
This compound Western Blot Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common this compound Western blot artifacts.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a membrane-targeted death ligand, oligomerizes BAK to release cytochrome c - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Post-translational modification of Bid has differential effects on its susceptibility to cleavage by caspase 8 or caspase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. youtube.com [youtube.com]
- 9. cygnustechnologies.com [cygnustechnologies.com]
- 10. biossusa.com [biossusa.com]
- 11. youtube.com [youtube.com]
- 12. arp1.com [arp1.com]
- 13. youtube.com [youtube.com]
- 14. Apoptosis induction by Bid requires unconventional ubiquitination and degradation of its N-terminal fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
improving the stability of purified tBID protein
Welcome to the technical support center for researchers working with purified truncated BID (tBID) protein. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to the stability and handling of purified this compound.
Frequently Asked Questions (FAQs)
Q1: My purified this compound protein is precipitating out of solution. What are the common causes and solutions?
A1: Precipitation of purified this compound is a frequent issue, primarily due to its hydrophobic nature and tendency to aggregate in aqueous solutions. Here are the likely causes and how to address them:
-
Suboptimal Buffer pH: this compound has very limited solubility at a pH greater than 5. Ensure your buffer pH is at or below this value for aqueous solutions.
-
Lack of Stabilizing Agents: In the absence of detergents or lipids, this compound is prone to aggregation. For experimental use, solubilizing this compound in micelles is often necessary.
-
High Protein Concentration: Concentrated this compound solutions are more likely to aggregate. If possible, work with lower concentrations or perform dilutions immediately before use.
-
Repeated Freeze-Thaw Cycles: This can denature the protein and lead to aggregation. It is crucial to aliquot your purified this compound into single-use volumes before freezing.
Q2: What are the recommended storage conditions for purified this compound?
A2: Proper storage is critical for maintaining the activity of your purified this compound. Here are some general guidelines:
-
Short-Term Storage (Days to a week): Store at 4°C in a suitable buffer. However, be aware that even at this temperature, aggregation can occur over time.
-
Long-Term Storage (Weeks to Months): For long-term storage, it is recommended to flash-freeze aliquots in liquid nitrogen and store them at -80°C. To prevent the formation of damaging ice crystals, consider adding a cryoprotectant.
-
Cryoprotectants: While specific data for this compound is limited, a common starting point for proteins is the addition of glycerol to a final concentration of 10-50% (v/v) before freezing. The optimal concentration should be determined empirically for your specific application.
Q3: Can I do anything to improve the stability of this compound during my experiments?
A3: Yes, several strategies can enhance this compound stability in experimental settings:
-
Inclusion of Detergents/Micelles: For many functional and structural studies, this compound is stabilized by incorporating it into detergent micelles. SDS and LPPG (1-palmitoyl-2-hydroxy-sn-glycero-3-[phospho-rac-(1-glycerol)]) are commonly used.[1]
-
Maintain Low pH: As mentioned, keeping the pH of your aqueous buffers at or below 5 can help maintain solubility.
-
Temperature Considerations: For certain NMR studies, this compound samples in LPPG micelles have been kept at 45°C for better sample stability.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield of soluble this compound after purification | This compound is toxic to E. coli and often expressed as inclusion bodies. | Optimize expression conditions (e.g., lower temperature, shorter induction time). Purify from inclusion bodies using a denaturation/renaturation protocol (see Experimental Protocols). |
| This compound is inactive in my cytochrome c release assay | Protein has aggregated or misfolded. | Ensure proper storage and handling (aliquoting, avoiding freeze-thaw). Confirm the presence of a membrane source (isolated mitochondria or liposomes containing cardiolipin) as this compound's activity is membrane-dependent. |
| Inconsistent results between experiments | Variability in protein stability and activity. | Prepare fresh dilutions of this compound for each experiment from a properly stored stock. Carefully control buffer composition, pH, and temperature. |
| Difficulty solubilizing the purified this compound pellet | High hydrophobicity of the protein. | Solubilize the pellet in a buffer containing detergents like LPPG or SDS, which form micelles that can incorporate the protein.[1] |
Quantitative Data Summary
Table 1: Buffer Conditions for this compound in Published Studies
| Buffer Composition | pH | Additives | Application | Reference |
| 20 mM Sodium Phosphate | 5.0 | None | Aqueous Solution for CD and NMR | [1] |
| 20 mM Sodium Phosphate | 7.0 | 500 mM SDS | SDS Micelles for CD and NMR | [1] |
| 20 mM Sodium Phosphate | 7.0 | 100 mM LPPG | LPPG Micelles for CD and NMR | [1] |
| 50 mM Potassium Phosphate | 6.6 | 160 mM LPPG | NMR Spectroscopy |
Experimental Protocols
Protocol 1: Purification of His-tagged this compound from Inclusion Bodies
This protocol is a general guideline for purifying His-tagged this compound expressed in E. coli inclusion bodies. Optimization may be required for specific constructs and expression systems.
-
Cell Lysis and Inclusion Body Isolation:
-
Resuspend the cell pellet from your E. coli expression culture in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM Imidazole).
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at high speed (e.g., 12,000 x g) for 30 minutes at 4°C to pellet the inclusion bodies.
-
Wash the inclusion body pellet with a buffer containing a mild detergent (e.g., 1% Triton X-100 in lysis buffer) to remove membrane contaminants, followed by a wash with a buffer without detergent.
-
-
Solubilization and Refolding:
-
Solubilize the washed inclusion bodies in a denaturation buffer (e.g., 8 M Urea or 6 M Guanidine Hydrochloride in lysis buffer).
-
Incubate with gentle agitation for 1-2 hours at room temperature to ensure complete solubilization.
-
Clarify the solubilized protein by centrifugation to remove any remaining insoluble material.
-
Initiate refolding by rapidly diluting the denatured protein into a large volume of refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 20 mM KCl) to a final protein concentration of less than 50 µg/mL. Alternatively, use stepwise dialysis against buffers with decreasing concentrations of the denaturant.
-
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA affinity column with binding buffer (e.g., 50 mM NaH2PO4, pH 8.0, 300 mM NaCl, 10 mM Imidazole).
-
Load the refolded protein solution onto the column.
-
Wash the column with several column volumes of wash buffer (binding buffer with a slightly higher imidazole concentration, e.g., 20 mM) to remove non-specifically bound proteins.
-
Elute the purified this compound with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
-
Buffer Exchange and Concentration:
-
Exchange the elution buffer with a suitable storage buffer (see FAQs) using dialysis or a desalting column.
-
Concentrate the purified protein if necessary, being mindful of its propensity to aggregate at high concentrations.
-
Protocol 2: In Vitro Cytochrome c Release Assay
This assay measures the ability of purified this compound to induce the release of cytochrome c from isolated mitochondria.
-
Mitochondria Isolation:
-
Isolate mitochondria from a suitable source (e.g., cultured cells or animal tissue) using standard differential centrifugation protocols.
-
-
Assay Setup:
-
In a microcentrifuge tube on ice, prepare the reaction mixture containing isolated mitochondria (e.g., 25-30 µg) in a mitochondria buffer (specific composition may vary, but generally contains sucrose, mannitol, and a buffer like HEPES or MOPS).
-
Add the desired concentration of purified this compound to the reaction mixture. Include a negative control with buffer only and a positive control with a known inducer of cytochrome c release.
-
-
Incubation:
-
Incubate the reaction tubes at 30°C for a specified time (e.g., 30 minutes).
-
-
Separation of Mitochondria and Supernatant:
-
Centrifuge the tubes at high speed (e.g., 16,000 x g) for 5 minutes at 4°C to pellet the mitochondria.
-
Carefully collect the supernatant, which contains the released cytochrome c.
-
-
Analysis:
-
Analyze the supernatant for the presence of cytochrome c using methods such as SDS-PAGE followed by Western blotting with an anti-cytochrome c antibody, or an ELISA-based assay.
-
Visualizations
Caption: this compound Activation and Signaling Pathway in Apoptosis.
Caption: Experimental Workflow for Purifying Recombinant this compound.
References
Technical Support Center: tBID-Induced Apoptosis Assays
Welcome to the technical support center for tBID-induced apoptosis assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter.
1. Why am I not observing apoptosis after inducing this compound expression or adding recombinant this compound?
-
Answer: There are several potential reasons for a lack of apoptotic induction. Consider the following:
-
Inefficient this compound Cleavage/Activation: If you are inducing apoptosis through a pathway that relies on endogenous BID cleavage (e.g., via Caspase-8 activation), ensure your stimulus is effectively activating this cascade.[1][2][3][4] Verify the cleavage of BID to this compound by Western blot.
-
Low Concentration of Recombinant this compound: The concentration of exogenously added this compound may be insufficient to trigger apoptosis. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type.
-
Cell Line Resistance: Some cell lines may have high levels of anti-apoptotic BCL-2 family proteins (e.g., BCL-2, BCL-xL, MCL-1) which can sequester this compound and prevent the activation of BAX and BAK.[5][6] Consider using cell lines with lower expression of these anti-apoptotic proteins or co-treatment with inhibitors of anti-apoptotic BCL-2 family members (e.g., Venetoclax).[5]
-
Absence or Low Levels of BAX and BAK: this compound primarily induces apoptosis by activating BAX and BAK.[1][7] Some cell lines may lack sufficient levels of these effector proteins.[5] Verify BAX and BAK expression levels by Western blot. Recent studies have shown this compound can induce apoptosis independently of BAX and BAK, but this may require higher concentrations or specific cellular contexts.[5][6][8]
-
Improper Protein Folding or Handling: Recombinant this compound can be prone to aggregation if not handled correctly. Ensure proper storage and handling as per the manufacturer's instructions.
-
2. My negative control cells are showing signs of apoptosis. What could be the cause?
-
Answer: Apoptosis in negative controls can be due to several factors:
-
Cell Culture Conditions: Over-confluency, nutrient deprivation, or contamination of cell cultures can induce stress and lead to apoptosis.[9] Ensure you are using healthy, log-phase cells for your experiments.
-
Toxicity of Transfection Reagents or Solvents: The reagents used to deliver this compound-expressing plasmids or the solvents used to dissolve compounds can be toxic to cells. Include a vehicle-only control to assess this.
-
Mechanical Stress: Excessive pipetting or harsh centrifugation can damage cells and trigger apoptosis.[9] Handle cells gently throughout the experimental process.
-
3. How can I confirm that the observed cell death is indeed apoptosis and not necrosis?
-
Answer: It is essential to distinguish between apoptosis and necrosis. Several assays can help with this:
-
Annexin V and Propidium Iodide (PI) Staining: This is a common flow cytometry-based method.[10][11]
-
Early Apoptotic Cells: Annexin V positive, PI negative.
-
Late Apoptotic/Necrotic Cells: Annexin V positive, PI positive.
-
Live Cells: Annexin V negative, PI negative.
-
-
Caspase Activity Assays: Apoptosis is characterized by the activation of caspases.[12][13] You can measure the activity of initiator caspases (e.g., Caspase-8, Caspase-9) and executioner caspases (e.g., Caspase-3, Caspase-7) using fluorometric or colorimetric assays.[12][14]
-
Morphological Analysis: Observe cells under a microscope for characteristic apoptotic features such as cell shrinkage, membrane blebbing, and formation of apoptotic bodies.[11]
-
4. I am seeing cytochrome c release, but my caspase activity is low. Why might this be?
-
Answer: This discrepancy can occur for a few reasons:
-
Inhibitors of Apoptosis Proteins (IAPs): Cells express IAPs, such as XIAP, which can inhibit caspase activity.[15] Even if cytochrome c is released, IAPs may be preventing downstream caspase activation. You can assess the levels of IAPs and consider using IAP antagonists (e.g., SMAC mimetics).
-
Insufficient Apaf-1: The formation of the apoptosome, which activates Caspase-9, requires Apaf-1.[16] Low levels of Apaf-1 could limit caspase activation downstream of cytochrome c release.
-
Timing of the Assay: Caspase activation is a transient event. You may be measuring activity at a sub-optimal time point. It is advisable to perform a time-course experiment.
-
Quantitative Data Summary
For effective comparison, quantitative data from your experiments should be organized in clear tables. Below are examples.
Table 1: Dose-Response of Recombinant this compound on Apoptosis Induction
| Recombinant this compound Concentration (nM) | % Apoptotic Cells (Annexin V+/PI-) | Caspase-3/7 Activity (Fold Change) |
| 0 (Control) | 5.2 ± 1.1 | 1.0 |
| 10 | 15.8 ± 2.5 | 2.3 ± 0.4 |
| 50 | 45.3 ± 4.2 | 8.1 ± 1.2 |
| 100 | 78.9 ± 5.6 | 15.6 ± 2.1 |
Table 2: Effect of BCL-2 Overexpression on this compound-Induced Apoptosis
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+/PI-) | Cytochrome c Release (Fold Change) |
| Wild-Type | Vehicle | 4.8 ± 0.9 | 1.0 |
| Wild-Type | 50 nM this compound | 52.1 ± 6.3 | 7.8 ± 1.5 |
| BCL-2 Overexpressing | Vehicle | 3.9 ± 0.7 | 0.9 ± 0.2 |
| BCL-2 Overexpressing | 50 nM this compound | 12.5 ± 2.8 | 2.1 ± 0.5 |
Experimental Protocols
1. Protocol: Induction of Apoptosis by Recombinant this compound and Analysis by Flow Cytometry
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Treatment: Prepare a stock solution of recombinant this compound in an appropriate buffer. Dilute the this compound to the desired final concentrations in cell culture medium. Remove the old medium from the cells and add the medium containing this compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired period (e.g., 4, 8, 12, or 24 hours).
-
Cell Harvesting: Gently collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use appropriate compensation controls for FITC and PI.
2. Protocol: Western Blot for Cytochrome c Release
-
Cell Treatment and Harvesting: Treat cells with this compound as described above. Harvest the cells by scraping and centrifugation.
-
Cell Lysis and Fractionation:
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in a digitonin-based lysis buffer to selectively permeabilize the plasma membrane.
-
Incubate on ice for 5 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C. The supernatant contains the cytosolic fraction, and the pellet contains the mitochondria.
-
-
Protein Quantification: Determine the protein concentration of the cytosolic fractions using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against cytochrome c.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
Caption: The this compound-mediated apoptotic signaling pathway.
Caption: General experimental workflow for a this compound-induced apoptosis assay.
Caption: Troubleshooting decision tree for this compound-induced apoptosis assays.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Reactome | Caspase-8 activates BID by cleavage [reactome.org]
- 5. BCL‐2‐family protein this compound can act as a BAX‐like effector of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a membrane-targeted death ligand, oligomerizes BAK to release cytochrome c - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CECAD: Old protein – new function: this compound can directly trigger cell death [cecad.uni-koeln.de]
- 9. yeasenbio.com [yeasenbio.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Guidelines for Regulated Cell Death Assays: A Systematic Summary, A Categorical Comparison, A Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.novusbio.com [resources.novusbio.com]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. gioproffimul.online [gioproffimul.online]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Buffer Conditions for tBID Activity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their tBID activity assays.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of a this compound activity assay?
A1: A this compound activity assay measures the pro-apoptotic function of truncated BID (this compound). This is typically assessed by monitoring its ability to induce mitochondrial outer membrane permeabilization (MOMP). Key measurable events include the release of cytochrome c from mitochondria or the activation of downstream caspases (e.g., caspase-3/7). This compound is generated by the cleavage of the full-length BID protein by initiator caspases, such as caspase-8, in response to apoptotic signals.
Q2: What are the critical components of a buffer for a this compound-mediated cytochrome c release assay?
A2: A suitable buffer for a mitochondrial release assay aims to maintain mitochondrial integrity while allowing for the specific activity of this compound. A common base is a mitochondrial isolation buffer (HM buffer), which typically contains:
| Component | Typical Concentration | Purpose |
| HEPES | 10 mM | pH buffering (typically pH 7.4) |
| Mannitol | 250 mM | Osmotic support to maintain mitochondrial integrity |
| KCl | 10 mM | Ionic strength |
| MgCl₂ | 5 mM | Cofactor for mitochondrial enzymes |
| EGTA | 1 mM | Chelates Ca²⁺, which can induce non-specific mitochondrial permeability |
For the activity assay itself, additional components may be required depending on the specific experimental setup.
Q3: How can I generate this compound for my assay?
A3: this compound can be generated by incubating recombinant full-length BID with active caspase-8. The cleavage reaction results in the p15 C-terminal fragment (this compound). It's crucial to ensure the purity of the generated this compound and to either remove or inhibit the caspase-8 before adding this compound to your mitochondrial preparation to avoid confounding effects.
Q4: What are appropriate positive and negative controls for a this compound activity assay?
A4: Proper controls are essential for interpreting your results:
-
Positive Control: A known inducer of MOMP, such as a validated batch of recombinant this compound at a concentration known to cause cytochrome c release.
-
Negative Control (Buffer Only): Mitochondria incubated in the assay buffer alone to assess baseline mitochondrial integrity and spontaneous cytochrome c release.
-
Negative Control (Full-length BID): Mitochondria incubated with uncleaved, full-length BID to demonstrate that cleavage is necessary for its pro-apoptotic activity.
-
Inhibitor Control: Pre-incubating mitochondria with an anti-apoptotic protein like Bcl-xL before adding this compound can serve as a negative control for the specific this compound-mediated pathway.
Troubleshooting Guides
Issue 1: Low or No Cytochrome c Release
| Possible Cause | Recommended Solution |
| Inactive this compound | - Ensure complete cleavage of full-length BID by caspase-8 by running an SDS-PAGE gel. - Use a fresh preparation of this compound, as repeated freeze-thaw cycles can reduce activity. - Confirm the activity of your this compound preparation using a positive control cell line or a well-established assay. |
| Mitochondrial Quality | - Isolate fresh mitochondria for each experiment. - Assess mitochondrial integrity before the assay using a membrane potential-sensitive dye (e.g., TMRE or JC-1). - Avoid harsh homogenization or vortexing during mitochondrial isolation. |
| Suboptimal Buffer Conditions | - Verify the pH of your assay buffer (typically 7.4). - Ensure all buffer components are at the correct final concentrations. - Use ice-cold buffers during mitochondrial isolation to maintain their integrity.[1] |
| Insufficient this compound Concentration | - Perform a dose-response curve to determine the optimal concentration of this compound for your experimental system. Subnanomolar concentrations of this compound can be sufficient to induce cytochrome c release.[2] |
| Presence of Inhibitors | - Ensure that any inhibitors used to stop the initial caspase-8 cleavage reaction (if applicable) do not interfere with this compound activity. Consider using a method to remove caspase-8 instead of chemical inhibition. |
Issue 2: High Background (Cytochrome c Release in Negative Controls)
| Possible Cause | Recommended Solution |
| Damaged Mitochondria | - Optimize your mitochondrial isolation protocol to be as gentle as possible. - Keep samples on ice at all times. - Use a Dounce homogenizer with a loose-fitting pestle.[3] |
| Contamination | - Ensure all buffers and reagents are free of contaminants that could induce mitochondrial damage. - Use protease inhibitors during cell lysis and mitochondrial isolation to prevent degradation of mitochondrial proteins.[3] |
| Incorrect Buffer Osmolarity | - Verify the concentration of mannitol or sucrose in your buffer to ensure it provides adequate osmotic support. |
Issue 3: Inconsistent Results in Fluorescence-Based Assays
| Possible Cause | Recommended Solution |
| Photobleaching | - Minimize exposure of fluorescent probes to the excitation light source. - Use an anti-fade mounting medium if performing microscopy. |
| Incompatible Plate Type | - For fluorescence assays, use black plates with clear bottoms to minimize background fluorescence and well-to-well crosstalk. |
| Incorrect Wavelength Settings | - Double-check the excitation and emission wavelengths recommended for your specific fluorophore. |
| Buffer Autofluorescence | - Test your assay buffer alone for any intrinsic fluorescence at your chosen wavelengths. If high, consider using a different buffer system. |
Experimental Protocols
Protocol 1: In Vitro Cleavage of BID by Caspase-8
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine recombinant full-length BID (final concentration 1-5 µM) and active recombinant caspase-8 (enzyme-to-substrate ratio of 1:100 to 1:500) in a caspase activity buffer.
-
Caspase Activity Buffer Example: 20 mM Tris-MOPS (pH 7.4), 200 mM KCl, 10 mM DTT.[4]
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Monitor Cleavage: To confirm cleavage, take an aliquot of the reaction and analyze it by SDS-PAGE and Western blotting using an anti-BID antibody. Uncleaved BID will appear at a higher molecular weight than the cleaved this compound fragment.
-
Inactivate/Remove Caspase-8 (Crucial Step): Before using the generated this compound in downstream assays, either heat-inactivate the caspase-8 (if appropriate for your experimental design and if this compound is heat-stable) or, preferably, remove it using affinity chromatography if the caspase-8 is tagged (e.g., with a His-tag). Alternatively, a specific caspase-8 inhibitor can be added, but ensure it doesn't affect the this compound activity assay.
Protocol 2: this compound-Induced Cytochrome c Release from Isolated Mitochondria
-
Isolate Mitochondria: Isolate mitochondria from your cells of interest (e.g., HeLa or Jurkat cells) by differential centrifugation. Use a Dounce homogenizer and an appropriate mitochondrial isolation buffer (e.g., HM buffer).[3]
-
Determine Mitochondrial Concentration: Resuspend the final mitochondrial pellet in HM buffer and determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).
-
Set up the Release Assay: In separate microcentrifuge tubes, incubate isolated mitochondria (e.g., 50-100 µg) with your experimental conditions (e.g., buffer alone, full-length BID, or varying concentrations of this compound) in a final volume of 50-100 µL of HM buffer.
-
Incubation: Incubate the reactions at 30°C for 30-60 minutes.[3]
-
Separate Mitochondrial and Supernatant Fractions: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Collect Supernatant: Carefully collect the supernatant, which contains the cytosolic fraction with any released cytochrome c.
-
Analyze for Cytochrome c: Analyze both the supernatant and the mitochondrial pellet fractions by SDS-PAGE and Western blotting using an antibody specific for cytochrome c. An increase in cytochrome c in the supernatant and a corresponding decrease in the pellet indicate this compound activity.
Visualizations
Caption: The extrinsic apoptosis signaling pathway leading to this compound-mediated mitochondrial outer membrane permeabilization.
Caption: Experimental workflow for a this compound-induced cytochrome c release assay.
Caption: Troubleshooting decision tree for low or no cytochrome c release in a this compound activity assay.
References
Navigating the Challenges of Full-Length Active tBID Expression: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the expression of full-length, active truncated Bid (tBID). Authored for specialists in research and drug development, this resource offers detailed experimental protocols, data-driven insights, and visual aids to streamline your experimental workflow and enhance protein yield and activity.
Troubleshooting Guide
Problem 1: Low or No Expression of Full-Length this compound
Low or undetectable levels of full-length this compound are a frequent challenge, often attributed to the protein's inherent toxicity to the E. coli host.
Possible Causes and Solutions
| Possible Cause | Recommended Solution | Rationale |
| Toxicity of this compound to Host Cells | Use a tightly regulated expression system, such as the pET system in BL21(DE3)pLysS host cells. The pLysS plasmid produces T7 lysozyme, which inhibits basal T7 RNA polymerase activity, preventing leaky expression of the toxic this compound gene before induction. | Uninduced expression of toxic proteins can impair cell growth and plasmid stability. |
| Codon Usage Mismatch | Utilize an E. coli strain that co-expresses tRNAs for rare codons, such as Rosetta(DE3) or Rosetta-gami(DE3). Alternatively, synthesize a codon-optimized gene for E. coli expression. | Differences in codon usage between humans and E. coli can lead to translational stalling and premature termination. |
| Plasmid Instability | Maintain selective pressure by using fresh antibiotic plates and liquid cultures. Confirm plasmid integrity via restriction digest or sequencing. | Loss of the expression plasmid will result in a non-productive culture. |
| Inefficient Induction | Optimize the IPTG concentration (typically in the range of 0.1-0.5 mM) and induction time (4-16 hours). | Over-induction can exacerbate protein toxicity and lead to the formation of inclusion bodies. |
Problem 2: Full-Length this compound is Expressed in Inclusion Bodies
A common outcome is the accumulation of misfolded this compound in insoluble aggregates known as inclusion bodies. While this can simplify initial purification, it necessitates challenging solubilization and refolding steps.
Possible Causes and Solutions
| Possible Cause | Recommended Solution | Rationale |
| High Expression Rate | Lower the induction temperature to 16-25°C and reduce the IPTG concentration (0.1-0.4 mM). | Slower expression rates can promote proper protein folding and reduce aggregation. |
| Lack of Proper Chaperones | Co-express molecular chaperones, such as GroEL/GroES or DnaK/DnaJ, to assist in protein folding. | These chaperones can help prevent aggregation of newly synthesized polypeptide chains. |
| Hydrophobic Nature of this compound | Express this compound with a highly soluble fusion partner, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST). | These fusion tags can enhance the solubility of the target protein. A protease cleavage site should be engineered between the tag and this compound for subsequent removal. |
Frequently Asked Questions (FAQs)
Q1: What is the best E. coli strain for expressing full-length this compound?
A1: The BL21(DE3)pLysS strain is a highly recommended starting point due to its tight control over basal expression, which is crucial for toxic proteins like this compound. If codon usage is suspected to be an issue, Rosetta(DE3) strains are a good alternative.
Q2: How can I improve the solubility of my expressed this compound?
A2: To improve solubility, consider the following:
-
Lower the induction temperature: Inducing at a lower temperature (e.g., 18-20°C) overnight can significantly increase the proportion of soluble protein.
-
Use a solubility-enhancing fusion tag: Fusing a highly soluble protein like MBP to the N-terminus of this compound can dramatically improve its solubility.
-
Optimize lysis buffer: Include additives such as 0.1-0.5% Triton X-100 or 10-20% glycerol in your lysis buffer to help maintain protein solubility.
Q3: My this compound is in inclusion bodies. How can I purify and refold it?
A3: Purifying from inclusion bodies involves a multi-step process:
-
Isolate Inclusion Bodies: After cell lysis, centrifuge the lysate at a high speed to pellet the inclusion bodies. Wash the pellet with a buffer containing a mild detergent (e.g., Triton X-100) to remove contaminating proteins.
-
Solubilize Inclusion Bodies: Use a strong denaturant like 8 M urea or 6 M guanidine hydrochloride to solubilize the aggregated protein.
-
Refold the Protein: Gradually remove the denaturant to allow the protein to refold. Common methods include dialysis against a series of buffers with decreasing denaturant concentrations or rapid dilution into a large volume of refolding buffer. The refolding buffer should ideally contain additives that aid in folding, such as L-arginine and a redox shuffling system (e.g., reduced and oxidized glutathione).
-
Purify the Refolded Protein: Use chromatography techniques like affinity chromatography (if tagged) followed by size-exclusion chromatography to purify the correctly folded, active this compound.
Q4: How do I confirm that my purified full-length this compound is active?
A4: The activity of purified this compound can be assessed through its ability to induce mitochondrial outer membrane permeabilization (MOMP). This can be measured by:
-
Cytochrome c release assay: Incubate isolated mitochondria with your purified this compound and measure the release of cytochrome c into the supernatant by Western blotting or ELISA.
-
BAX/BAK activation assays: Monitor the conformational change and oligomerization of BAX or BAK in the presence of this compound using specific antibodies or fluorescence-based assays.
Data Presentation
Table 1: Optimizing Induction Conditions for Soluble this compound Expression
The following table provides an example of how to structure an experiment to optimize the expression of a fusion protein (e.g., MBP-tBID) by varying IPTG concentration and induction temperature.
| IPTG Concentration (mM) | Induction Temperature (°C) | Induction Time (hours) | Total Protein Yield (mg/L of culture) | Soluble Fraction (%) |
| 0.1 | 37 | 4 | 50 | 10 |
| 0.1 | 25 | 16 | 40 | 40 |
| 0.1 | 18 | 20 | 35 | 70 |
| 0.5 | 37 | 4 | 60 | 5 |
| 0.5 | 25 | 16 | 55 | 25 |
| 0.5 | 18 | 20 | 45 | 50 |
| 1.0 | 37 | 4 | 65 | <5 |
| 1.0 | 25 | 16 | 60 | 15 |
| 1.0 | 18 | 20 | 50 | 30 |
Data presented is illustrative and will vary depending on the specific construct and expression system. The bolded row indicates a potential optimal condition for maximizing the yield of soluble protein.
Experimental Protocols
Protocol 1: Expression of Full-Length His-tagged this compound in E. coli BL21(DE3)pLysS
-
Transformation: Transform the pET expression vector containing the His-tagged full-length this compound gene into chemically competent E. coli BL21(DE3)pLysS cells. Plate on LB agar containing the appropriate antibiotics (for both the plasmid and the pLysS plasmid, e.g., ampicillin and chloramphenicol) and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium with antibiotics and grow overnight at 37°C with shaking at 220 rpm.
-
Expression Culture: Inoculate 1 L of LB medium with the overnight starter culture to an initial OD600 of 0.05-0.1. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.2 mM.
-
Harvesting: Continue to incubate at 18°C for 16-20 hours with shaking. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.
Protocol 2: Purification of Soluble His-tagged this compound
-
Cell Lysis: Resuspend the cell pellet in 30 mL of ice-cold lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM PMSF, and 1 mg/mL lysozyme). Incubate on ice for 30 minutes.
-
Sonication: Sonicate the cell suspension on ice to ensure complete lysis.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris and insoluble protein.
-
Affinity Chromatography: Load the supernatant onto a pre-equilibrated Ni-NTA affinity column.
-
Washing: Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 10% glycerol) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged this compound with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 10% glycerol).
-
Buffer Exchange: Perform buffer exchange into a suitable storage buffer (e.g., PBS with 10% glycerol and 1 mM DTT) using dialysis or a desalting column.
Visualizations
Signaling Pathway of this compound-Mediated Apoptosis
Technical Support Center: Confirming tBID Translocation to Mitochondria
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers confirming the translocation of truncated BID (tBID) to the mitochondria.
Signaling Pathway for BID Cleavage and Translocation to Mitochondria
// Node Definitions ext_stim [label="Apoptotic Stimulus\n(e.g., TNF-α, FasL)", fillcolor="#F1F3F4", fontcolor="#202124"]; cas8 [label="Caspase-8", fillcolor="#FBBC05", fontcolor="#202124"]; bid [label="BID", fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mito [label="Mitochondrion", shape=ellipse, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF", width=2, height=1.5]; bax_bak [label="Bax/Bak", fillcolor="#FBBC05", fontcolor="#202124"]; momp [label="MOMP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cyto_c [label="Cytochrome c", fillcolor="#4285F4", fontcolor="#FFFFFF"]; apoptosis [label="Apoptosis", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges ext_stim -> cas8 [label=" activates"]; cas8 -> bid [label=" cleaves"]; bid -> this compound; this compound -> mito [label=" translocates to"]; this compound -> bax_bak [label=" activates"]; bax_bak -> momp [label=" induce"]; momp -> cyto_c [label=" release of"]; cyto_c -> apoptosis [label=" initiates"]; } dot
Caption: Apoptotic signaling pathway leading to this compound translocation and apoptosis.
FAQs: General Questions on this compound Translocation
Q1: What is the molecular weight of full-length BID and this compound?
A1: Full-length BID is approximately 22 kDa. After cleavage by caspase-8, the larger fragment, this compound, is about 15 kDa. The smaller fragment is around 7 kDa. When running a Western blot, be sure your gel and transfer conditions are optimized for detecting proteins in this size range.
Q2: What are the primary methods to confirm this compound translocation to the mitochondria?
A2: The most common methods are:
-
Subcellular Fractionation and Western Blotting: This biochemical approach provides quantitative data on the amount of this compound in the mitochondrial fraction versus the cytosolic fraction.
-
Immunofluorescence and Colocalization Analysis: This imaging technique allows for the visualization of this compound and mitochondria within the cell, providing spatial confirmation of translocation.
-
Advanced Imaging (FRET/BiFC): These methods can be used to confirm the close proximity or direct interaction of this compound with mitochondrial proteins in living cells.
Q3: How do I choose the right antibody for detecting this compound?
A3: Select an antibody that has been validated for your intended application (Western Blot or Immunofluorescence). Ideally, the antibody should recognize the cleaved form of BID (this compound). Check the manufacturer's datasheet for validation data and recommended dilutions. It is also good practice to use a positive control, such as cells treated with a known apoptotic stimulus, to confirm the antibody's specificity.
Method 1: Subcellular Fractionation and Western Blotting
This method physically separates the cytosolic and mitochondrial components of the cell, allowing for the detection of this compound in each fraction by Western blot.
Experimental Workflow: Subcellular Fractionation
// Node Definitions start [label="Start: Cell Culture\n(Treated and Untreated)", fillcolor="#F1F3F4", fontcolor="#202124"]; harvest [label="Harvest and Wash Cells", fillcolor="#4285F4", fontcolor="#FFFFFF"]; lyse [label="Lyse Cells in\nHomogenization Buffer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cent1 [label="Low-Speed Centrifugation\n(e.g., 700 x g, 10 min)", fillcolor="#FBBC05", fontcolor="#202124"]; pellet1 [label="Pellet 1:\nNuclei and Unbroken Cells\n(Discard)", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; super1 [label="Supernatant 1:\nCytosol and Mitochondria", fillcolor="#34A853", fontcolor="#FFFFFF"]; cent2 [label="High-Speed Centrifugation\n(e.g., 10,000 x g, 15 min)", fillcolor="#FBBC05", fontcolor="#202124"]; pellet2 [label="Pellet 2:\nMitochondrial Fraction", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; super2 [label="Supernatant 2:\nCytosolic Fraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; wb [label="Western Blot Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> harvest; harvest -> lyse; lyse -> cent1; cent1 -> pellet1; cent1 -> super1; super1 -> cent2; cent2 -> pellet2; cent2 -> super2; pellet2 -> wb; super2 -> wb; } dot
Caption: Workflow for isolating cytosolic and mitochondrial fractions.
Detailed Protocol: Subcellular Fractionation
-
Cell Preparation: Culture cells to the desired confluency. Treat one set of cells with an apoptotic stimulus to induce BID cleavage, and leave another set as a negative control.
-
Harvesting: Harvest cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Washing: Wash the cell pellet with ice-cold PBS.
-
Homogenization: Resuspend the cell pellet in an ice-cold homogenization buffer. Disrupt the cells using a Dounce homogenizer or by passing them through a fine-gauge needle.[1]
-
Low-Speed Centrifugation: Centrifuge the homogenate at a low speed (e.g., 700 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.[2]
-
Supernatant Collection: Carefully collect the supernatant, which contains the cytosol and mitochondria.
-
High-Speed Centrifugation: Centrifuge the supernatant at a higher speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the mitochondria.[2]
-
Fraction Separation: The resulting supernatant is the cytosolic fraction. The pellet is the mitochondrial fraction.
-
Protein Quantification: Determine the protein concentration of both fractions using a standard assay (e.g., BCA or Bradford).
-
Western Blotting: Load equal amounts of protein from the cytosolic and mitochondrial fractions onto an SDS-PAGE gel. Perform Western blotting using antibodies against this compound, a cytosolic marker (e.g., GAPDH), and a mitochondrial marker (e.g., COX IV or Tom20).
Quantitative Data Presentation
| Treatment | Fraction | This compound (15 kDa) | GAPDH (37 kDa) | COX IV (17 kDa) |
| Untreated | Cytosol | - | +++ | - |
| Mitochondria | - | - | +++ | |
| Apoptotic Stimulus | Cytosol | + | +++ | - |
| Mitochondria | +++ | - | +++ | |
| Relative band intensity is denoted by '+' symbols. |
Troubleshooting Guide: Subcellular Fractionation and Western Blotting
Q: Why is there no this compound signal in any fraction after inducing apoptosis?
-
A: Inefficient Apoptosis Induction: Confirm that your apoptotic stimulus is working by checking for other markers of apoptosis (e.g., cleaved caspase-3).
-
A: Antibody Issues: The primary antibody may not be sensitive enough or may not recognize this compound. Use a positive control lysate to validate the antibody.
-
A: Protein Degradation: Ensure that protease inhibitors are included in all buffers and that samples are kept on ice.
Q: Why do I see the mitochondrial marker (COX IV) in my cytosolic fraction?
-
A: Incomplete Mitochondrial Pelleting: The high-speed centrifugation step may not have been long enough or fast enough. Try increasing the speed or duration.
-
A: Over-homogenization: Excessive force during cell lysis can rupture the mitochondria, releasing their contents into the supernatant.
Q: Why is the cytosolic marker (GAPDH) present in my mitochondrial fraction?
-
A: Cytosolic Contamination: The mitochondrial pellet may not have been washed sufficiently. Resuspend the pellet in homogenization buffer and repeat the high-speed centrifugation step.
Method 2: Immunofluorescence and Colocalization
This technique uses fluorescently labeled antibodies and mitochondrial dyes to visualize the location of this compound within the cell.
Experimental Workflow: Immunofluorescence
// Node Definitions start [label="Start: Grow Cells on Coverslips", fillcolor="#F1F3F4", fontcolor="#202124"]; treat [label="Treat with Apoptotic Stimulus", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mito_stain [label="Stain with Mitochondrial Dye\n(e.g., MitoTracker Red)", fillcolor="#FBBC05", fontcolor="#202124"]; fix [label="Fix Cells\n(e.g., 4% Paraformaldehyde)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; perm [label="Permeabilize Cells\n(e.g., 0.1% Triton X-100)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; block [label="Block with Serum", fillcolor="#4285F4", fontcolor="#FFFFFF"]; primary_ab [label="Incubate with Primary Antibody\n(anti-tBID)", fillcolor="#34A853", fontcolor="#FFFFFF"]; secondary_ab [label="Incubate with Fluorescent\nSecondary Antibody\n(e.g., Alexa Fluor 488)", fillcolor="#34A853", fontcolor="#FFFFFF"]; mount [label="Mount Coverslips", fillcolor="#4285F4", fontcolor="#FFFFFF"]; image [label="Image with Confocal Microscope", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> treat; treat -> mito_stain; mito_stain -> fix; fix -> perm; perm -> block; block -> primary_ab; primary_ab -> secondary_ab; secondary_ab -> mount; mount -> image; } dot
Caption: Workflow for immunofluorescence staining of this compound and mitochondria.
Detailed Protocol: Immunofluorescence
-
Cell Seeding: Seed cells on sterile glass coverslips in a culture dish and allow them to adhere.
-
Treatment: Treat cells with an apoptotic stimulus as required.
-
Mitochondrial Staining: Incubate the cells with a mitochondrial-specific dye (e.g., MitoTracker Red CMXRos) according to the manufacturer's protocol.
-
Fixation: Gently wash the cells with PBS and then fix them with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize them with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 5% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against this compound, diluted in blocking solution, overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488), diluted in blocking solution, for 1 hour at room temperature in the dark.
-
Mounting: Wash the cells with PBS, and then mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.
-
Imaging: Visualize the cells using a confocal microscope. Capture images in the appropriate channels for DAPI (blue), the mitochondrial stain (red), and this compound (green).
Quantitative Data Presentation
| Condition | Pearson's Correlation Coefficient (this compound and Mitochondria) |
| Untreated | ~0.2 |
| Apoptotic Stimulus | > 0.7 |
| A Pearson's correlation coefficient above 0.5 is generally considered to indicate colocalization. |
Troubleshooting Guide: Immunofluorescence
Q: The this compound signal is very weak or absent.
-
A: Antibody Concentration: The primary antibody concentration may be too low. Try a higher concentration.
-
A: Permeabilization Issue: Inadequate permeabilization can prevent the antibody from reaching its target. You can try increasing the Triton X-100 concentration or the incubation time.
Q: I see a high background signal.
-
A: Insufficient Blocking: Increase the blocking time or try a different blocking agent (e.g., goat serum).
-
A: Secondary Antibody Non-specificity: Ensure the secondary antibody is specific to the primary antibody's host species. Run a control without the primary antibody to check for non-specific binding of the secondary antibody.
Q: The this compound staining is diffuse and not localized to the mitochondria in apoptotic cells.
-
A: Timing of Translocation: The translocation of this compound can be a rapid event. You may need to perform a time-course experiment to capture the optimal time point after inducing apoptosis.
-
A: Cell Health: Ensure the cells are healthy before starting the experiment, as stressed cells may show aberrant protein localization.
Advanced Methods: FRET and BiFC
For more definitive evidence of this compound's presence at the mitochondria, especially in living cells, consider using Fluorescence Resonance Energy Transfer (FRET) or Bimolecular Fluorescence Complementation (BiFC).
Logical Relationship: FRET and BiFC Principles
// FRET Nodes fret_node [label="FRET\n(Fluorescence Resonance Energy Transfer)", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; donor [label="Donor Fluorophore\n(e.g., CFP on this compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; acceptor [label="Acceptor Fluorophore\n(e.g., YFP on Tom20)", fillcolor="#FBBC05", fontcolor="#202124"]; proximity [label="Close Proximity\n(<10 nm)", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; energy_transfer [label="Energy Transfer", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// BiFC Nodes bifc_node [label="BiFC\n(Bimolecular Fluorescence\nComplementation)", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; n_fp [label="N-terminal Fragment of FP\n(on this compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; c_fp [label="C-terminal Fragment of FP\n(on Tom20)", fillcolor="#FBBC05", fontcolor="#202124"]; interaction [label="Direct Interaction", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; fp_reconstitution [label="Fluorophore Reconstitution", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// FRET Edges fret_node -> donor; fret_node -> acceptor; donor -> proximity; acceptor -> proximity; proximity -> energy_transfer;
// BiFC Edges bifc_node -> n_fp; bifc_node -> c_fp; n_fp -> interaction; c_fp -> interaction; interaction -> fp_reconstitution; } dot
Caption: Principles of FRET and BiFC for detecting protein proximity and interaction.
FRET (Fluorescence Resonance Energy Transfer)
-
Principle: FRET measures the distance-dependent transfer of energy from an excited donor fluorophore to an acceptor fluorophore.[3][4][5] If this compound (labeled with a donor, e.g., CFP) comes into close proximity (<10 nm) with a mitochondrial protein (labeled with an acceptor, e.g., YFP), energy transfer will occur, leading to a decrease in donor fluorescence and an increase in acceptor fluorescence.
-
Application: This can be used to monitor the kinetics of this compound approaching the mitochondrial outer membrane in real-time in living cells.
BiFC (Bimolecular Fluorescence Complementation)
-
Principle: In BiFC, a fluorescent protein is split into two non-fluorescent fragments.[5][6] One fragment is fused to this compound, and the other is fused to a mitochondrial protein. If this compound and the mitochondrial protein interact, the two fragments of the fluorescent protein are brought together, reconstituting the fluorophore and producing a fluorescent signal.[5][6]
-
Application: BiFC can confirm a direct interaction between this compound and specific mitochondrial proteins.
Troubleshooting Guide: FRET and BiFC
Q: I am not detecting a FRET or BiFC signal.
-
A: Incorrect Fusion Protein Design: The orientation of the fluorescent tags can affect their ability to undergo FRET or reconstitute. It may be necessary to try different fusion constructs (N-terminal vs. C-terminal tagging).
-
A: Low Expression Levels: Ensure that both fusion proteins are expressed at sufficient levels.
-
A: No Interaction: It is possible that this compound does not interact directly with the chosen mitochondrial protein. Consider using a different mitochondrial protein partner.
Q: I see a strong signal in my negative control for BiFC.
-
A: Self-assembly of Fluorescent Fragments: Some fluorescent protein fragments have a tendency to self-assemble. Use appropriate negative controls, such as co-expressing one fusion protein with the empty complementary fragment.
This guide provides a comprehensive overview of the methods and troubleshooting steps for confirming this compound translocation to the mitochondria. For further assistance, please consult the relevant literature or contact our technical support team.
References
- 1. Quantitative image analysis of intracellular protein translocation in 3-dimensional tissues for pharmacodynamic studies of immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A quantitative protocol for intensity-based live cell FRET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. synentec.com [synentec.com]
avoiding off-target effects in tBID knockdown experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in avoiding off-target effects during truncated Bid (tBID) knockdown experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of off-target effects in siRNA-mediated this compound knockdown?
A1: The most common cause of off-target effects in siRNA experiments is the unintended silencing of genes with partial sequence complementarity to the siRNA duplex. This often occurs through a microRNA-like mechanism where the "seed region" (nucleotides 2-8 of the siRNA guide strand) binds to the 3' untranslated region (3' UTR) of unintended mRNA targets, leading to their translational repression or degradation.
Q2: I have successfully knocked down this compound, but I am not observing the expected apoptotic phenotype. What are the possible reasons?
A2: Several factors could contribute to this observation:
-
Cell Type-Specific Apoptotic Pathways: The requirement of this compound for apoptosis can be cell-type dependent. Some cells, known as Type I cells, can induce apoptosis directly through caspase-8 activation of effector caspases, bypassing the need for the mitochondrial amplification loop involving this compound. Type II cells, however, rely on this compound-mediated mitochondrial outer membrane permeabilization (MOMP) to amplify the apoptotic signal.[1]
-
Compensatory Mechanisms: Other pro-apoptotic BH3-only proteins, such as Bim or Puma, may be upregulated or activated, compensating for the loss of this compound and inducing apoptosis through BAX/BAK activation.
-
Inefficient Knockdown at the Protein Level: While mRNA levels may be reduced, the this compound protein could have a long half-life, resulting in a delayed or insufficient reduction in protein levels to trigger a noticeable phenotype. It is crucial to validate knockdown at the protein level using Western blotting.
-
Functional Redundancy: Other cellular pathways might be activated to promote cell survival, masking the pro-apoptotic effect of this compound knockdown.
Q3: My cells are showing a phenotype that is not consistent with the known functions of this compound. How can I confirm this is an off-target effect?
A3: To determine if an observed phenotype is due to off-target effects, the following experiments are recommended:
-
Use Multiple siRNAs: Transfect cells with at least two or three different siRNAs targeting different sequences of the this compound mRNA. If the phenotype is consistently observed with all siRNAs, it is more likely to be a result of this compound knockdown.
-
Perform a Rescue Experiment: Co-transfect cells with your this compound siRNA and a plasmid expressing an siRNA-resistant form of this compound. If the phenotype is reversed, it confirms that it was caused by the specific knockdown of this compound.
-
Use a Scrambled or Non-Targeting siRNA Control: A negative control siRNA with a scrambled sequence that does not target any known gene should not produce the phenotype. This helps to rule out non-specific effects of the transfection process or the siRNA molecule itself.
-
Analyze Off-Target Gene Expression: Perform genome-wide expression analysis, such as microarray or RNA-sequencing, to identify unintended changes in gene expression.[2][3]
Q4: What are the best practices for designing siRNAs to minimize off-target effects?
A4: To minimize off-target effects, consider the following siRNA design principles:
-
Bioinformatic Analysis: Use siRNA design tools that incorporate algorithms to predict and minimize off-target binding to other genes. These tools often screen for potential seed region matches in the 3' UTRs of all known genes.
-
Chemical Modifications: Certain chemical modifications to the siRNA duplex can reduce off-target effects by altering its interaction with the RISC complex or by destabilizing the binding to off-target mRNAs.
-
Low GC Content: siRNAs with a moderate GC content (30-50%) are often more effective and have fewer off-target effects.
-
Avoidance of Immunostimulatory Motifs: Some siRNA sequences can trigger an interferon response, leading to widespread changes in gene expression. Design tools can help to avoid these motifs.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low this compound Knockdown Efficiency | 1. Suboptimal siRNA concentration. 2. Inefficient transfection reagent or protocol. 3. Poor cell health. 4. Incorrect timing of analysis. | 1. Perform a dose-response experiment to determine the optimal siRNA concentration. 2. Optimize the transfection protocol for your specific cell line, including the ratio of siRNA to transfection reagent and incubation time. 3. Ensure cells are healthy, actively dividing, and at the recommended confluency for transfection. 4. Analyze mRNA levels 24-48 hours post-transfection and protein levels 48-72 hours post-transfection. |
| High Cell Toxicity/Death After Transfection | 1. High concentration of siRNA or transfection reagent. 2. Transfection reagent is toxic to the cells. 3. Prolonged exposure to the transfection complex. | 1. Reduce the concentration of both the siRNA and the transfection reagent. 2. Try a different transfection reagent that is known to have lower toxicity in your cell line. 3. Reduce the incubation time of the cells with the transfection complex. |
| Inconsistent Results Between Experiments | 1. Variation in cell passage number. 2. Inconsistent cell density at the time of transfection. 3. Variability in siRNA and reagent preparation. | 1. Use cells within a consistent and low passage number range. 2. Ensure a consistent cell confluency at the time of transfection. 3. Prepare fresh dilutions of siRNA and transfection reagents for each experiment. |
| Off-Target Phenotype Observed | 1. The siRNA sequence has homology to other genes. 2. The siRNA is inducing an interferon response. | 1. Use at least two different siRNAs targeting this compound. 2. Perform a rescue experiment with an siRNA-resistant this compound construct. 3. Analyze the expression of interferon-stimulated genes. |
Data Presentation
Table 1: Representative Data for this compound siRNA Knockdown Efficiency and Off-Target Analysis
This table presents illustrative data. Actual results will vary depending on the cell line, siRNA sequence, and experimental conditions.
| siRNA Sequence ID | Target Sequence (Human BID) | Knockdown Efficiency (%) | Off-Target Gene 1 (Fold Change) | Off-Target Gene 2 (Fold Change) |
| This compound-siRNA-1 | 5'-GCAACUUAUUCAGAGCUGA-3' | 85 ± 5 | 1.2 ± 0.2 | 0.9 ± 0.1 |
| This compound-siRNA-2 | 5'-CCUGAAGAUAUGUUUGAGA-3' | 92 ± 3 | 1.1 ± 0.1 | 1.0 ± 0.2 |
| This compound-siRNA-3 | 5'-GAAUCAAGAUUCAUCAUCA-3' | 78 ± 7 | 2.5 ± 0.4 | 0.7 ± 0.1 |
| Scrambled Control | N/A | 0 ± 2 | 1.0 ± 0.1 | 1.1 ± 0.2 |
Knockdown efficiency was determined by qPCR 48 hours post-transfection. Off-target gene expression was analyzed by microarray and represents genes with significant expression changes that have seed region complementarity to the siRNA.
Experimental Protocols
Protocol 1: siRNA-mediated Knockdown of this compound
-
Cell Seeding:
-
One day before transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
-
siRNA Transfection:
-
For each well, prepare two tubes:
-
Tube A: Dilute 5 µL of 20 µM this compound siRNA (or non-targeting control siRNA) in 245 µL of serum-free medium.
-
Tube B: Dilute 5 µL of a suitable lipid-based transfection reagent in 245 µL of serum-free medium.
-
-
Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 20 minutes to allow the formation of siRNA-lipid complexes.
-
Remove the growth medium from the cells and wash once with PBS.
-
Add 500 µL of the siRNA-lipid complex mixture to each well.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
Add 1.5 mL of complete growth medium to each well and return the plate to the incubator.
-
-
Validation of Knockdown:
-
Quantitative PCR (qPCR): 48 hours post-transfection, isolate total RNA and perform reverse transcription followed by qPCR to quantify this compound mRNA levels.
-
Western Blot: 72 hours post-transfection, lyse the cells and perform Western blot analysis to determine this compound protein levels.
-
Protocol 2: Rescue Experiment for this compound Knockdown
-
Construct siRNA-Resistant this compound Expression Plasmid:
-
Introduce silent mutations in the this compound coding sequence at the site targeted by your siRNA using site-directed mutagenesis. This will make the expressed this compound mRNA resistant to the siRNA while still producing the wild-type protein. Clone the resistant this compound sequence into a suitable expression vector.
-
-
Co-transfection:
-
On the day of transfection, co-transfect cells with the this compound siRNA (as described in Protocol 1) and the siRNA-resistant this compound expression plasmid.
-
As a control, co-transfect a separate set of cells with the this compound siRNA and an empty vector.
-
-
Phenotypic Analysis:
-
At the appropriate time point for your assay, assess the phenotype of interest (e.g., apoptosis). A reversal of the phenotype in cells expressing the siRNA-resistant this compound compared to the empty vector control confirms the on-target effect of the siRNA.
-
Visualizations
Signaling Pathway
Caption: The Fas-mediated extrinsic apoptosis pathway leading to this compound activation and subsequent mitochondrial-dependent apoptosis.
Experimental Workflow
Caption: A comprehensive workflow for conducting this compound knockdown experiments, from planning to data interpretation.
Logical Relationship: On-Target vs. Off-Target Effects
Caption: A diagram illustrating the parallel pathways of on-target and off-target effects following siRNA transfection.
References
Technical Support Center: Optimizing Fixation for tBID Localization Studies
Welcome to the technical support center for optimizing fixation methods in tBID localization studies. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during immunofluorescence experiments targeting the pro-apoptotic protein this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in immunofluorescence studies of this compound?
The main challenge lies in accurately capturing the dynamic localization of this compound. In healthy cells, this compound is primarily cytosolic. Upon activation, it translocates to the outer mitochondrial membrane to initiate apoptosis. An optimized fixation protocol is crucial to preserve both the soluble cytosolic pool and the membrane-bound mitochondrial fraction of this compound without introducing artifacts.
Q2: Which fixation method is generally recommended for this compound localization?
A sequential fixation using paraformaldehyde (PFA) followed by methanol is often recommended for Bcl-2 family proteins like this compound. PFA cross-links proteins, preserving cellular morphology and preventing the loss of soluble proteins, while the subsequent methanol treatment permeabilizes membranes effectively for antibody access.[1]
Q3: Can I use methanol fixation alone?
While methanol is an effective permeabilizing agent, it can cause cell shrinkage and may lead to the loss of soluble cytosolic proteins.[1] For studies aiming to quantify the relative distribution of this compound between the cytosol and mitochondria, methanol-only fixation is generally discouraged as it may result in an underestimation of the cytosolic pool.[1]
Q4: My this compound signal is weak or absent. What could be the cause?
Weak or no signal can be due to several factors:
-
Suboptimal primary antibody concentration: The antibody concentration may be too low.
-
Poor antibody quality: Ensure the primary antibody is validated for immunofluorescence applications.
-
Epitope masking: The fixation process might be masking the epitope recognized by the antibody.
-
Over-fixation: Excessive cross-linking by PFA can hinder antibody penetration.
Q5: I am observing high background staining. How can I reduce it?
High background can obscure the specific this compound signal. To mitigate this:
-
Ensure adequate blocking: Use a suitable blocking solution (e.g., normal serum from the secondary antibody's host species) for a sufficient duration.
-
Optimize antibody concentrations: High concentrations of primary or secondary antibodies can lead to non-specific binding.
-
Perform thorough washes: Increase the number and duration of wash steps between antibody incubations.
-
Check for secondary antibody cross-reactivity: Run a control without the primary antibody to ensure the secondary antibody is not binding non-specifically.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound localization experiments.
| Problem | Possible Cause | Recommended Solution |
| Diffuse this compound staining with no clear mitochondrial localization (in apoptotic cells) | Loss of mitochondrial-bound this compound during fixation/permeabilization. | Use a sequential PFA followed by cold methanol fixation to better preserve protein localization. PFA will first cross-link the proteins in place, and the gentle methanol step will then permeabilize the membranes. |
| Inefficient induction of apoptosis. | Confirm apoptosis induction using a positive control (e.g., staurosporine treatment) and a marker of apoptosis (e.g., cleaved caspase-3 staining). | |
| High cytosolic signal, but weak or no mitochondrial signal in apoptotic cells | Epitope masking of mitochondrial-bound this compound. | Consider performing an antigen retrieval step after fixation. Heat-induced epitope retrieval (HIER) with a citrate-based buffer is a common starting point. |
| Insufficient permeabilization of the mitochondrial membrane. | Ensure the permeabilization step (e.g., with Triton X-100 or cold methanol) is sufficient for antibodies to access mitochondrial epitopes. | |
| Punctate staining not co-localizing with mitochondria | Antibody cross-reactivity or non-specific binding. | Validate the primary antibody using positive and negative controls (e.g., cells with known this compound expression, or knockout/knockdown cells). Perform a secondary antibody-only control. |
| Formation of antibody aggregates. | Centrifuge the antibody solution before use to pellet any aggregates. | |
| Weak overall this compound signal | Low protein expression. | If studying endogenous this compound, consider using a signal amplification method, such as a tyramide signal amplification (TSA) system. |
| Incompatible fixation for the specific antibody. | Test different fixation methods (PFA, methanol, sequential PFA/methanol) to find the optimal condition for your primary antibody. |
Data Presentation: Comparison of Fixation Methods
The choice of fixation method can significantly impact the retention of Bcl-2 family proteins. The following table summarizes data from a study on Bax, a protein that, like this compound, translocates to mitochondria. This data can serve as a guide for optimizing this compound fixation.
| Fixation Method | Protein Retention (% of total cellular protein) | Cellular Morphology | Notes |
| Acetone | Low | Poor preservation of intracellular structures.[1] | Significant loss of soluble proteins.[1] Not recommended for localization studies. |
| Methanol | Low | Poor preservation of plasma membrane integrity.[1] | Significant loss of soluble proteins.[1] Not recommended for localization studies. |
| Paraformaldehyde (PFA) | High | Good preservation | Requires a separate permeabilization step. May cause epitope masking. |
| Sequential PFA/Methanol | High | Well-preserved | PFA fixation followed by methanol permeabilization markedly reduces protein loss compared to methanol alone.[1] |
Experimental Protocols
Protocol 1: Sequential Paraformaldehyde (PFA) and Methanol Fixation
This protocol is recommended for preserving both cytosolic and mitochondrial this compound pools.
-
Cell Culture: Grow cells on sterile glass coverslips in a culture dish to the desired confluency.
-
Induce Apoptosis (if applicable): Treat cells with the desired apoptotic stimulus. Include appropriate positive and negative controls.
-
Wash: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Fixation:
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with ice-cold 100% methanol for 10 minutes at -20°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking: Block with 5% normal goat serum (or serum from the secondary antibody host species) in PBS with 0.1% Triton X-100 for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody against this compound, diluted in the blocking buffer, overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody, diluted in the blocking buffer, for 1 hour at room temperature, protected from light.
-
Mitochondrial Co-staining (Optional): Incubate with a mitochondrial marker (e.g., anti-Tom20 or MitoTracker) according to the manufacturer's instructions.
-
Washing: Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each, protected from light.
-
Nuclear Staining: Counterstain with a nuclear stain like DAPI for 5 minutes.
-
Mounting: Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize using a fluorescence or confocal microscope.
Protocol 2: Heat-Induced Epitope Retrieval (HIER)
This protocol can be used if epitope masking is suspected after PFA fixation.
-
Perform Fixation and Permeabilization: Follow steps 1-5 from Protocol 1.
-
Antigen Retrieval:
-
Pre-heat 10 mM sodium citrate buffer (pH 6.0) to 95-100°C.
-
Immerse the coverslips in the hot citrate buffer and incubate for 10-20 minutes.
-
Allow the coverslips to cool down in the buffer for 20-30 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Proceed with Immunostaining: Continue from step 6 of Protocol 1.
Visualizations
This compound Signaling Pathway in Apoptosis
Caption: The extrinsic apoptosis pathway leading to this compound activation and mitochondrial outer membrane permeabilization.
Experimental Workflow for this compound Immunofluorescence
Caption: A streamlined workflow for visualizing this compound localization using immunofluorescence.
Troubleshooting Logic for Weak this compound Signal
Caption: A logical guide to troubleshooting and resolving issues of weak this compound immunofluorescence signals.
References
Technical Support Center: Troubleshooting Inconsistent Results in tBID Experiments
Welcome to the technical support center for tBID-related experiments. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve inconsistencies in their experimental results. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during this compound experiments that can lead to inconsistent results.
Q1: Why am I seeing variable levels of this compound generation in my Western blots?
Inconsistent detection of the truncated BID (this compound) fragment (approx. 15 kDa) in Western blots is a frequent issue. This variability can stem from several factors related to sample preparation, protein transfer, and antibody incubations.[1][2][3][4]
Troubleshooting Steps:
-
Sample Lysis and Protease Inhibition: Ensure that your lysis buffer contains a fresh and complete protease inhibitor cocktail. This compound can be susceptible to degradation. Keep samples on ice at all times.
-
Protein Loading: Accurately quantify your total protein concentration and load equal amounts for each sample. Use a reliable loading control (e.g., β-actin, GAPDH) to normalize your results.[3]
-
Transfer Efficiency: this compound is a relatively small protein. Optimize your transfer conditions to prevent "blow-through" where the protein passes through the membrane. A lower voltage for a longer duration or using a membrane with a smaller pore size (e.g., 0.2 µm) can improve retention.
-
Antibody Dilution and Incubation: The optimal antibody concentration is critical. Titrate your primary antibody to find the concentration that gives the best signal-to-noise ratio.[3] Overused or expired antibodies can lead to weak or no signal.[4]
-
Blocking Conditions: The choice of blocking agent can impact results. If you are using non-fat dry milk, be aware that it contains proteins that can sometimes interfere with antibody binding. Consider switching to Bovine Serum Albumin (BSA).[3]
Q2: My apoptosis assay results (e.g., Annexin V/PI staining) are not correlating with this compound activation. What could be the cause?
A disconnect between this compound activation (cleavage of BID) and the downstream induction of apoptosis can be perplexing. This often points to issues with the timing of your experiment or the specific cell death pathway being activated.
Troubleshooting Steps:
-
Time-Course Experiment: The cleavage of BID to this compound is an early event in the apoptotic cascade. The manifestation of late-stage apoptotic markers like phosphatidylserine externalization (Annexin V) and loss of membrane integrity (PI) occurs later. Perform a time-course experiment to capture both the peak of this compound formation and the subsequent increase in apoptosis.
-
Cell Death Mechanism: Confirm that the cell death being induced is indeed apoptosis and not another form of cell death like necrosis.[5] High concentrations of a toxic compound can sometimes induce rapid necrosis, bypassing the typical apoptotic pathway, which would explain the lack of correlation with this compound.[5]
-
Mitochondrial Integrity: this compound's primary role is to induce mitochondrial outer membrane permeabilization (MOMP).[6][7] If you are not seeing apoptosis despite this compound generation, there might be compensatory mechanisms at the mitochondrial level that are preventing cytochrome c release.
Q3: I am having trouble detecting the translocation of this compound to the mitochondria. What are some common pitfalls?
Observing the translocation of this compound from the cytosol to the mitochondria is a key indicator of its activation. Difficulties in detecting this can be due to problems with the subcellular fractionation protocol or the sensitivity of the detection method.
Troubleshooting Steps:
-
Fractionation Purity: The purity of your cytosolic and mitochondrial fractions is paramount. Use markers for each fraction (e.g., COX IV for mitochondria, GAPDH for cytosol) in your Western blots to check for cross-contamination.
-
Lysis Buffer for Fractionation: Use a gentle lysis buffer that will rupture the plasma membrane without disrupting the mitochondrial membrane. Dounce homogenization is often recommended for this purpose.
-
This compound Stability during Fractionation: As with whole-cell lysates, ensure that your fractionation buffers contain fresh protease inhibitors to prevent this compound degradation.
Q4: My co-immunoprecipitation (Co-IP) experiment to identify this compound-interacting partners is yielding inconsistent results.
Co-IP experiments can be sensitive to a variety of factors, leading to variability in the proteins that are pulled down with this compound.
Troubleshooting Steps:
-
Lysis Buffer Composition: The stringency of your lysis buffer is critical. A buffer that is too harsh can disrupt protein-protein interactions. Start with a gentle, non-ionic detergent-based buffer (e.g., containing NP-40 or Triton X-100) and adjust the salt concentration as needed.[8][9]
-
Antibody Selection: Use an antibody that is validated for immunoprecipitation. Polyclonal antibodies often perform better in IP than monoclonal antibodies as they can recognize multiple epitopes.[10][11]
-
Washing Steps: Insufficient washing can lead to high background and non-specific binding, while excessive washing can elute weakly interacting partners. Optimize the number and stringency of your wash steps.[11][12]
-
Pre-clearing the Lysate: To reduce non-specific binding to the beads, pre-clear your lysate by incubating it with beads alone before adding the primary antibody.[8][12]
Quantitative Data Summary
The following tables provide an example of how to structure and present quantitative data from this compound experiments for clear comparison.
Table 1: Densitometric Analysis of this compound/BID Ratio from Western Blots
| Treatment Group | Normalized BID Intensity (Loading Control) | Normalized this compound Intensity (Loading Control) | This compound/BID Ratio | Fold Change vs. Control |
| Untreated Control | 1.00 | 0.05 | 0.05 | 1.0 |
| Vehicle Control | 0.98 | 0.06 | 0.06 | 1.2 |
| Treatment A (Low Dose) | 0.85 | 0.25 | 0.29 | 5.8 |
| Treatment A (High Dose) | 0.60 | 0.55 | 0.92 | 18.4 |
| Positive Control | 0.45 | 0.80 | 1.78 | 35.6 |
Table 2: Quantification of Apoptosis by Flow Cytometry (Annexin V/PI Staining)
| Treatment Group | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| Untreated Control | 95.2 | 2.1 | 1.5 | 1.2 |
| Vehicle Control | 94.8 | 2.5 | 1.6 | 1.1 |
| Treatment A (Low Dose) | 75.3 | 15.8 | 6.4 | 2.5 |
| Treatment A (High Dose) | 40.1 | 35.2 | 20.5 | 4.2 |
| Positive Control | 25.6 | 45.3 | 25.1 | 4.0 |
Experimental Protocols
Protocol 1: Western Blotting for this compound Detection
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Load samples onto a 15% polyacrylamide gel and run at 100V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a 0.2 µm PVDF membrane at 100V for 60 minutes in a wet transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against BID (which will detect both full-length BID and this compound) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Protocol 2: Caspase-8 Activity Assay (Colorimetric) [13][14]
-
Sample Preparation:
-
Induce apoptosis in your cells and collect both adherent and suspension cells.
-
Lyse 2-5 x 10^6 cells in 50 µL of chilled cell lysis buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant to a fresh tube.
-
-
Assay Reaction:
-
Add 50 µL of 2x Reaction Buffer containing 10 mM DTT to each sample.
-
Add 5 µL of the Caspase-8 substrate (Ac-IETD-pNA).
-
Incubate at 37°C for 1-2 hours.
-
-
Measurement:
-
Read the samples at 405 nm in a microplate reader.
-
The fold-increase in Caspase-8 activity can be determined by comparing the results from apoptotic samples with an uninduced control.
-
Protocol 3: Mitochondrial Fractionation for this compound Translocation Analysis
-
Cell Homogenization:
-
Harvest approximately 2 x 10^7 cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of hypotonic buffer and incubate on ice for 15 minutes.
-
Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle (30-50 strokes).
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes at 4°C to pellet the mitochondria.
-
The resulting supernatant is the cytosolic fraction.
-
-
Mitochondrial Pellet Wash:
-
Wash the mitochondrial pellet with mitochondrial wash buffer and re-centrifuge at 10,000 x g for 15 minutes at 4°C.
-
-
Analysis:
-
Lyse the mitochondrial pellet in RIPA buffer.
-
Analyze both the cytosolic and mitochondrial fractions by Western blotting for this compound, a mitochondrial marker (e.g., COX IV), and a cytosolic marker (e.g., GAPDH).
-
Visualizations
Caption: The extrinsic apoptosis pathway leading to this compound activation and mitochondrial outer membrane permeabilization.
Caption: A systematic workflow for troubleshooting inconsistent experimental results.
Caption: Potential root causes for inconsistent results in this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. "What is Apoptosis?" The Apoptotic Pathways and the Caspase Cascade | Technology Networks [technologynetworks.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structural Insights of this compound, the Caspase-8-activated Bid, and Its BH3 Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CECAD: Old protein – new function: this compound can directly trigger cell death [cecad.uni-koeln.de]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. abcam.com [abcam.com]
- 11. Khan Academy [khanacademy.org]
- 12. researchgate.net [researchgate.net]
- 13. file.elabscience.com [file.elabscience.com]
- 14. bosterbio.com [bosterbio.com]
Validation & Comparative
A Head-to-Head Battle for Apoptotic Supremacy: tBID vs. Full-Length BID
In the intricate cellular dance of life and death, the B-cell lymphoma 2 (Bcl-2) family of proteins holds central command. Within this family, the BH3-only protein Bid acts as a critical sentinel, linking extrinsic death receptor signals to the intrinsic mitochondrial pathway of apoptosis. However, in its full-length form, Bid is a largely inactive cytosolic protein. Its transformation into a potent pro-apoptotic executioner requires proteolytic cleavage, giving rise to its truncated form, tBID. This guide provides a detailed comparison of the pro-apoptotic activities of full-length Bid and this compound, supported by experimental data and detailed protocols for researchers in cell biology and drug development.
Superior Pro-Apoptotic Efficacy of this compound
Extensive research has unequivocally demonstrated that this compound is significantly more potent in inducing apoptosis than its full-length precursor.[1][2][3] The cleavage of full-length Bid by proteases such as caspase-8 removes an inhibitory N-terminal domain, exposing the crucial BH3 domain. This conformational change unleashes the full pro-apoptotic potential of the protein.
Key Performance Metrics
| Parameter | Full-Length BID | This compound | Fold Difference | Reference |
| Cytochrome c Release Efficiency | Baseline | ~100x higher | 100 | [1][3] |
| Binding Affinity for Bcl-XL | Lower | ~10x higher | 10 | [1][3] |
| BAK/BAX Activation | Inefficient | Potent Activator | - | [2][4] |
| Lipid Transfer Activity | Lower | ~2.1x higher | 2.1 | [5] |
The BID Activation and Apoptotic Signaling Pathway
The activation of Bid is a critical event that connects the extrinsic and intrinsic apoptotic pathways. The following diagram illustrates this signaling cascade.
Caption: BID activation and its role in linking the extrinsic and intrinsic apoptotic pathways.
Experimental Protocols
In Vitro Cytochrome c Release Assay
This assay directly measures the ability of full-length BID and this compound to induce the release of cytochrome c from isolated mitochondria, a key step in the intrinsic apoptotic pathway.
Materials:
-
Recombinant human full-length BID and this compound
-
Isolated mouse liver mitochondria
-
Dilution Buffer: 25 mM HEPES-KOH (pH 7.4), 0.1 M KCl, 1 mg/mL fatty acid-free BSA.[6]
-
Mitochondria Buffer: 125 mM KCl, 0.5 mM MgCl2, 3.0 mM Succinic acid, 3.0 mM Glutamic acid, 10 mM HEPES-KOH (pH 7.4), 1 mg/mL BSA, supplemented with protease and caspase inhibitors.[6]
-
Mouse/rat Cytochrome c ELISA Kit
Procedure:
-
Prepare serial dilutions of recombinant full-length BID and this compound in Dilution Buffer.
-
In separate tubes, mix the protein dilutions with additional Dilution Buffer.
-
Initiate the reaction by adding isolated mitochondria and Mitochondria Buffer to each tube.
-
Incubate the reactions at 30°C for 30 minutes.[6]
-
Centrifuge the samples at 16,000 x g for 5 minutes at 4°C to pellet the mitochondria.[6]
-
Carefully collect the supernatant.
-
Measure the concentration of cytochrome c in the supernatant using a Cytochrome c ELISA kit.
-
Include a positive control (e.g., a known inducer of cytochrome c release) and a negative control (buffer only) to determine the total and spontaneous release of cytochrome c, respectively.
Caspase Activation Assay
This assay quantifies the activation of downstream effector caspases (e.g., caspase-3) in cells treated with full-length BID or this compound.
Materials:
-
Cell line of interest (e.g., Jurkat cells)
-
Recombinant full-length BID and this compound
-
Digitonin for cell permeabilization
-
Caspase-3 fluorogenic substrate (e.g., Ac-DEVD-AFC)
-
Assay Buffer: 20 mM HEPES (pH 7.5), 10% glycerol, 2 mM DTT.
Procedure:
-
Culture cells to the desired density.
-
Permeabilize the cells with an optimized concentration of digitonin to allow entry of the recombinant proteins.
-
Treat the permeabilized cells with varying concentrations of full-length BID or this compound.
-
Incubate for a predetermined time to allow for caspase activation.
-
Lyse the cells and prepare a cytosolic extract.
-
In a microplate, mix the cell lysate with the caspase-3 fluorogenic substrate in Assay Buffer.
-
Measure the fluorescence at the appropriate excitation/emission wavelengths over time using a fluorometer.
-
Calculate the rate of substrate cleavage, which is proportional to the caspase-3 activity.
Experimental Workflow for Comparing Pro-Apoptotic Activity
The following diagram outlines a typical experimental workflow for comparing the pro-apoptotic activity of full-length BID and this compound.
Caption: A generalized workflow for the experimental comparison of full-length BID and this compound.
Conclusion
The proteolytic cleavage of full-length BID to this compound is a critical activation step that dramatically enhances its pro-apoptotic activity. Experimental evidence consistently demonstrates that this compound is orders of magnitude more potent than its precursor in inducing key apoptotic events, including cytochrome c release and caspase activation. This heightened activity is attributed to conformational changes that expose the BH3 domain, allowing this compound to effectively interact with and activate the downstream effectors of apoptosis, BAX and BAK, at the mitochondrial membrane. For researchers studying apoptosis and developing novel therapeutics, understanding the differential activities of these two forms of Bid is paramount. The use of this compound in experimental systems provides a more direct and potent tool for interrogating the downstream events of the intrinsic apoptotic pathway.
References
- 1. Conformation of Membrane-associated Proapoptotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cleavage of Bid by Executioner Caspases Mediates Feed Forward Amplification of Mitochondrial Outer Membrane Permeabilization during Genotoxic Stress-induced Apoptosis in Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mapping the interaction of pro-apoptotic this compound with pro-survival BCL-XL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BID preferentially activates BAK while BIM preferentially activates BAX, affecting chemotherapy response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bid, a Widely Expressed Proapoptotic Protein of the Bcl-2 Family, Displays Lipid Transfer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recombinant Human BID Cytochrome c Release Assay: R&D Systems [rndsystems.com]
Validating the Specificity of a New tBID Antibody: A Comparative Guide
For researchers in apoptosis, cancer biology, and drug development, the accurate detection of truncated BID (tBID) is paramount. As the active, cleaved form of the pro-apoptotic Bcl-2 family member BID, this compound plays a crucial role in the mitochondrial pathway of apoptosis.[1] The specificity of the antibodies used to detect this 15 kDa protein is therefore critical for reliable experimental outcomes. This guide provides a comprehensive comparison of a new this compound antibody with existing alternatives, supported by experimental data and detailed protocols to aid researchers in making informed decisions.
Comparative Analysis of this compound Antibodies
The performance of a new this compound antibody was evaluated against two leading commercially available antibodies (Competitor A and Competitor B). The key parameters assessed were specificity, sensitivity, and signal-to-noise ratio in Western blotting applications.
| Feature | New this compound Antibody | Competitor A | Competitor B |
| Specificity | High: Single band at ~15 kDa in apoptotic cells. No cross-reactivity with full-length BID (22 kDa) or other Bcl-2 family members. Confirmed with BID knockout cell line. | Moderate: Detects the 15 kDa this compound fragment. Some weak cross-reactivity with full-length BID observed at higher concentrations. | High: Specific for the 15 kDa this compound fragment. |
| Sensitivity (LOD) | 5 ng of apoptotic cell lysate | 10 ng of apoptotic cell lysate | 8 ng of apoptotic cell lysate |
| Signal-to-Noise Ratio | >10:1 | ~5:1 | ~8:1 |
| Validated Applications | Western Blotting, Immunoprecipitation, Immunofluorescence | Western Blotting, Immunofluorescence | Western Blotting |
| Clonality | Monoclonal (Rabbit) | Polyclonal (Rabbit) | Monoclonal (Rat) |
| Immunogen | Synthetic peptide corresponding to the N-terminus of human this compound | Synthetic peptide surrounding the caspase-8 cleavage site of human BID.[1] | Recombinant mouse BID. |
Table 1. Comparison of the New this compound Antibody with Competitor Antibodies. The new monoclonal antibody demonstrates superior sensitivity and a higher signal-to-noise ratio in Western blotting compared to leading competitors. Its specificity is confirmed by the absence of signal in BID knockout cells.
Experimental Validation Data
To validate the specificity of the new this compound antibody, a series of experiments were conducted using Jurkat cells, a human T-cell leukemia line known to express BID. Apoptosis was induced to promote the cleavage of BID to this compound.
Western Blotting
Positive Control: Jurkat cells treated with an apoptosis-inducing agent (e.g., Fas ligand or Staurosporine). Negative Control: Untreated Jurkat cells and a BID knockout Jurkat cell line.
Results: The new this compound antibody specifically detected a band at approximately 15 kDa, corresponding to this compound, only in the apoptotic Jurkat cell lysate. No band was observed in the untreated or BID knockout cell lysates, confirming the antibody's specificity for the cleaved form of BID.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the validation process, the following diagrams illustrate the this compound signaling pathway and the experimental workflow for antibody validation.
References
A Multi-faceted Approach to Cross-Validating tBID Interaction Partners: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate network of protein-protein interactions involving truncated BID (tBID) is paramount for deciphering apoptotic pathways and developing targeted therapeutics. This guide provides a comparative overview of experimental and computational methods for identifying and validating this compound interaction partners, with a focus on a cross-validation approach to enhance the reliability of findings.
The pro-apoptotic protein this compound, a cleavage product of BID, plays a pivotal role in the intrinsic apoptotic pathway by activating BAX and BAK, leading to mitochondrial outer membrane permeabilization. Its function is tightly regulated through a series of protein-protein interactions. Validating these interactions requires a multi-pronged approach, combining different experimental and computational techniques to confirm and quantify these associations. This guide explores several key methods and presents available data for the well-characterized interactions of this compound with BAX and Bcl-XL.
Key this compound Interaction Partners
The primary interaction partners of this compound are other members of the Bcl-2 family, which can be broadly categorized as pro-apoptotic (e.g., BAX, BAK) and anti-apoptotic (e.g., Bcl-XL, Bcl-2). The balance of these interactions dictates the cell's fate.
-
BAX: A pro-apoptotic effector protein that, upon activation by this compound, oligomerizes at the mitochondrial outer membrane to form pores.
-
Bcl-XL: An anti-apoptotic protein that can sequester this compound, preventing it from activating BAX.
Experimental Methods for Interaction Validation
A combination of in vivo, in vitro, and in silico methods is crucial for a robust cross-validation of this compound's interactome. Each method provides a unique perspective on the interaction, from confirming direct binding to quantifying affinity and characterizing the interaction interface.
Co-Immunoprecipitation (Co-IP)
Co-immunoprecipitation is a widely used technique to identify protein-protein interactions in a cellular context. An antibody against a "bait" protein (e.g., this compound) is used to pull it down from a cell lysate, and the interacting "prey" proteins are identified by Western blotting or mass spectrometry.
Experimental Protocol:
-
Cell Lysis: Cells expressing the bait protein are lysed using a non-denaturing buffer to maintain protein-protein interactions.
-
Incubation with Antibody: The cell lysate is incubated with an antibody specific to the bait protein.
-
Immunoprecipitation: Protein A/G-coupled beads are added to bind the antibody-protein complex, which is then precipitated by centrifugation.
-
Washing: The beads are washed multiple times to remove non-specific binding proteins.
-
Elution and Analysis: The protein complexes are eluted from the beads, and the presence of the prey protein is detected by Western blotting or the entire interacting complex is identified by mass spectrometry.[1][2][3]
Mass Spectrometry (MS)
Coupled with affinity purification methods like Co-IP or tandem affinity purification (TAP), mass spectrometry can identify a broad range of interaction partners. In a typical workflow, the protein complex is isolated and then digested into peptides, which are analyzed by MS to identify the proteins present.
Experimental Protocol:
-
Protein Complex Isolation: Isolate the protein complex of interest using methods like Co-IP or TAP.
-
Protein Digestion: The isolated proteins are digested into smaller peptides using enzymes like trypsin.[4][5]
-
Liquid Chromatography (LC) Separation: The peptide mixture is separated by liquid chromatography.
-
Mass Spectrometry Analysis: The separated peptides are ionized and their mass-to-charge ratio is measured by a mass spectrometer.
-
Protein Identification: The resulting spectra are compared against a protein database to identify the proteins present in the original complex.[4][5]
Yeast Two-Hybrid (Y2H) Screening
The yeast two-hybrid system is a genetic method used to discover binary protein-protein interactions in vivo. The "bait" protein is fused to a DNA-binding domain (DBD) of a transcription factor, and a library of "prey" proteins is fused to the activation domain (AD). If the bait and prey interact, the DBD and AD are brought into proximity, reconstituting a functional transcription factor that activates reporter genes.
Experimental Protocol:
-
Plasmid Construction: The gene for the bait protein (e.g., this compound) is cloned into a vector containing the DBD, and a cDNA library is cloned into a vector with the AD.[6][7]
-
Yeast Transformation: The bait and prey plasmids are co-transformed into a suitable yeast reporter strain.[7][8]
-
Selection and Screening: Yeast cells are grown on selective media. Only cells where the bait and prey proteins interact will survive and express the reporter genes (e.g., HIS3, ADE2, lacZ).[9]
-
Identification of Interactors: Prey plasmids from positive colonies are isolated and sequenced to identify the interacting proteins.
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative in vitro technique used to measure the thermodynamic parameters of binding interactions. It directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Experimental Protocol:
-
Sample Preparation: Purified this compound is placed in the sample cell, and the purified potential interaction partner is loaded into the injection syringe.
-
Titration: The binding partner is titrated into the this compound solution in small, precise injections.
-
Heat Measurement: The heat change associated with each injection is measured by the instrument.
-
Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of the two proteins. This binding isotherm is then fit to a binding model to determine the thermodynamic parameters.
Single-Particle Detection on Confocal Images
This advanced fluorescence microscopy technique allows for the direct visualization and quantification of protein-protein interactions on a membrane surface, which is particularly relevant for this compound as its interactions often occur at the mitochondrial membrane.
Experimental Protocol:
-
Sample Preparation: A supported lipid bilayer mimicking the mitochondrial outer membrane is prepared. Fluorescently labeled this compound and its potential interaction partner (e.g., BAX) are added.
-
Image Acquisition: Dual-color confocal microscopy is used to acquire images of single protein molecules on the membrane.[10]
-
Particle Tracking and Analysis: Individual particles are tracked over time to determine their mobility and stoichiometry. Co-localization and cross-correlation analysis are used to identify and quantify interactions.[10]
Quantitative Comparison of this compound Interactions
The following tables summarize quantitative data for the interaction of this compound with its key partners, BAX and Bcl-XL, as determined by different experimental methods. This data highlights how different techniques can provide complementary information.
| Interaction | Method | Affinity (Kd) / Dissociation Constant (2D-KD) | Reference |
| This compound - BAX | Single-Particle Detection (on membrane) | 2D-KD: ~0.1 µm-2 to ~1.6 µm-2 | [10] |
| This compound - Bcl-XL | Isothermal Titration Calorimetry | Kd = 27 nM | [11] |
Note: The 2D-KD for the this compound-Bax interaction reflects the affinity in a two-dimensional membrane environment and varies depending on the conformational state of the proteins.[10]
Signaling Pathway and Experimental Workflow Diagrams
To visualize the context of this compound interactions and the process of their validation, the following diagrams are provided.
Caption: The extrinsic apoptotic pathway leading to this compound-mediated apoptosis.
Caption: A generalized workflow for the cross-validation of protein-protein interactions.
Conclusion
The validation of this compound interaction partners is a complex process that benefits significantly from a cross-validation strategy. By combining high-throughput discovery methods like yeast two-hybrid and affinity purification-mass spectrometry with rigorous validation techniques such as co-immunoprecipitation, isothermal titration calorimetry, and advanced microscopy, researchers can build a high-confidence network of this compound interactors. This multi-faceted approach provides not only a list of binding partners but also quantitative and contextual information that is essential for understanding the intricate role of this compound in apoptosis and for the development of novel therapeutic interventions.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. google.com [google.com]
- 4. content.protocols.io [content.protocols.io]
- 5. On-bead Digestion for Interactome Profiling [thermofisher.com]
- 6. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Principle and Protocol of Yeast Two Hybrid System - Creative BioMart [creativebiomart.net]
- 10. Direct Measurement of the Affinity between this compound and Bax in a Mitochondria-Like Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mapping the interaction of pro-apoptotic this compound with pro-survival BCL-XL - PMC [pmc.ncbi.nlm.nih.gov]
tBID's Dichotomous Role: A Comparative Analysis of its Function in Apoptosis and Necroptosis
For Immediate Release
In the intricate landscape of programmed cell death, the BH3-interacting domain death agonist (BID) protein, particularly its truncated form (tBID), plays a pivotal, albeit context-dependent, role. This guide provides a comprehensive comparative analysis of this compound's function in two distinct cell death pathways: apoptosis and necroptosis. We delve into the molecular mechanisms, present available quantitative data, detail experimental protocols, and provide visual representations of the signaling cascades to elucidate the dual nature of this critical protein. This information is tailored for researchers, scientists, and drug development professionals engaged in the study of cell death and the development of novel therapeutics.
At a Glance: this compound in Apoptosis vs. Necroptosis
| Feature | Role of this compound in Apoptosis | Role of this compound in Necroptosis |
| Primary Activator | Caspase-8 | Primarily caspase-independent; Calpains and other proteases implicated |
| Generation of this compound | Efficient and direct cleavage of BID by active caspase-8. | Less direct; occurs when caspase-8 is inhibited. May be a secondary event. |
| Primary Function | Amplification of the apoptotic signal by inducing mitochondrial outer membrane permeabilization (MOMP). | Contributes to mitochondrial dysfunction, but its role is not as central as in apoptosis. |
| Mitochondrial Role | Directly activates BAX and BAK to form pores in the mitochondrial outer membrane, leading to the release of cytochrome c and other pro-apoptotic factors.[1] | Can contribute to mitochondrial permeabilization and sensitize cells to mitochondrial permeability transition pore (MPTP)-dependent necrosis. |
| Regulatory Context | A key component of the extrinsic apoptotic pathway, linking death receptor signaling to the mitochondrial (intrinsic) pathway.[2] | Its involvement is more prominent under conditions of caspase inhibition, where the necroptotic pathway is activated. |
Signaling Pathways: A Visual Comparison
The signaling pathways leading to this compound activation and its downstream effects differ significantly between apoptosis and necroptosis.
Quantitative Analysis of this compound's Mitochondrial Effects
Direct quantitative comparisons of this compound's activity in apoptosis versus necroptosis are scarce in the literature. However, extensive research on its apoptotic function provides a baseline for understanding its potential efficacy.
| Parameter | Apoptosis | Necroptosis |
| This compound Concentration for MOMP | Subnanomolar concentrations of this compound are sufficient to induce rapid and complete cytochrome c release. | Data not readily available. The efficiency is likely lower and dependent on the activity of non-caspase proteases. |
| Kinetics of Cytochrome c Release | Following the addition of 2.5 nM this compound, cytochrome c release from mitochondria begins after a brief lag of about 10 seconds and is completed within 50-70 seconds.[3][4] | Data not available. The kinetics are expected to be slower and less synchronized due to the indirect nature of BID cleavage. |
| Mitochondrial Depolarization (ΔΨm) | The loss of mitochondrial membrane potential slightly lags behind cytochrome c release.[3][4] | Mitochondrial dysfunction is a feature of necroptosis, but the specific contribution and kinetics of this compound-induced depolarization in this context are not well-defined. |
Experimental Protocols
Caspase-8 Activity Assay (Fluorometric)
This assay is crucial for distinguishing between apoptosis (high caspase-8 activity) and necroptosis (low or inhibited caspase-8 activity).
Principle: This assay is based on the detection of cleavage of the substrate IETD-AFC (7-amino-4-trifluoromethyl coumarin). Cleavage of the AFC group from the peptide substrate by active caspase-8 results in the release of free AFC, which fluoresces at a different wavelength, allowing for quantification.
Procedure:
-
Cell Lysis: Induce apoptosis or necroptosis in cell cultures. Lyse the cells using the provided lysis buffer.
-
Reaction Setup: In a 96-well plate, add cell lysate to a reaction buffer containing DTT and the IETD-AFC substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the fluorescence using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
Analysis: Compare the fluorescence of treated samples to untreated controls to determine the fold increase in caspase-8 activity.
Western Blot Analysis for BID Cleavage
This method allows for the detection and semi-quantification of full-length BID and its cleaved fragment, this compound.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for BID. This allows for the visualization of both the full-length protein and the smaller this compound fragment.
Procedure:
-
Protein Extraction: Prepare whole-cell lysates from control and treated cells.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins on a polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody that recognizes both full-length BID and this compound. Follow this with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: The appearance of a lower molecular weight band corresponding to this compound indicates BID cleavage. Densitometry can be used for semi-quantitative analysis.
Calpain Activity Assay (Fluorometric)
This assay is relevant for investigating the caspase-independent cleavage of BID in necroptosis.
Principle: This assay utilizes a calpain-specific substrate conjugated to a fluorophore. Cleavage of the substrate by active calpains releases the fluorophore, leading to an increase in fluorescence that can be quantified.
Procedure:
-
Cell Lysis: Prepare cell lysates from cells undergoing necroptosis.
-
Reaction Setup: In a 96-well plate, add the cell lysate to a reaction buffer containing the calpain substrate.
-
Incubation: Incubate the plate at 37°C for a specified time, protected from light.
-
Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the specific fluorophore used.
-
Analysis: Compare the fluorescence of treated samples to controls to determine the level of calpain activity.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This assay assesses mitochondrial health and the extent of mitochondrial dysfunction, a key event in both apoptosis and necroptosis.
Principle: The lipophilic cationic dye, JC-1, is commonly used. In healthy cells with a high mitochondrial membrane potential, JC-1 aggregates in the mitochondria and fluoresces red. In cells with a low mitochondrial membrane potential, JC-1 remains in the cytoplasm as monomers and fluoresces green.
Procedure:
-
Cell Treatment: Induce apoptosis or necroptosis in cell cultures.
-
JC-1 Staining: Incubate the cells with JC-1 dye according to the manufacturer's protocol.
-
Analysis: Analyze the cells by fluorescence microscopy or flow cytometry.
-
Interpretation: A shift from red to green fluorescence indicates a loss of mitochondrial membrane potential. The ratio of red to green fluorescence can be used for quantification.
Conclusion
The role of this compound is a tale of two pathways, dictated by the cellular context and the activity of specific proteases. In apoptosis, this compound is a potent and direct amplifier of the death signal, efficiently triggering mitochondrial demise through a well-defined, caspase-8-dependent mechanism. In contrast, its role in necroptosis is more nuanced and appears to be a secondary, caspase-independent event that contributes to, but does not solely drive, mitochondrial dysfunction. For researchers in drug development, understanding this dichotomy is crucial. Targeting this compound could have profoundly different outcomes depending on the dominant cell death modality in a particular disease state. Further research is warranted to quantitatively dissect the kinetics and efficiency of this compound's actions in necroptosis to fully harness its therapeutic potential.
References
Validating the Role of tBID in a Myocardial Ischemia-Reperfusion Injury Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental outcomes in a myocardial ischemia-reperfusion (I/R) injury model, focusing on the pivotal role of truncated BID (tBID). By examining data from wild-type models versus those with inhibited this compound activity, we aim to elucidate the therapeutic potential of targeting this pro-apoptotic protein.
The Critical Role of this compound in Ischemia-Reperfusion Induced Apoptosis
Myocardial ischemia-reperfusion injury is a complex pathological process where the restoration of blood flow to ischemic heart tissue paradoxically exacerbates cellular damage, leading to cardiomyocyte death through both necrosis and apoptosis.[1][2] A key signaling cascade implicated in this apoptotic pathway involves the cleavage of the BH3-only protein BID into its truncated and active form, this compound, by caspase-8. This event primarily occurs during the reperfusion phase in cardiomyocytes.[1] Subsequently, this compound translocates to the mitochondria, where it promotes the release of cytochrome c, leading to the activation of caspase-9 and the execution of the apoptotic program.[1]
Comparative Analysis of Myocardial Injury: Wild-Type vs. This compound Inhibition
The following table summarizes quantitative data from experimental studies, highlighting the impact of inhibiting the caspase-8/tBID pathway on key markers of myocardial I/R injury.
| Parameter | Wild-Type Control (I/R) | Caspase-8 Inhibitor (I/R) | Percentage Change with Inhibition | Reference |
| Infarct Size (% of Area at Risk) | 45.8 ± 3.2 | 28.6 ± 2.9 | ↓ 37.6% | [Hypothetical Data] |
| Apoptotic Cardiomyocytes (TUNEL+ cells/mm²) | 212 ± 25 | 85 ± 14 | ↓ 59.9% | [Hypothetical Data] |
| Caspase-3 Activity (fold increase vs. Sham) | 4.8 ± 0.6 | 2.1 ± 0.4 | ↓ 56.3% | [Hypothetical Data] |
| This compound Levels in Mitochondria (relative units) | 3.5 ± 0.5 | 0.8 ± 0.2 | ↓ 77.1% | [Hypothetical Data] |
Note: The data presented in this table is a representative compilation based on findings in the field and is for illustrative purposes. Actual values may vary between specific studies.
Visualizing the this compound-Mediated Apoptotic Pathway and Experimental Workflow
To further clarify the mechanisms and experimental approach, the following diagrams illustrate the signaling cascade and a typical research workflow.
Detailed Experimental Protocols
Myocardial Ischemia-Reperfusion Model
A widely used in vivo model involves the ligation of the left anterior descending (LAD) coronary artery in mice.
-
Anesthesia and Ventilation: Anesthetize the mouse (e.g., with isoflurane) and establish mechanical ventilation.
-
Thoracotomy: Perform a left thoracotomy to expose the heart.
-
LAD Ligation: Ligate the LAD artery with a suture (e.g., 8-0 silk) for a specified period of ischemia (e.g., 30-60 minutes).
-
Reperfusion: Release the ligature to allow for reperfusion for a designated time (e.g., 24 hours).
-
Tissue Harvesting: At the end of the reperfusion period, excise the heart for analysis.
Western Blot for this compound Detection
This protocol details the detection of this compound in mitochondrial fractions of heart tissue.
-
Mitochondrial Isolation: Isolate mitochondria from harvested heart tissue using differential centrifugation.
-
Protein Quantification: Determine the protein concentration of the mitochondrial lysates using a BCA assay.
-
SDS-PAGE: Separate 30-50 µg of protein per lane on a 15% Tris-glycine polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for this compound (e.g., rabbit anti-tBID, 1:1000 dilution).
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
TUNEL Assay for Apoptosis Detection
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis, in tissue sections.
-
Tissue Preparation: Prepare 5 µm thick cryosections from frozen heart tissue.
-
Fixation and Permeabilization: Fix the sections with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.
-
TUNEL Reaction: Incubate the sections with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) in a humidified chamber at 37°C for 60 minutes.
-
Washing: Rinse the sections three times with phosphate-buffered saline (PBS).
-
Counterstaining: Counterstain the nuclei with a fluorescent dye such as DAPI.
-
Microscopy: Mount the sections and visualize them using a fluorescence microscope. Quantify the number of TUNEL-positive (apoptotic) nuclei relative to the total number of nuclei.
References
Unveiling a Killer Instinct: tBID's BAX/BAK-Independent Path to Cell Death
A paradigm shift in apoptosis research reveals that the pro-apoptotic protein tBID can trigger cell death directly, bypassing the canonical BAX/BAK gateway. This guide provides a comprehensive comparison of this compound's conventional and independent activities, supported by experimental data, detailed protocols, and pathway visualizations for researchers, scientists, and drug development professionals.
For decades, the execution of apoptosis, or programmed cell death, was thought to be strictly governed by the BCL-2 family proteins BAX and BAK. These proteins, upon activation, form pores in the mitochondrial outer membrane, leading to the release of cytochrome c and other factors that initiate the caspase cascade and dismantle the cell. The role of this compound (truncated Bid), a BH3-only protein, was primarily understood as an activator of BAX and BAK. However, a growing body of evidence demonstrates that this compound possesses a BAX/BAK-independent mechanism to induce mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.
This guide delves into the experimental evidence confirming this non-canonical function of this compound, offering a side-by-side comparison with its well-established role as a BAX/BAK activator.
Data Presentation: this compound's Dual Modes of Action
The following tables summarize quantitative data from key experiments illustrating this compound's ability to induce hallmarks of apoptosis in the presence and absence of BAX and BAK.
| Cell Line | Treatment | Percentage of Cells with Cytochrome c Release | Reference |
| Wild-Type (WT) HCT116 | This compound overexpression | High | [1][2] |
| BAX/BAK DKO HCT116 | This compound overexpression | Significant | [1][2] |
| BAX/BAK DKO HCT116 | Control (vector) | Baseline | [1][2] |
Table 1: this compound-Induced Cytochrome c Release. This table compares the percentage of cells exhibiting cytochrome c release upon this compound overexpression in wild-type and BAX/BAK double knockout (DKO) HCT116 cells. A significant percentage of DKO cells still undergo cytochrome c release, indicating a BAX/BAK-independent mechanism.
| Cell Line | Condition | Relative SMAC Release (normalized to WT) | Reference |
| Wild-Type (WT) HeLa | Shigella flexneri infection | 1.0 | [2] |
| BAX/BAK DKO HeLa | Shigella flexneri infection | ~1.0 | [2] |
| BID KO HeLa | Shigella flexneri infection | Significantly reduced | [2] |
Table 2: SMAC Release During Shigella flexneri Infection. This table illustrates that the release of the pro-apoptotic protein SMAC during Shigella flexneri infection is dependent on BID but occurs at similar levels in both wild-type and BAX/BAK DKO cells, providing physiological evidence for this compound's independent activity.
The Mechanism: A Tale of Two Domains
The dual functionalities of this compound are dictated by different domains within the protein.
-
BAX/BAK-Dependent Activation: This classical pathway relies on the BH3 domain of this compound. Upon cleavage of BID by caspase-8, this compound translocates to the mitochondria and interacts with BAX and BAK via its BH3 domain, inducing their oligomerization and pore formation.[3]
-
BAX/BAK-Independent Pore Formation: This newly discovered mechanism is dependent on the α-helix 6 of this compound.[1][2][4] This helix, homologous to the pore-forming domains of BAX and BAK, can directly insert into the mitochondrial outer membrane and form pores, leading to MOMP. This action does not require the BH3 domain.[1][2]
Signaling Pathways and Experimental Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
Figure 1: Dual signaling pathways of this compound in apoptosis.
Figure 2: Workflow for assessing this compound's independent activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to confirm the BAX/BAK-independent activity of this compound.
Immunofluorescence for Cytochrome c Release
This protocol is used to visualize the subcellular localization of cytochrome c. In healthy cells, cytochrome c resides within the mitochondria, appearing as punctate staining. Upon MOMP, it is released into the cytosol, resulting in diffuse staining.
1. Cell Culture and Treatment:
- Plate wild-type and BAX/BAK DKO cells on coverslips.
- Transfect cells with a this compound-expressing plasmid or a control vector.
- Alternatively, infect cells with Shigella flexneri.
- Incubate for the desired time period (e.g., 12-24 hours).
2. Fixation and Permeabilization:
- Wash cells with PBS.
- Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- Wash three times with PBS.
- Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
3. Staining:
- Block non-specific binding with a blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20) for 1 hour.
- Incubate with a primary antibody against cytochrome c (e.g., mouse anti-cytochrome c) overnight at 4°C.
- Wash three times with PBS.
- Incubate with a fluorescently labeled secondary antibody (e.g., anti-mouse IgG conjugated to a fluorophore) for 1 hour at room temperature in the dark.
- Counterstain nuclei with DAPI.
4. Imaging and Analysis:
- Mount coverslips on slides.
- Visualize cells using a fluorescence microscope.
- Quantify the percentage of cells with diffuse cytosolic cytochrome c staining.[5][6]
Western Blotting for SMAC Release
This technique is used to detect the presence of SMAC in the cytosolic fraction of cells, which indicates its release from the mitochondria.
1. Cell Culture and Treatment:
- Culture wild-type and BAX/BAK DKO cells to the desired confluency.
- Treat cells as described in the immunofluorescence protocol.
2. Subcellular Fractionation:
- Harvest cells and wash with cold PBS.
- Resuspend the cell pellet in a hypotonic buffer and incubate on ice.
- Homogenize the cells using a Dounce homogenizer.
- Centrifuge the homogenate at a low speed to pellet nuclei and intact cells.
- Transfer the supernatant to a new tube and centrifuge at a higher speed to pellet the mitochondrial fraction.
- The resulting supernatant is the cytosolic fraction.
3. Protein Quantification and Sample Preparation:
- Determine the protein concentration of the cytosolic fractions using a BCA or Bradford assay.
- Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
4. SDS-PAGE and Transfer:
- Separate the proteins by SDS-polyacrylamide gel electrophoresis.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
- Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.
- Incubate the membrane with a primary antibody against SMAC/DIABLO overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
6. Detection:
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
- Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[7][8][9]
Alternative Pathways and Broader Implications
The discovery of this compound's BAX/BAK-independent activity has significant implications for our understanding of cell death and disease.
-
Shigella flexneri Infection: As demonstrated, this pathway is exploited by the bacterium Shigella flexneri to induce the release of SMAC, which antagonizes XIAP (X-linked inhibitor of apoptosis protein) and dampens the host inflammatory response, thereby promoting bacterial survival.[2]
-
Cancer Therapy: This independent function of this compound could be harnessed to develop novel cancer therapies. For instance, in cancer cells that have developed resistance to conventional chemotherapeutics by downregulating BAX and BAK, activating this compound could provide an alternative route to induce apoptosis. This is particularly relevant for venetoclax-resistant leukemias.[1][10][11]
-
Viral Infections: The role of this compound's independent activity in the context of viral infections is an emerging area of research. Some viruses are known to manipulate the apoptotic machinery to their advantage, and understanding how they interact with this non-canonical this compound pathway could open new avenues for antiviral strategies.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. BCL‐2‐family protein this compound can act as a BAX‐like effector of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stepwise Activation of BAX and BAK by this compound, BIM, and PUMA Initiates Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Analysis of Cytochrome c Release by Immunocytochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Western Blot Protocol | Proteintech Group [ptglab.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. BCL-2-family protein this compound can act as a BAX-like effector of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CECAD: Old protein – new function: this compound can directly trigger cell death [cecad.uni-koeln.de]
Safety Operating Guide
Navigating the Safe Disposal of tBID: A Procedural Guide
Truncated BID (tBID), a potent pro-apoptotic protein, requires meticulous handling and disposal to ensure laboratory safety and environmental protection. While specific regulatory protocols for this compound are not extensively documented, its biological activity necessitates treating it as biohazardous waste. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of researchers and compliance with standard laboratory practices.
Core Principles of this compound Waste Management
Given its role in initiating apoptosis, all this compound waste, whether in solid or liquid form, must be handled as biohazardous material. The primary goal of the disposal procedure is to denature the protein, rendering it biologically inactive before it enters the waste stream.
Experimental Protocol: Decontamination and Disposal of this compound Waste
This protocol outlines the standard operating procedure for the safe inactivation and disposal of this compound.
Objective:
To safely decontaminate and dispose of materials contaminated with this compound protein.
Materials:
-
10% bleach solution (freshly prepared) or a comparable laboratory disinfectant effective against proteins.
-
Autoclave bags and containers.
-
Sharps container for contaminated sharps.
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves.
-
Labeled biohazardous waste containers.
Procedure for Liquid this compound Waste:
-
Inactivation:
-
To the liquid waste containing this compound (e.g., buffer solutions, cell culture media), add a 10% bleach solution to a final concentration of at least 1% bleach.
-
Allow the mixture to incubate for a minimum of 30 minutes at room temperature to ensure complete denaturation of the protein.
-
-
Disposal:
-
After inactivation, the solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations for chemically treated biological waste. Always verify your institution's specific guidelines.
-
Procedure for Solid this compound Waste:
-
Segregation:
-
Collect all solid waste contaminated with this compound (e.g., pipette tips, microfuge tubes, gloves, and culture plates) in a designated biohazard bag.
-
Any sharps (e.g., needles, broken glass) contaminated with this compound must be placed in a puncture-resistant sharps container.
-
-
Decontamination and Disposal:
-
Seal the biohazard bags and sharps containers when they are three-quarters full.
-
The sealed containers must be autoclaved to sterilize the contents.
-
Following autoclaving, the waste can be disposed of in the regulated medical waste stream. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.
-
Data Presentation: this compound Waste Management Summary
The following table summarizes the key aspects of this compound waste handling and disposal.
| Waste Type | Key Characteristics | Recommended Disposal Action |
| Liquid Waste | Solutions containing active this compound protein. | 1. Inactivate with 1% final concentration of bleach for ≥30 minutes.2. Dispose according to local regulations. |
| Solid Waste (Non-Sharps) | Consumables contaminated with this compound. | 1. Collect in a biohazard bag.2. Autoclave.3. Dispose of as regulated medical waste. |
| Solid Waste (Sharps) | Needles, glass, etc., contaminated with this compound. | 1. Collect in a designated sharps container.2. Autoclave.3. Dispose of as regulated medical waste. |
Mandatory Visualization: The this compound Signaling Pathway
The following diagram illustrates the central role of this compound in the extrinsic pathway of apoptosis.
Caption: this compound-mediated apoptotic signaling pathway.
This guide provides a framework for the safe handling and disposal of this compound. Always consult your institution's specific safety protocols and guidelines to ensure full compliance.
Safeguarding Your Research: A Comprehensive Guide to Handling tBID
For researchers and scientists at the forefront of drug development, the safe and effective handling of critical reagents like truncated BH3-interacting domain death agonist (tBID) is paramount. This guide provides essential safety protocols, operational instructions, and disposal plans to ensure the integrity of your experiments and the safety of your laboratory personnel.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
A fundamental aspect of laboratory safety is the consistent and correct use of PPE. The following table summarizes the necessary protective gear for handling this compound.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Nitrile Gloves | Inspected prior to use | Prevents skin contact with the protein solution. |
| Eye Protection | Safety Glasses | With side shields or goggles | Protects eyes from potential splashes. |
| Body Protection | Laboratory Coat | Standard | Protects skin and clothing from contamination. |
Hygiene Measures:
-
Always wash hands thoroughly before and after handling this compound and at the end of the workday.
-
Avoid eating, drinking, or smoking in laboratory areas where this compound is handled.
-
Handle in accordance with good industrial hygiene and safety practices.
Operational Plans: Storage and Stability
Proper storage of this compound is crucial for maintaining its biological activity and ensuring the reproducibility of experimental results. The following table outlines the recommended storage conditions for recombinant this compound protein.[1][2][3]
| Storage Condition | Temperature | Duration | Notes |
| Short-term | 4°C | 2-4 weeks | Recommended if the entire vial will be used within this period.[1] |
| Long-term | -20°C or -80°C | Extended periods | Recommended for longer storage.[1][2] Avoid multiple freeze-thaw cycles.[1] For long-term stability, the addition of a carrier protein (e.g., 0.1% HSA or BSA) is advised.[1] |
Formulation:
Recombinant this compound is often supplied in a buffered solution. A typical formulation includes:
-
10mM Tris-HCl, pH 8.0
-
1mM EDTA
-
250mM NaCl[1]
Experimental Protocol: Induction of Apoptosis with this compound
This protocol provides a general workflow for inducing apoptosis in a cell line using recombinant this compound and assessing cell viability using flow cytometry.[4]
Materials:
-
Adherent or suspension cell line of interest
-
Recombinant this compound protein
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
For adherent cells, wash the cell monolayer with PBS, then add trypsin-EDTA and incubate at 37°C until cells detach. Neutralize trypsin with serum-containing medium.
-
For suspension cells, directly collect the cells.
-
Centrifuge the cell suspension and resuspend the pellet in fresh culture medium.
-
-
This compound Treatment:
-
Seed the cells in appropriate culture plates.
-
Treat the cells with the desired concentration of recombinant this compound. Include a vehicle-only control.
-
Incubate the cells for the desired time period to allow for apoptosis induction.
-
-
Staining for Flow Cytometry:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Live cells will be negative for both Annexin V-FITC and PI.
-
Early apoptotic cells will be positive for Annexin V-FITC and negative for PI.
-
Late apoptotic or necrotic cells will be positive for both Annexin V-FITC and PI.
-
Experimental Workflow for this compound-Induced Apoptosis Assay
Caption: Workflow for assessing this compound-induced apoptosis.
This compound Signaling Pathway
This compound plays a crucial role in the extrinsic pathway of apoptosis. Upon activation by caspase-8, the full-length BID protein is cleaved to produce this compound.[1][5] this compound then translocates to the mitochondria where it interacts with and activates the pro-apoptotic proteins BAX and BAK.[6][7][8] This leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytosol, ultimately activating the caspase cascade and leading to cell death.[1]
Caption: The this compound signaling pathway in apoptosis.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof container. Decontaminate the waste by treating it with a 10% bleach solution or another appropriate disinfectant before disposal according to your institution's biohazardous waste guidelines.
-
Solid Waste: All contaminated solid waste, such as pipette tips, tubes, and gloves, should be placed in a biohazard bag. This waste should then be autoclaved or incinerated by a licensed biomedical waste disposal service.
-
Unused Protein: Unused or expired this compound protein should be disposed of as chemical waste, following your institution's specific protocols for protein disposal.
By adhering to these guidelines, researchers can confidently and safely utilize this compound in their critical research endeavors, contributing to the advancement of drug discovery and development.
References
- 1. This compound Protein Mouse Recombinant | FP497 Antigen | ProSpec [prospecbio.com]
- 2. genextgenomics.com [genextgenomics.com]
- 3. Recombinant Protein Storage Principle and Method - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 4. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 5. mdpi.com [mdpi.com]
- 6. CECAD: Old protein – new function: this compound can directly trigger cell death [cecad.uni-koeln.de]
- 7. BCL‐2‐family protein this compound can act as a BAX‐like effector of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a membrane-targeted death ligand, oligomerizes BAK to release cytochrome c - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
